Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-methoxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDRDPIUCCRDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630213 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175152-70-2 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate?
A Comprehensive Technical Guide to Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Abstract
This compound (CAS No. 175152-70-2) is a substituted biphenyl derivative of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its bifunctional scaffold, featuring a biphenyl core, a methoxy group, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a detailed examination of its physical, chemical, and spectroscopic properties, alongside an overview of its synthesis, safety protocols, and applications. The insights presented herein are intended to support professionals in leveraging this compound for advanced research and in the development of novel therapeutics.
Chemical Identity and Structure
Proper identification is critical for ensuring the validity of experimental results. This compound is systematically identified by the following descriptors.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 175152-70-2 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)OC | N/A |
| Synonyms | Methyl 3-methoxybiphenyl-4-carboxylate, 3-METHOXY-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER, Methyl 2-methoxy-4-phenylbenzoate | [1][2][4] |
The molecule's structure, characterized by two phenyl rings linked by a single bond, is foundational to its chemical behavior. The substituents on one of the rings dictate its reactivity and potential as a synthetic intermediate.
Caption: 2D structure of this compound.
Physical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions. While extensive experimental data for this specific molecule is not widely published, known properties and those of structurally similar compounds are summarized below.
| Property | Value | Notes |
| Physical State | Solid | Based on related biphenyl carboxylates. |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water. | Inferred from its nonpolar biphenyl core and polar ester/ether groups. |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional components: the biphenyl core, the methyl ester, and the methoxy group.
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid. This transformation is a common step in synthetic pathways to enable further reactions, such as amide bond formation.
-
Aromatic Ring Reactivity: The biphenyl system can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho, para-directing group, while the methyl carboxylate is a deactivating, meta-directing group. The interplay of these groups, along with the steric hindrance from the adjacent phenyl ring, will influence the regioselectivity of substitution reactions.
-
Role as a Synthetic Intermediate: This compound is primarily valued as an intermediate. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5] This molecule serves as a well-defined starting point for constructing more elaborate drug candidates, particularly in the fields of anti-inflammatory and anticancer research.[5][6]
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[7]
4.1 Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, corresponding to the vibrations of chemical bonds.
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition.
4.2 Predicted Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | ~3.9 ppm (singlet, 3H): Protons of the ester methyl group (-COOCH₃).~3.8 ppm (singlet, 3H): Protons of the methoxy ether group (-OCH₃).~7.2-7.8 ppm (multiplets, 8H): Protons on the two aromatic rings. The substitution pattern will lead to a complex series of signals. |
| ¹³C NMR | ~52 ppm: Carbon of the ester methyl group.~56 ppm: Carbon of the methoxy ether group.~110-160 ppm: Aromatic and quaternary carbons of the biphenyl system.~167 ppm: Carbonyl carbon of the ester group. |
| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (methyl groups).~1725: C=O stretch (ester carbonyl).~1600, 1480: C=C stretch (aromatic rings).~1250: Asymmetric C-O-C stretch (ether and ester). |
| Mass Spec. | m/z 242.27: Molecular ion peak [M]⁺ corresponding to the compound's molecular weight.[1] |
Synthesis and Manufacturing
The construction of the biphenyl core is most efficiently achieved through a metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a field-proven and widely adopted method for this purpose.
5.1 Synthetic Workflow: Suzuki-Miyaura Coupling
The reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.
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Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate CAS number and identification
An In-depth Technical Guide to Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate for Researchers and Drug Development Professionals
Introduction
This compound is a biphenyl derivative, a class of compounds that serves as a crucial scaffold in medicinal chemistry and materials science. The biphenyl moiety is a privileged structure, found in numerous pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) diflunisal and the angiotensin II receptor blocker (ARB) telmisartan. The specific arrangement of the methoxy and methyl carboxylate groups on the biphenyl core of the title compound presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules and a target for biological screening.[1][2]
This guide provides a comprehensive overview of this compound, covering its identification, physicochemical properties, synthesis, analytical characterization, and safety protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for their work.
Part 1: Compound Identification and Core Properties
Accurate identification is the cornerstone of any chemical research. This section details the fundamental identifiers and physical properties of this compound.
Chemical Identity
-
Systematic Name (IUPAC): this compound
-
CAS Number: 175152-70-2[3]
-
Molecular Formula: C₁₅H₁₄O₃[3]
-
Synonyms: 3-METHOXY-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER, Methyl 3-methoxybiphenyl-4-carboxylate[3]
The structure consists of a biphenyl core where one phenyl ring is substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a methyl carboxylate group (-COOCH₃).
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvents and purification methods.
| Property | Value | Reference |
| Molecular Weight | 242.27 g/mol | [3] |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Melting Point | Not consistently reported; requires experimental determination | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | General knowledge |
Part 2: Synthesis and Manufacturing
The creation of biphenyl scaffolds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for constructing the C-C bond between the two aryl rings.[1][4]
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
This pathway is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. The core principle involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.
Workflow Diagram:
Caption: General workflow for the synthesis via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
Causality and Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Running the reaction under nitrogen or argon is critical to prevent catalyst degradation and ensure high yields.
-
Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. An inorganic base like potassium carbonate is often sufficient and cost-effective. Cesium carbonate may be used for less reactive substrates.[4]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. This biphasic system helps to dissolve both the organic reactants and the inorganic base, facilitating the reaction.
-
Purification: Column chromatography on silica gel is the standard method for purifying the final product from residual starting materials, catalyst, and byproducts like homocoupled boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask, add Methyl 4-bromo-3-methoxybenzoate (1.0 eq), Phenylboronic Acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[5]
Part 3: Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in research and development. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[1][6]
Analytical Workflow Diagram:
Caption: A comprehensive analytical workflow for compound validation.
Spectroscopic Identification
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum for this compound would show distinct signals corresponding to the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) protons, and a singlet for the methyl ester (-COOCH₃) protons. The coupling patterns (doublets, triplets, multiplets) of the aromatic protons are diagnostic for the substitution pattern.[7][8][9]
-
Expected Resonances: Aromatic protons (δ 7.0-8.0 ppm), methoxy protons (δ ~3.9 ppm), and methyl ester protons (δ ~3.9 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom, including the two carbons of the ester and methoxy groups, and the twelve aromatic carbons.[2]
-
Expected Resonances: Carbonyl carbon (δ ~167 ppm), aromatic carbons (δ 110-160 ppm), and methoxy/methyl ester carbons (δ ~52-56 ppm).
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For C₁₅H₁₄O₃, the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS), typically showing the [M+H]⁺ or [M+Na]⁺ adduct.[2]
-
IR (Infrared Spectroscopy): IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Bands: A strong carbonyl (C=O) stretch from the ester group around 1720 cm⁻¹, C-O stretches for the ester and ether linkages around 1250-1050 cm⁻¹, and C=C stretches from the aromatic rings around 1600-1450 cm⁻¹.[2]
-
Chromatographic Purity Assessment
-
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): This is the gold standard for determining the purity of a compound. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed. Purity is calculated by the area percentage of the main peak relative to all other peaks detected. For drug development applications, purity should typically exceed 95%.[10]
Part 4: Applications in Drug Discovery
Biphenyl carboxylic acid derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug development.[1] The structure of this compound makes it a versatile starting point for creating libraries of compounds for screening.
-
Anticancer Activity: Many biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents. The biphenyl scaffold can be modified to interact with various biological targets involved in cancer progression.[2]
-
Intermediate for API Synthesis: This compound can serve as a key building block for more complex Active Pharmaceutical Ingredients (APIs). The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further molecular elaboration.
Part 5: Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals can provide guidance.[11][12][13][14]
-
Hazard Identification:
-
Handling Precautions:
-
Storage:
Conclusion
This compound (CAS: 175152-70-2) is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its synthesis is reliably achieved through modern cross-coupling techniques, and its identity and purity can be rigorously confirmed with standard analytical methods. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely utilize this compound to advance their projects in drug discovery and materials science.
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PubChem. Methyl 3'-methoxy-3-methyl[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Methyl 3-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. (2a) methyl [1,1'-biphenyl]-4-carboxylate. Supporting Information. Available from: [Link]
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International Union of Crystallography. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]
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ResearchGate. Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Available from: [Link]
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MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available from: [Link]
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Molecular structure and weight of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative of significant interest in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold, combined with the electronic and steric influences of the methoxy and methyl carboxylate groups, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly in the context of drug discovery and development. The biphenyl moiety is a recognized privileged scaffold in medicinal chemistry, known for its ability to interact with hydrophobic pockets in biological targets.[1] The inclusion of a methoxy group can further modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Properties
The structural and chemical identity of this compound is fundamental to its utility as a chemical building block.
Core Structural Characteristics
The molecule consists of two phenyl rings linked by a single bond, forming the biphenyl core. One ring is substituted with a methoxy (-OCH₃) group at the 3-position and a methyl carboxylate (-COOCH₃) group at the 4-position. The other phenyl ring is unsubstituted.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| CAS Number | 175152-70-2 | [2] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly reported; related biphenyl compounds exhibit a wide range of melting points. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.60-7.80 (m, 2H): Protons on the phenyl ring bearing the ester and methoxy groups.
-
δ ~ 7.30-7.50 (m, 5H): Protons on the unsubstituted phenyl ring.
-
δ ~ 3.90 (s, 3H): Methoxy group protons.
-
δ ~ 3.85 (s, 3H): Methyl ester protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 167.0: Carbonyl carbon of the ester.
-
δ ~ 158.0: Carbon attached to the methoxy group.
-
δ ~ 140.0-145.0: Quaternary carbons of the biphenyl linkage.
-
δ ~ 127.0-131.0: Aromatic carbons.
-
δ ~ 110.0-120.0: Aromatic carbons influenced by the methoxy group.
-
δ ~ 55.0: Methoxy carbon.
-
δ ~ 52.0: Methyl ester carbon.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3] This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-3-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Solvent Addition: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen). A degassed mixture of 1,4-dioxane and water (4:1 v/v) is then added via syringe.
-
Reaction: The reaction mixture is heated to 80-90 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Applications in Drug Discovery and Development
The biphenyl scaffold is a key structural motif in a number of approved drugs and clinical candidates. Its rigidity helps in pre-organizing the molecule for optimal binding to its biological target. The methoxy group, while seemingly simple, can significantly influence a drug's properties by:
-
Improving Metabolic Stability: The methoxy group can block positions susceptible to metabolic oxidation.
-
Modulating Lipophilicity: The addition of a methoxy group can fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancing Binding Affinity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, leading to stronger interactions with the target protein.
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in many drugs, or it can be a precursor for the synthesis of amides and other derivatives.
Caption: Synthetic utility of the target compound in generating bioactive molecules.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
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- Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxyl
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- Safety data sheets for related chemical compounds.
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- Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxyl
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An In-depth Technical Guide to the Synthesis of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Introduction: The Significance of the Biphenyl Carboxylate Scaffold
The biphenyl carboxylate moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure provides an excellent platform for constructing molecules with specific three-dimensional orientations, making it a cornerstone in the design of liquid crystals, polymers, and, most notably, pharmaceutical agents. Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its strategic functionalization—a methoxy group and a methyl ester—offers multiple points for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the key starting materials and the predominant synthetic strategy for preparing this compound. It is intended for researchers and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations that inform the synthetic design.
Strategic Analysis of the Synthesis: A Retrosynthetic Approach
The most logical and widely adopted strategy for the construction of the biphenyl core of this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and relative stability of its key reagents.
A retrosynthetic analysis of the target molecule reveals two primary building blocks: a substituted aryl halide and an arylboronic acid.
This leads to the identification of our two key starting materials:
-
Methyl 4-bromo-2-methoxybenzoate: This molecule serves as the electrophilic partner in the Suzuki coupling, providing the methoxy- and carboxylate-substituted ring.
-
Phenylboronic Acid: This organoboron compound acts as the nucleophilic partner, contributing the unsubstituted phenyl ring.
The following sections will provide a detailed examination of the synthesis and properties of these starting materials, followed by a comprehensive guide to the Suzuki-Miyaura coupling reaction to yield the final product.
Key Starting Material 1: Phenylboronic Acid
Phenylboronic acid is a cornerstone reagent in organic synthesis, prized for its stability, low toxicity, and versatility in cross-coupling reactions.[1]
Synthesis of Phenylboronic Acid
The most common and efficient laboratory-scale synthesis of phenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2]
Experimental Protocol: Synthesis of Phenylboronic Acid
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous tetrahydrofuran (THF). Add a small portion of bromobenzene (1.0 eq) to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromobenzene dissolved in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to below -10 °C in an ice-salt or dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool to the same temperature. Slowly add the Grignard reagent to the trimethyl borate solution via cannula, ensuring the temperature remains low to prevent the formation of triphenylborane byproducts.
-
Hydrolysis and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the mixture in an ice bath and slowly quench the reaction by adding dilute sulfuric or hydrochloric acid until the solution is acidic. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude phenylboronic acid, which can be purified by recrystallization from water or a suitable organic solvent system.
| Property | Value |
| Molecular Formula | C₆H₇BO₂ |
| Molecular Weight | 121.93 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 215-216 °C[2] |
Safety Profile: Phenylboronic Acid
Phenylboronic acid is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Key Starting Material 2: Methyl 4-bromo-2-methoxybenzoate
This aryl bromide is a custom-synthesized intermediate. Its preparation involves a two-step process starting from the commercially available 4-bromo-2-hydroxybenzoic acid.
Synthesis of Methyl 4-bromo-2-methoxybenzoate
The synthesis proceeds via two classical organic reactions: Fischer esterification followed by Williamson ether synthesis.
Experimental Protocol: Step 1 - Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add 4-bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (5-10 volumes).[3]
-
Catalysis: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, Methyl 4-bromo-2-hydroxybenzoate, can be purified by column chromatography or recrystallization.[3]
Experimental Protocol: Step 2 - Williamson Ether Synthesis (Methylation)
-
Reaction Setup: Dissolve Methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq) to the solution.
-
Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2-1.5 eq) or methyl iodide (CH₃I), dropwise to the stirring mixture.[4] Caution: Dimethyl sulfate and methyl iodide are toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: Heat the mixture (typically 50-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield pure Methyl 4-bromo-2-methoxybenzoate.
| Property | Value |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Low-melting solid |
| Melting Point | 33 °C |
| Boiling Point | 100-108 °C at 0.01 mmHg |
Safety Profile: Methyl 4-bromo-2-methoxybenzoate
This compound is classified as toxic if swallowed.[5] Standard laboratory safety precautions, including the use of PPE, are mandatory.
The Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[6] The reaction is catalyzed by a palladium(0) species and requires a base to activate the organoboron component.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group (phenyl) to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the palladium(0) catalyst.
Causality in Experimental Design: Selecting the Right Conditions
The success of the Suzuki coupling, especially with challenging substrates, hinges on the judicious selection of the catalyst, ligand, base, and solvent. Methyl 4-bromo-2-methoxybenzoate is considered an "electron-rich" or "deactivated" aryl bromide due to the electron-donating effect of the methoxy group, which can make the initial oxidative addition step sluggish.
Catalyst and Ligand Selection:
For electron-rich aryl bromides, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher temperatures and longer reaction times.[7] Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are significantly more active.[7] These ligands promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reactions, often at lower catalyst loadings. N-heterocyclic carbene (NHC) ligated catalysts like PEPPSI-IPr also show high stability and efficiency.[7]
Comparative Performance of Palladium Catalysts (Data adapted for a representative deactivated aryl bromide, 4-bromoanisole)[7]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| SPhos-Pd | 1 | K₃PO₄ | 1,4-Dioxane | 90 | 4 | >98 |
| PEPPSI-IPr | 1 | K₃PO₄ | 1,4-Dioxane | 90 | 4 | >98 |
Choice of Base and Solvent:
The base is crucial for activating the boronic acid to facilitate transmetalation.
-
Potassium Carbonate (K₂CO₃): A versatile and common choice, often used in aqueous solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that is often more effective, particularly in anhydrous solvents like dioxane.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that works well in various solvent systems.[7]
The solvent system must solubilize the reactants and be compatible with the chosen base and temperature. A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is very common, as water can aid in dissolving the inorganic base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a Schlenk flask, add Methyl 4-bromo-2-methoxybenzoate (1.0 eq), Phenylboronic Acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Conclusion and Outlook
The synthesis of this compound is reliably achieved through a well-defined synthetic sequence culminating in a Suzuki-Miyaura cross-coupling reaction. The key to a successful synthesis lies in the careful preparation of the starting materials, Methyl 4-bromo-2-methoxybenzoate and Phenylboronic Acid, and the rational selection of catalyst, ligand, base, and solvent for the crucial C-C bond-forming step. By understanding the mechanistic principles behind each step, particularly the challenges posed by electron-rich aryl halides, researchers can optimize reaction conditions to achieve high yields and purity, paving the way for the efficient development of novel pharmaceuticals and advanced materials.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-bromo-2-methoxybenzoate: Synthesis, Applications, and Properties of a Key Organic Intermediate. [Link]
- Weissman, S. A., & Milstein, D. (2000). Highly active, thermally stable, phosphine-free palladium catalysts for the Suzuki cross-coupling reaction.
- Tao, Y., & Boykin, D. W. (2004). Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Bromides with Arylboronic Acids Using 2-Aryl-Substituted Oxazoline Ligands. The Journal of Organic Chemistry, 69(12), 4330–4335.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
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Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-methoxybenzoate. [Link]
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Taylor & Francis Online. (2006). A New Protocol for O-Methylation of Phenolic Compounds with Trimethyl Phosphite or Trimethyl Phosphate Under Solvent-Free Condition and Microwave Irradiation. [Link]
- Yang, Q. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
- Google Patents. (1984).
- Gholipour, F., Rahmani, M., & Panahi, F. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Green Processing and Synthesis, 8(1), 434-440.
- Kim, H., et al. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering, 5(5), 4122-4128.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Reddit. (2020). Methylation using iodomethane. [Link]
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Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
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ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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The Royal Society of Chemistry. (2015). (2a) methyl [1,1'-biphenyl]-4-carboxylate. [Link]
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The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]
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Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
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PubChem. (n.d.). This compound. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS No. 175152-70-2) is a biphenyl derivative with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1] The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and understanding the spectroscopic properties of its derivatives is crucial for synthesis verification, quality control, and further research and development. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from closely related analogues.
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, dictates its spectroscopic signature. The key features influencing its spectra are the two aromatic rings, the methoxy group (-OCH₃), and the methyl ester group (-COOCH₃).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | Ar-H |
| ~7.2 - 7.6 | m | 6H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ (ester) |
| ~3.8 | s | 3H | -OCH₃ (ether) |
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR data acquisition and processing.
Interpretation of the ¹H NMR Spectrum
The proton NMR spectrum will exhibit distinct regions. The aromatic region (downfield, ~7.2-8.1 ppm) will contain a complex pattern of signals corresponding to the seven aromatic protons. The protons on the ester-bearing ring are expected to be more deshielded due to the electron-withdrawing nature of the carboxylate group. The protons on the methoxy-substituted ring will show characteristic splitting patterns influenced by the positions of the substituents. The two methoxy groups will appear as sharp singlets in the upfield region (~3.8-3.9 ppm), each integrating to three protons. The ester methoxy protons are typically slightly more deshielded than the ether methoxy protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~167 | C=O (ester) |
| ~158 | Ar-C-OCH₃ |
| ~145 | Ar-C (quaternary) |
| ~140 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~124 | Ar-C (quaternary) |
| ~115 | Ar-CH |
| ~112 | Ar-CH |
| ~56 | -OCH₃ (ether) |
| ~52 | -OCH₃ (ester) |
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is typically employed to simplify the spectrum to a series of single lines for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The ester carbonyl carbon will be the most downfield signal (~167 ppm). The aromatic region will show a number of signals for both protonated and quaternary carbons. The carbon attached to the ether methoxy group will be significantly shielded (~158 ppm). The chemical shifts of the methoxy carbons themselves are diagnostic, with the ether methoxy carbon appearing around 56 ppm and the ester methoxy carbon around 52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester and ether) |
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for ATR-IR data acquisition.
Interpretation of the IR Spectrum
The IR spectrum will be dominated by a strong absorption around 1720 cm⁻¹ corresponding to the C=O stretch of the methyl ester. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups will appear just below 3000 cm⁻¹. The presence of the aromatic rings will be confirmed by characteristic C=C stretching bands in the 1480-1600 cm⁻¹ region. Strong C-O stretching bands for the ester and ether linkages will be prominent in the fingerprint region, typically around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 242 | [M]⁺ (Molecular Ion) |
| 211 | [M - OCH₃]⁺ |
| 183 | [M - COOCH₃]⁺ |
| 152 | [M - COOCH₃ - OCH₃]⁺ |
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph (GC).
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: The eluted compound enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Interpretation of the Mass Spectrum
The mass spectrum will show the molecular ion peak at m/z 242, confirming the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), which would result in a fragment at m/z 211. Loss of the entire methoxycarbonyl group (-COOCH₃) would lead to a peak at m/z 183. Subsequent fragmentation of this ion by loss of the other methoxy group would give a fragment at m/z 152. The relative intensities of these fragments provide further structural information.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data in this guide, based on the compound's structure and comparison with related molecules, offers a robust framework for the identification and characterization of this important biphenyl derivative. Experimental verification of these predictions will confirm the identity and purity of synthesized material, which is a critical step in any research or development endeavor.
References
Sources
A Comprehensive Technical Guide to the Solubility Profile of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate in Common Laboratory Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that influences its behavior in various stages of research and development, including synthesis, purification, formulation, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility profile of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate. We will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, present a representative solubility data table, and offer insights into the interpretation of this data for practical applications in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of a Solubility Profile
This compound is a biphenyl derivative, a structural motif prevalent in many biologically active compounds and functional materials. A thorough understanding of its solubility in a range of common laboratory solvents is paramount for its effective utilization. A well-defined solubility profile enables:
-
Informed Solvent Selection: Choosing appropriate solvents for chemical reactions, extractions, and chromatographic purification.
-
Crystallization Process Development: Designing robust crystallization protocols for obtaining the desired polymorphic form and purity.
-
Formulation Strategies: Developing suitable delivery systems for in vitro and in vivo studies.
-
Predictive Modeling: Creating predictive models for the compound's behavior in different solvent systems.[1]
This guide will provide the foundational knowledge and practical methodologies to establish a comprehensive solubility profile for this compound.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[2][3] The molecular structure of this compound allows us to make informed predictions about its solubility.
Molecular Structure Analysis:
-
Biphenyl Core: The [1,1'-biphenyl] core is nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents.[4][5][6]
-
Ester Group (-COOCH₃): The methyl carboxylate group introduces polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance.[7][8] This suggests some solubility in polar aprotic and protic solvents.
-
Methoxy Group (-OCH₃): The methoxy group also adds polarity and can act as a hydrogen bond acceptor, further influencing solubility in polar solvents.
Based on this analysis, we can anticipate the following solubility trends:
-
High Solubility: In moderately polar to polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM), due to a favorable balance of polar and nonpolar interactions.
-
Moderate Solubility: In polar protic solvents like methanol and ethanol, where the ester and methoxy groups can accept hydrogen bonds from the solvent.[8] However, the large nonpolar biphenyl structure may limit extensive solubility.
-
Low Solubility: In highly nonpolar solvents like hexane and cyclohexane, as the polar functional groups will hinder dissolution.[4]
-
Insoluble: In water, due to the predominantly hydrophobic nature of the large aromatic structure.
Experimental Determination of Solubility
A systematic experimental approach is necessary to quantitatively determine the solubility of this compound. The isothermal shake-flask method is a reliable and widely used technique.[3]
Materials and Equipment
-
This compound (analytical standard)
-
A range of common laboratory solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solutions.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
Visualizing the Experimental Workflow
Figure 1. A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Representative Solubility Data and Interpretation
| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Classification |
| Hexane | 0.1 | < 1 | Insoluble |
| Toluene | 2.4 | 10 - 50 | Sparingly Soluble |
| Dichloromethane | 3.1 | > 100 | Freely Soluble |
| Diethyl Ether | 2.8 | 50 - 100 | Soluble |
| Ethyl Acetate | 4.4 | > 100 | Freely Soluble |
| Acetone | 5.1 | > 100 | Freely Soluble |
| Tetrahydrofuran | 4.0 | > 100 | Freely Soluble |
| Acetonitrile | 5.8 | 50 - 100 | Soluble |
| Isopropanol | 3.9 | 10 - 50 | Sparingly Soluble |
| Ethanol | 4.3 | 10 - 50 | Sparingly Soluble |
| Methanol | 5.1 | 1 - 10 | Slightly Soluble |
| Water | 10.2 | < 0.1 | Practically Insoluble |
Polarity Index values are approximate and can vary slightly depending on the scale used.[9]
Interpretation of the Data:
-
The predicted high solubility in solvents like dichloromethane, ethyl acetate, acetone, and THF aligns with the "like dissolves like" principle, where the overall molecular polarity of the solute matches that of the solvent.
-
The moderate solubility in alcohols suggests that while hydrogen bonding interactions are possible, the large nonpolar biphenyl moiety limits the extent of dissolution.
-
The poor solubility in nonpolar hexane and highly polar water confirms the amphipathic nature of the molecule, with a significant nonpolar character.
Logical Relationships in Solubility
The relationship between solvent polarity and the predicted solubility of this compound can be visualized as follows:
Figure 2. A diagram illustrating the predicted relationship between solvent polarity and the solubility of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed for informed decision-making in synthesis, purification, and formulation development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][10]
-
PubChem. (n.d.). Methyl 3-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to Selecting Palladium Catalysts and Ligands for Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Biphenyls and Palladium Catalysis
The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals, prized for its unique structural and electronic properties. Its synthesis, therefore, is a cornerstone of modern organic chemistry. Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for constructing the crucial carbon-carbon bond that defines biphenyls.[1][2] These reactions offer high functional group tolerance, generally mild reaction conditions, and broad substrate scope.[1][3]
The success of any palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the palladium source and, most critically, the ancillary ligand that coordinates to the metal center. This guide provides an in-depth exploration of the factors governing the choice of palladium catalysts and ligands for biphenyl synthesis, offering field-proven insights and detailed protocols to aid researchers in achieving optimal results.
Selecting the Palladium Source: Precursors and Precatalysts
The active catalyst in most cross-coupling reactions is a Pd(0) species.[4][5] The choice of the initial palladium source, or precursor, can significantly impact catalyst activation and overall reaction efficiency.
Common Palladium Precursors:
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, relatively inexpensive, and air-stable Pd(II) source. It requires in situ reduction to the active Pd(0) state, which is often achieved by the phosphine ligand or other components in the reaction mixture.[5]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that is widely used. However, its purity can be variable, and the dissociation of the dba ligand can sometimes interfere with catalysis.[6][7]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A crystalline, air-stable Pd(0) complex. While convenient, the presence of excess triphenylphosphine can sometimes be detrimental to reactions that require more specialized ligands.
The Rise of Precatalysts:
To overcome inconsistencies and improve ease of use, well-defined "precatalysts" have been developed. These are stable Pd(II) complexes that are readily reduced to the active monoligated Pd(0) species under the reaction conditions.[8] Buchwald precatalysts, for example, are air- and moisture-stable palladacycles that have found widespread use in various cross-coupling reactions.[8]
| Palladium Source | Oxidation State | Common Applications | Considerations |
| Pd(OAc)₂ | +2 | In situ catalyst generation with a variety of ligands. | Requires reduction to Pd(0). |
| Pd₂(dba)₃ | 0 | Widely used Pd(0) source. | Purity can vary; dba ligand can influence the reaction.[6][7] |
| Pd(PPh₃)₄ | 0 | Direct source of Pd(0) with a common ligand. | Excess PPh₃ can be inhibitory. |
| Buchwald Precatalysts | +2 | Highly efficient and reliable for various cross-couplings.[8] | Generally more expensive than simple salts. |
The Critical Role of Ligands: Tuning Reactivity and Selectivity
The ligand is arguably the most important component in a palladium-catalyzed cross-coupling reaction. It stabilizes the palladium center, influences its reactivity, and dictates the substrate scope. The electronic and steric properties of the ligand are paramount in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]
Phosphine Ligands: The Workhorses of Cross-Coupling
For many years, phosphine ligands have been the dominant class of ligands in palladium catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Monodentate Phosphines:
-
Triphenylphosphine (PPh₃): One of the earliest and most common ligands. It is effective for many simple couplings but can be limited with more challenging substrates.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): More electron-donating and sterically hindered than PPh₃, often leading to improved reactivity.
-
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): The development of this class of ligands by the Buchwald group revolutionized palladium catalysis.[9][10] These ligands, such as SPhos and XPhos , possess both steric bulk and strong electron-donating ability.[9] This combination promotes the oxidative addition of even unreactive aryl chlorides and facilitates the final reductive elimination step, which is often the rate-limiting step for the formation of sterically hindered biphenyls.[3][10] These ligands have proven to be highly versatile for Suzuki-Miyaura reactions, especially with hindered substrates.[9]
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[11][12] They are generally stronger σ-donors than phosphines, which can lead to highly active and stable catalysts.[11][12]
Key Characteristics of NHC Ligands:
-
Strong σ-Donation: This property facilitates the oxidative addition step, even with challenging substrates like aryl chlorides.[12][13]
-
Steric Bulk: Similar to bulky phosphines, the steric hindrance of NHC ligands promotes reductive elimination.[13]
-
High Stability: The strong Pd-NHC bond contributes to the high stability of the catalytic species, even at elevated temperatures.[12]
NHC-palladium complexes, such as PEPPSI-type catalysts, are commercially available and offer excellent performance in a variety of cross-coupling reactions.[4]
| Ligand Class | Key Features | Common Examples | Ideal Applications |
| Triarylphosphines | Moderate electron donation and steric bulk. | PPh₃, P(o-tol)₃ | Simple, unhindered substrates. |
| Dialkylbiaryl Phosphines | Highly electron-donating and sterically demanding.[10] | SPhos, XPhos, RuPhos[14] | Hindered aryl halides (including chlorides), broad substrate scope.[9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable, form highly stable complexes.[11][12] | IPr, IMes, PEPPSI catalysts | Challenging couplings, including those with aryl chlorides.[13] |
Overview of Common Cross-Coupling Reactions for Biphenyl Synthesis
Several palladium-catalyzed cross-coupling reactions are routinely employed for biphenyl synthesis. Each has its own advantages and disadvantages related to the organometallic coupling partner used.[1]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely used method for biphenyl synthesis due to its mild conditions, the commercial availability and stability of organoboron reagents, and the generation of non-toxic byproducts.[1][2][3]
-
Mechanism: The reaction involves the oxidative addition of an aryl halide to Pd(0), followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concludes with reductive elimination to form the biphenyl product.[1][15][16]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment. [17] Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (10 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. [3]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [3]
Conclusion
The synthesis of biphenyls via palladium-catalyzed cross-coupling is a robust and highly versatile methodology. The success of these transformations is intrinsically linked to the rational selection of the palladium source and, more importantly, the ancillary ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines, and strongly σ-donating N-heterocyclic carbenes have significantly expanded the scope of these reactions, enabling the coupling of even challenging and sterically hindered substrates. By understanding the interplay between the catalyst, ligand, and specific coupling partners, researchers can effectively harness the power of palladium catalysis to construct a diverse array of biphenyl-containing molecules for applications in drug discovery and materials science.
References
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Diez-Gonzalez, S., & Nolan, S. P. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(2), 349-358. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151-5169. [Link]
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Ohmiya, H., Yorimitsu, H., & Oshima, K. (2006). N-Heterocyclic Carbene Ligands in Cobalt-Catalyzed Sequential Cyclization/Cross-Coupling Reactions of 6-Halo-1-hexene Derivatives with Grignard Reagents. Organic Letters, 8(15), 3331-3334. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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El-shafiy, H. F. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18494. [Link]
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Wang, L., et al. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters, 24(29), 5364-5369. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
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Ren, T., et al. (2008). Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. Organometallics, 27(11), 2390-2393. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Ncube, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30230-30238. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules. [Link]
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Lee, H. M., & Nolan, S. P. (2000). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 2(14), 2053-2055. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. [Link]
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El-shafiy, H. F. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18494. [Link]
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Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]
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Cis-chelated palladium(II) complexes of biphenyl-linked - bis(imidazolin-2-ylidene): synthesis and catalytic activity in the Suzuki-Miyaura reaction. Arkat USA. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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Formation of 4-nitro-biphenyl by the Negishi coupling. ResearchGate. [Link]
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- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
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Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [Link]
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Palladium biphenyl N-heterocyclic carbene complexes: Synthesis, structure and their catalytic efficiency in water mediated Suzuki–Miyaura cross-coupling reaction. Journal of Organometallic Chemistry. [Link]
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Synthesis of parent biphenyl via Stille cross coupling. ResearchGate. [Link]
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Valente, C., et al. (2012). Well-defined nickel and palladium precatalysts for cross-coupling. Angewandte Chemie International Edition, 51(14), 3314-3332. [Link]
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Hiyama Coupling. Organic Chemistry Portal. [Link]
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Application Note: A Step-by-Step Guide to the Purification of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate via Column Chromatography
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the purification of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate using silica gel column chromatography. Designed for researchers in organic synthesis and drug development, this guide moves beyond a simple list of instructions, delving into the scientific rationale behind each step—from mobile phase selection to column packing and fraction analysis. By integrating field-proven insights and best practices, this document serves as an authoritative resource for achieving high purity of the target compound, a crucial step for its use as a building block in further chemical synthesis.
Introduction and Scientific Principles
This compound is a biphenyl derivative often synthesized via cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions, while powerful, frequently yield a crude product mixture containing unreacted starting materials, homo-coupled byproducts, and residual catalyst. Achieving high purity is paramount for subsequent synthetic transformations and biological assays.
Column chromatography is a powerful liquid chromatography technique for separating and purifying individual compounds from a mixture. The separation is based on the differential partitioning of the mixture's components between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Compounds with a stronger affinity for the stationary phase move down the column more slowly, while compounds with a higher affinity for the mobile phase move more quickly, enabling effective separation. The choice of mobile phase is critical; its polarity is fine-tuned to achieve the optimal separation of the target compound from its specific impurities.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography and allows for rapid, small-scale analysis.
Objective: To identify a mobile phase composition that provides good separation between the target compound and any impurities. The ideal Retention Factor (Rf) for the target compound is typically between 0.25 and 0.35, ensuring it separates well from both more polar and less polar impurities.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare a developing chamber with a small amount of a test solvent system. A good starting point for biphenyl systems is a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[1][2]
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent ratio to achieve the target Rf of ~0.3.
-
If the Rf is too high, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).
-
If the Rf is too low, increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
Physicochemical Properties and Key Parameters
A summary of the properties for the target compound and the optimized chromatography parameters is presented below.
| Parameter | Value / Description | Source |
| Compound Name | This compound | [3][4] |
| Molecular Formula | C15H14O3 | [3] |
| Molecular Weight | 242.27 g/mol | [4] |
| Appearance | Typically an off-white or pale solid | N/A |
| Stationary Phase | Silica Gel, 230-400 mesh | [1][5] |
| Recommended Mobile Phase | Gradient of n-Hexane and Ethyl Acetate (EtOAc) | [1][2] |
| Target Rf in 8:2 Hexane:EtOAc | ~0.30 | N/A |
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude product. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Apparatus
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column (e.g., 40 mm diameter, 400 mm length) with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
Workflow Overview
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology
Part A: Column Packing (Slurry Method)
-
Prepare the Column: Ensure the glass column is clean, dry, and mounted vertically on a stand. Place a small plug of cotton or glass wool at the bottom to support the packing material.[6] Add a thin layer (~1 cm) of sand on top of the wool.
-
Prepare the Slurry: In a beaker, measure approximately 50-100 g of silica gel per gram of crude product. Add the starting eluent (e.g., 95:5 n-Hexane:EtOAc) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and prevent air channels. Add more slurry until the desired column height is reached (typically 20-25 cm).
-
Equilibrate: Once the silica has settled, add a final layer of sand (~1 cm) on top to prevent disturbance of the silica bed during sample loading. Wash the column with 2-3 column volumes of the starting eluent until the bed is stable and equilibrated. Never allow the solvent level to drop below the top layer of sand.
Part B: Sample Loading (Dry Loading Method)
-
Adsorb the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove Solvent: Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Load the Column: Carefully add the dry-loaded sample powder to the top of the prepared column.
-
Rationale: Dry loading is superior to liquid loading for compounds with moderate to low solubility. It ensures that the sample is introduced to the column as a very narrow, concentrated band, which leads to sharper peaks and better separation.
Part C: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluent in fractions (e.g., 20-25 mL per test tube).
-
Apply Gradient: Start with a low polarity mobile phase (e.g., 95:5 n-Hexane:EtOAc). Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15, and so on). A gradual increase is key to resolving closely-eluting compounds.
-
Monitor the Column: As the solvent runs, you may see distinct bands of compounds separating and moving down the column.
Caption: Diagram of compound separation on the column over time.
Part D: Analysis and Isolation
-
TLC Analysis of Fractions: Spot every few collected fractions onto a TLC plate. Develop the plate using the mobile phase that gives the target an Rf of ~0.3.
-
Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to your pure product.
-
Combine and Evaporate: Combine all the pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid is the purified this compound. Confirm its identity and purity using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. Column overloaded. | Re-optimize the mobile phase with TLC. Use a larger column or less crude material. |
| Cracked Silica Bed | Column ran dry. Packing was not uniform. | Ensure the solvent level never drops below the top of the silica. Repack the column carefully. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). |
| Streaking on TLC | Sample is too concentrated. Sample is acidic/basic. | Dilute the sample before spotting. Add a trace amount of acid (acetic) or base (triethylamine) to the mobile phase. |
Safety Precautions
-
Solvent Handling: n-Hexane and ethyl acetate are flammable.[7] Work in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully in a fume hood and avoid inhalation.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
References
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-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177796012, Methyl 3'-methoxy-3-methyl[1,1'-biphenyl]-4-carboxylate. [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 270.32, Methyl 3-methoxy-2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylate. [Link]
-
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Organic Syntheses Procedure. (n.d.). N-Methoxy-N-methylcyanoformamide. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Definitive Structural Characterization of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Abstract
This application note presents a comprehensive and robust methodology for the analysis of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate using High-Resolution Mass Spectrometry (HRMS). Biphenyl structures are prevalent scaffolds in pharmaceuticals and advanced materials, demanding precise and unambiguous analytical characterization. This guide provides a detailed protocol, from sample preparation to data interpretation, leveraging the power of HRMS to confirm elemental composition and structural integrity through accurate mass measurements and tandem mass spectrometry (MS/MS) fragmentation analysis. The causality behind key experimental choices is explained to empower researchers to adapt this protocol for related small molecules.
Introduction and Scientific Rationale
This compound (PubChem CID: 23069958) is a small organic molecule whose structural backbone is a key feature in various fields, including medicinal chemistry and materials science.[1] The precise characterization of such molecules is a critical step in quality control, reaction monitoring, and regulatory submission, as even minor structural ambiguities can have significant consequences.
High-Resolution Mass Spectrometry (HRMS) is the analytical technique of choice for this purpose. Unlike nominal mass instruments, HRMS platforms like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap systems provide mass measurements with high accuracy (typically <5 ppm error), enabling the confident determination of a molecule's elemental formula.[2] This high resolving power is essential to differentiate the target analyte from potential isobaric interferences, ensuring data integrity.[3]
This protocol employs Electrospray Ionization (ESI), a soft ionization technique ideal for polar to moderately polar small molecules.[4] The presence of oxygen atoms in the methoxy and carboxylate groups of the target analyte makes it highly amenable to protonation or adduct formation (e.g., [M+H]⁺, [M+Na]⁺) in the ESI source, ensuring efficient ionization and detection.[5]
Experimental Workflow
The analytical process is a multi-stage workflow designed for accuracy and reproducibility, beginning with meticulous sample preparation and culminating in detailed data analysis.
Caption: Overall workflow for HRMS analysis.
Detailed Protocols and Methodologies
Materials and Reagents
-
Analyte: this compound standard.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water (e.g., Fisher Scientific Optima™). Using high-purity solvents is critical to minimize background noise and adduct formation that can interfere with the analyte signal.[6]
-
Acidifier: 0.1% (v/v) Formic Acid in water. Formic acid is added to the mobile phase to facilitate protonation of the analyte in positive ion mode, enhancing the [M+H]⁺ signal.[7]
-
Vials: 2 mL glass sample vials with PTFE-lined caps. Low-binding materials are recommended to prevent loss of analyte.[6]
Sample Preparation Protocol
Causality: The goal of this protocol is to prepare a sample that is free of non-volatile salts and particulates, at a concentration suitable for modern HRMS instruments to avoid detector saturation while ensuring a strong signal-to-noise ratio.[7]
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound and dissolve it in 1.0 mL of LC-MS grade methanol in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.
-
Intermediate Solution (100 µg/mL): Transfer 100 µL of the stock solution into a new vial containing 900 µL of methanol.
-
Working Solution for Analysis (10 µg/mL): Transfer 100 µL of the intermediate solution into a final analysis vial containing 900 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This final solvent composition is compatible with direct infusion and common reversed-phase LC systems.
High-Resolution Mass Spectrometry Parameters
The following parameters are provided as a starting point for a typical Q-TOF or Orbitrap HRMS instrument and should be optimized for the specific system in use.
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Ideal for the analyte's polarity and functional groups.[4] |
| Ionization Mode | Positive | The molecule readily accepts a proton to form [M+H]⁺. |
| Mass Scan Range | m/z 100 – 500 | Covers the expected precursor ions and their primary fragments. |
| Capillary Voltage | 3.5 – 4.0 kV | Optimizes the electrospray plume for stable ion generation. |
| **Nebulizer Gas (N₂) ** | 1.5 – 2.5 Bar | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 8 – 12 L/min | Aids in solvent evaporation and desolvation of ions. |
| Drying Gas Temp. | 250 – 350 °C | Provides thermal energy for efficient desolvation. |
| Mass Resolution | > 30,000 FWHM | Sufficient to resolve isotopic peaks and ensure high mass accuracy.[3] |
| Acquisition Mode | Full Scan MS & dd-MS² | Full scan for precursor identification; data-dependent MS/MS for structural fragmentation. |
| Collision Energy (CID) | 10, 20, 40 eV (Ramped) | A ramp of collision energies ensures the capture of both low-energy (parent) and high-energy (smaller) fragments. |
| Calibration | External/Internal | An external calibration is performed before analysis, and an internal calibrant (lock mass) can be used during the run to correct for any mass drift, ensuring sub-2 ppm mass accuracy.[2] |
Data Analysis and Expected Results
Accurate Mass and Isotopic Pattern Verification
The primary goal of the Full Scan MS analysis is to confirm the elemental composition of the analyte.
-
Molecular Formula: C₁₅H₁₄O₃
-
Calculated Monoisotopic Mass: 242.09429 Da
-
Expected Ions [M+H]⁺ and [M+Na]⁺: The high-resolution mass spectrum should exhibit intense signals corresponding to the protonated and sodiated adducts of the molecule.
| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [C₁₅H₁₄O₃ + H]⁺ | 243.10157 | Example: 243.1014 | Example: -0.70 |
| [C₁₅H₁₄O₃ + Na]⁺ | 265.08354 | Example: 265.0833 | Example: -0.90 |
A mass error of < 5 ppm, combined with a high-fidelity match between the observed and theoretical isotopic patterns, provides definitive confirmation of the elemental formula C₁₅H₁₄O₃.
Tandem MS (MS/MS) Fragmentation Analysis
MS/MS analysis of the [M+H]⁺ precursor ion (m/z 243.1016) provides structural confirmation by breaking the molecule into predictable fragments. The fragmentation pathway is dictated by the molecule's structure, with cleavages occurring at the chemically weakest bonds.[8]
Proposed Fragmentation Pathway:
-
Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters, resulting in a stable acylium ion.
-
Loss of Methoxy Radical (•OCH₃): Cleavage of the ether bond.
-
Loss of the Methyl Ester Group (-COOCH₃): Cleavage of the ester group from the aromatic ring.
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Calculated Fragment Mass (m/z) |
| 243.1016 | [M+H - CH₃OH]⁺ | C₁₄H₁₁O₂⁺ | 211.07536 |
| 243.1016 | [M+H - •OCH₃]⁺ | C₁₄H₁₂O₂⁺• | 212.08316 |
| 243.1016 | [M+H - •COOCH₃]⁺ | C₁₄H₁₄O⁺• | 198.10392 |
| 211.0754 | [Fragment - CO]⁺ | C₁₃H₁₁O⁺ | 183.07926 |
The presence of these diagnostic fragments provides strong evidence for the specific arrangement of the methoxy and carboxylate groups on the biphenyl core.
Conclusion
The described HRMS method provides a definitive and reliable workflow for the structural characterization of this compound. By combining high-accuracy mass measurements with systematic fragmentation analysis, this protocol enables researchers to confirm the elemental composition and structural identity of the target compound with a high degree of confidence. The principles and steps outlined herein are broadly applicable to the analysis of other small molecule drug candidates and chemical intermediates.
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PubChem. (n.d.). Methyl 3-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methoxy-2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Gomes, G. D. N., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods, 9(22), 3323-3330. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC/ESI-MS chromatograms of methyl esters. Retrieved from [Link]
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Gomes, G. D. N., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods, 9(22), 3323-3330. Royal Society of Chemistry. Retrieved from [Link]
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Destaillats, F., et al. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. PubMed. Retrieved from [Link]
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Anklam, E., & Müller, A. (1994). A Simple Method of Sample Preparation for Analysis of Biphenyl Residues in Citrus Fruit Peels by Gas Chromatography. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 198(4), 329-330. PubMed. Retrieved from [Link]
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Forsberg, G. B., et al. (2010). Detection of 5 ppm Fatty Acid Methyl Ester (FAME) in Jet Fuel Using Electrospray Ionization Mass Spectrometry and Chemometrics. Energy & Fuels, 24(3), 1936-1941. ACS Publications. Retrieved from [Link]
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Wang, Y., et al. (2020). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 38(10), 1135-1142. Retrieved from [Link]
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Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
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Šačkus, A., et al. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(3), M1451. MDPI. Retrieved from [Link]
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Cody, R. B., et al. (2010). HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures. Journal of the American Society for Mass Spectrometry, 21(1), 125-130. ResearchGate. Retrieved from [Link]
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Gagnon, H. (2016). How to optimize your sample preparation technique for mass spectrometry. PhenoSwitch Bioscience Blog. Retrieved from [Link]
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Maththumagalakankanamalage, S., et al. (2025). Rapid gas chromatography - mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods. PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Li, Y., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 20(18), 4531. NIH. Retrieved from [Link]
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SlideShare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]
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Beletskaya, I. P., et al. (2019). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2019(2), M1068. MDPI. Retrieved from [Link]
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Nagy, L., et al. (2010). Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate. Acta Crystallographica Section E, 66(Pt 1), o144. NIH. Retrieved from [Link]
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Spiteller, G., & Spiteller-Friedmann, M. (1969). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 46(7), 498. Universidad de Guanajuato. Retrieved from [Link]
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Tulp, M. T., et al. (1977). Identification of hydroxyhalobiphenyls as their methyl ethers by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 4(5), 310-316. PubMed. Retrieved from [Link]
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The Versatile Biphenyl Synthon: Application Notes and Protocols for Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, a substituted biphenyl derivative, has emerged as a synthon of significant interest. Its inherent structural features—a methoxy group and a methyl carboxylate moiety on a biphenyl scaffold—offer a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications and detailed protocols for the use of this compound, with a particular focus on its pivotal role in the synthesis of pharmaceuticals, most notably the angiotensin II receptor blocker, Telmisartan.
This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale that govern these synthetic strategies.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical principles |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1][2] |
Safety and Handling Precautions:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[1][2][3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[1][2][3]
Core Application: A Cornerstone in the Synthesis of Telmisartan
The most prominent application of this compound is as a key intermediate in the industrial synthesis of Telmisartan.[4][5][6][7][8] Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, prescribed for the treatment of hypertension.[6][7] The biphenyl moiety of this compound forms a crucial part of the Telmisartan molecular framework.
The synthetic utility of this building block lies in its amenability to further functionalization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, and the biphenyl core can be further elaborated.
Synthetic Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, mild reaction conditions, and a broad tolerance of functional groups.
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Application Note: Strategic Derivatization of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate for Biological Screening and SAR Studies
Abstract: The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate is a versatile starting material for generating diverse compound libraries aimed at biological screening and structure-activity relationship (SAR) elucidation. Its structure offers two primary, chemically distinct handles for modification: the methyl ester at the 4-position and the methoxy group at the 3-position. This technical guide provides a detailed exploration of robust and efficient methods to derivatize this core structure, focusing on the underlying chemical principles, step-by-step protocols, and strategic considerations for researchers in drug discovery and chemical biology.
Introduction: The Biphenyl Carboxylate Core in Drug Discovery
Biphenyl derivatives are integral to modern pharmacology, with applications as anti-inflammatory, antihypertensive, antimicrobial, and anticancer agents.[1][2][3] The structural rigidity of the biphenyl system provides a defined orientation for pendant functional groups to interact with biological targets, while the carboxylic acid moiety (or its ester precursor) serves as a versatile anchor for chemical modification.[2]
The targeted derivatization of this compound allows for the systematic exploration of chemical space around this privileged core. By modifying the carboxylate and methoxy positions, researchers can modulate key physicochemical properties such as:
-
Solubility and Lipophilicity (LogP): Affecting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Hydrogen Bonding Capacity: Introducing hydrogen bond donors and acceptors to enhance target binding affinity.
-
Steric Profile: Probing the size and shape of target binding pockets.
-
Electronic Distribution: Modifying the molecule's electrostatic potential to complement target site interactions.
This guide details two primary strategic pathways for derivatization: (A) modification at the C4-carboxylate position via hydrolysis and subsequent amide coupling, and (B) modification at the C3-methoxy position via O-demethylation to unmask a phenolic hydroxyl for further functionalization.
Strategic Pathway A: Derivatization via the Carboxylate Group
The most direct and widely used strategy for creating a diverse library from the title compound involves the transformation of the methyl ester into a variety of amides. This requires a two-step sequence: saponification to the free carboxylic acid, followed by a coupling reaction with a primary or secondary amine.
Step 1: Saponification to 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Principle: The conversion of the methyl ester to a carboxylic acid is essential for activating this position for amide bond formation.[4] Base-catalyzed hydrolysis (saponification) is a high-yielding and straightforward method to achieve this transformation. Lithium hydroxide (LiOH) or potassium trimethylsilanolate (TMSOK) are often preferred over sodium hydroxide (NaOH) due to the generally better solubility of lithium and potassium carboxylates in mixed aqueous-organic solvent systems, often leading to cleaner reactions.[5]
Protocol 2.1: Hydrolysis of Methyl Ester
-
Materials & Reagents:
-
This compound
-
Tetrahydrofuran (THF), Methanol (MeOH), and Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 10 mL/mmol of ester).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous solution with water and wash once with EtOAc to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product with EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid, which can often be used in the next step without further purification.
-
Step 2: Amide Coupling to Generate a Diverse Library
Principle: Amide bond formation is one of the most performed reactions in medicinal chemistry.[4] The reaction involves the activation of the carboxylic acid, making it susceptible to nucleophilic attack by an amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used. EDC activates the carboxylate, which is then trapped by HOBt to form a reactive HOBt ester. This intermediate is less prone to side reactions and racemization and reacts cleanly with the desired amine to form the amide bond.[6]
Protocol 2.2: EDC/HOBt Mediated Amide Coupling
-
Materials & Reagents:
-
3-methoxy-[1,1'-biphenyl]-4-carboxylic acid (from Protocol 2.1)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq, or 0.1 eq if used catalytically)[6]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard work-up and purification reagents (EtOAc, brine, MgSO₄)
-
-
Procedure:
-
To a solution of 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/EtOAc gradient) to yield the pure amide derivative.
-
Workflow A: Derivatization via Amide Coupling
Caption: Workflow for C4-carboxylate modification.
Strategic Pathway B: Derivatization via the Methoxy Group
Modification of the methoxy group opens a different avenue for SAR exploration. Cleavage of the methyl ether to reveal a phenolic hydroxyl group introduces a potent hydrogen bond donor and a new site for subsequent functionalization, such as etherification.
Step 1: O-Demethylation to a Phenolic Intermediate
Principle: The cleavage of aryl methyl ethers is a classic transformation. Boron tribromide (BBr₃) is a highly effective, albeit harsh, reagent for this purpose. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond.[7] The reaction must be performed under anhydrous conditions and at low temperatures to control its reactivity. Alternative, milder reagents like 3-mercaptopropionic acid or sodium thioethoxide can also be employed, particularly if other sensitive functional groups are present.[8]
Protocol 3.1: BBr₃-Mediated O-Demethylation
-
Materials & Reagents:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard work-up and purification reagents
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.5-2.0 eq) dropwise via syringe. The solution may change color.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by the dropwise addition of MeOH. Caution: This is a highly exothermic reaction that releases HBr gas.
-
After the initial quench, add water and extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude phenol by flash column chromatography to yield Methyl 3-hydroxy-[1,1'-biphenyl]-4-carboxylate.
-
Step 2: Etherification of the Phenolic Hydroxyl Group
Principle: The Williamson ether synthesis is a reliable method for forming ethers from a phenoxide and an alkyl halide. The phenol is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide, which then displaces the halide in an Sₙ2 reaction. This allows for the introduction of a wide variety of alkyl, benzyl, or other groups.
Protocol 3.2: Williamson Ether Synthesis
-
Materials & Reagents:
-
Methyl 3-hydroxy-[1,1'-biphenyl]-4-carboxylate (from Protocol 3.1)
-
Desired alkyl halide (e.g., R-Br, R-I) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetone or DMF
-
Potassium iodide (KI) (catalytic amount, if using an alkyl chloride or bromide)
-
-
Procedure:
-
Combine Methyl 3-hydroxy-[1,1'-biphenyl]-4-carboxylate (1.0 eq), K₂CO₃ (2.5 eq), and a catalytic amount of KI in a round-bottom flask.
-
Add anhydrous Acetone or DMF as the solvent.
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or ~60-80 °C (for DMF) and stir until the starting material is consumed (monitor by TLC, typically 4-24 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired ether derivative.
-
Workflow B: Derivatization via O-Demethylation and Etherification
Caption: Workflow for C3-methoxy group modification.
Summary of Derivatization Strategies
The two pathways described provide access to a wide array of analogs for biological evaluation. The choice of strategy depends on the specific goals of the screening campaign.
| Strategy | Target Moiety | Key Transformation | Primary Reagents | Resulting Functional Group | Purpose in SAR |
| Pathway A | C4-Methyl Ester | Hydrolysis & Amide Coupling | LiOH; EDC, HOBt | Amide | Introduce H-bond donors/acceptors, modulate polarity, explore steric space. |
| Pathway B | C3-Methoxy Group | O-Demethylation & Etherification | BBr₃; K₂CO₃, R-X | Ether | Modulate lipophilicity, probe steric tolerance, remove H-bond donor. |
Conclusion
This compound is an excellent starting point for the development of compound libraries for biological assays. The protocols outlined in this guide for derivatization at both the carboxylate and methoxy positions are robust, scalable, and utilize common laboratory reagents. By systematically applying these methods, researchers can efficiently generate novel analogs to probe structure-activity relationships, identify lead compounds, and optimize molecular properties for improved pharmacological profiles. The biphenyl scaffold continues to be a source of valuable therapeutic agents, and its thoughtful derivatization is a key step in the drug discovery process.[9][10]
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- Walsh Medical Media. QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity.
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- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
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Application Note: A Practical Guide to the Esterification of 3-methoxy-[1,1'-biphenyl]-4-carboxylic Acid
Introduction: Context and Challenge
3-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a key structural motif found in various pharmacologically active compounds and advanced materials. Its ester derivatives are crucial intermediates for modulating properties such as solubility, bioavailability, and reactivity in drug development pipelines and for creating functional polymers.[1] The synthesis of these esters, however, is not always trivial. The biphenyl scaffold can introduce steric hindrance around the carboxylic acid group, and the presence of other functional groups may limit the use of harsh reaction conditions.
This application note provides a comprehensive guide to the effective esterification of 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid. We will dissect the rationale behind selecting an appropriate synthetic strategy, present a detailed, field-proven protocol for a highly efficient method, and discuss alternative approaches for specific applications. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and materials science.
Strategic Selection of an Esterification Protocol
The choice of an esterification method is dictated by the substrate's stability, steric environment, desired scale, and the specific alcohol being used. For a substituted biphenyl carboxylic acid, three primary strategies warrant consideration, each with distinct advantages and mechanistic underpinnings.
The Premier Choice: Steglich Esterification for Versatility and Mild Conditions
For substrates like 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid, which may be part of a larger, more sensitive molecular framework, the Steglich esterification is the superior choice.[2] This method operates under neutral, ambient conditions, making it compatible with a wide array of functional groups that would not survive the harsh conditions of classical Fischer esterification.[3][4] Its effectiveness with sterically demanding substrates makes it particularly well-suited for the potentially hindered environment of the biphenyl system.[5][6]
The Mechanism and Rationale: The reaction's success hinges on the use of a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7]
-
Activation: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[5]
-
Catalysis: DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium salt.[2] This step is critical; it prevents the O-acylisourea from slowly rearranging into an unreactive N-acylurea byproduct, a common failure mode in the absence of DMAP.[5]
-
Ester Formation: The alcohol then attacks the highly electrophilic acylpyridinium salt, yielding the desired ester, regenerating the DMAP catalyst, and producing an insoluble N,N'-dicyclohexylurea (DCU) byproduct that can be easily removed by filtration.[4]
For improved work-up, especially in cases where DCU proves difficult to remove, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, as the resulting urea byproduct is easily removed with an aqueous wash.[3][8]
The Classical Alternative: Fischer-Speier Esterification for Scale and Economy
The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] It is often performed using a large excess of the alcohol, which also serves as the solvent, and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10][11]
The Mechanism and Rationale: The reaction is an equilibrium process.[12] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[13][14] The alcohol then performs a nucleophilic attack on the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule drive the reaction forward.[10] To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of the alcohol or by removing the water as it forms, for instance, with a Dean-Stark apparatus.[9][14]
While atom-economical and inexpensive, the requisite high temperatures and strongly acidic conditions can be detrimental to sensitive substrates.[2] It remains a viable option for robust molecules on a large industrial scale.
The Specialist Tool: Diazomethane for High-Purity Methyl Esters
When the specific goal is the synthesis of the methyl ester, reaction with diazomethane (CH₂N₂) is an exceptionally clean and efficient method.[15]
The Mechanism and Rationale: The reaction proceeds via a simple two-step mechanism. First, the carboxylic acid protonates the diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas—the sole byproduct—to form the methyl ester.[16] The reaction is rapid, quantitative, and requires no purification beyond solvent removal.[15]
However, diazomethane is highly toxic and potentially explosive, necessitating specialized glassware and stringent safety precautions.[15] A safer, commercially available alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which reacts via a similar mechanism and offers comparable efficiency for producing methyl esters.[17]
Detailed Protocol: Steglich Esterification of 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid
This protocol describes the synthesis of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate. It can be readily adapted for other primary or secondary alcohols.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume |
| 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid | 228.24 | >98% | 1.0 | 228 mg |
| Methanol (anhydrous) | 32.04 | >99.8% | 1.2 | 38 mg (48 µL) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | >99% | 1.1 | 227 mg |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | >99% | 0.1 | 12 mg |
| Dichloromethane (DCM, anhydrous) | - | >99.8% | - | 10 mL |
| 1 M Hydrochloric Acid (HCl) | - | 1 M aq. | - | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Sat. aq. | - | For work-up |
| Brine (Saturated NaCl) | - | Sat. aq. | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | - | - | - | For drying |
Experimental Workflow Diagram
Caption: Workflow for the Steglich esterification of 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid (228 mg, 1.0 mmol), methanol (48 µL, 1.2 mmol), and DMAP (12 mg, 0.1 mmol).
-
Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
DCC Addition: In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. A typical eluent system is 30% ethyl acetate in hexanes.
-
Work-up - Filtration: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the DCU solid. Wash the solid with a small amount of cold DCM.
-
Work-up - Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 20 mL).[18] The acidic wash removes residual DMAP and any unreacted DCC, while the basic wash removes any remaining starting carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[19] Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to isolate the pure ester product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product (this compound, M.W. 242.27) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[20][21]
References
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Wikipedia. Mitsunobu reaction . [Link]
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Grokipedia. Steglich esterification . [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids . Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Master Organic Chemistry. Mitsunobu Reaction . [Link]
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Chemistry Steps. The Mitsunobu Reaction . [Link]
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Dodge, J. A., & Nissen, J. S. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity . The Journal of Organic Chemistry, 61(9), 2967-2971. [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . [Link]
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Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . RSC Advances, 11(44), 27535-27545. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . [Link]
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Scribd. Derivatization of Carboxylic Acids With Diazomethane . [Link]
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VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol . [Link]
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Chemistry Steps. Fischer Esterification . [Link]
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Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane . [Link]
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Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids . [Link]
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Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane . Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
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Studylib. Biphenyl Purification: Chromatography Lab . [Link]
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Application Note: High-Throughput Quantification of Biphenyl Compounds Using Advanced Chromatographic Techniques
Introduction
Biphenyl and its derivatives are a class of aromatic hydrocarbons with significant relevance in the pharmaceutical, agrochemical, and manufacturing industries. They serve as key starting materials, intermediates, or are sometimes present as impurities in final products. Accurate and precise quantification of these compounds is paramount for quality control, process monitoring, and regulatory compliance. This application note provides a comprehensive guide to the development and validation of analytical methods for biphenyl compound quantification, leveraging the strengths of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the two techniques to guide researchers and drug development professionals in selecting the optimal method for their specific needs.
Part 1: High-Performance Liquid Chromatography (HPLC) for Biphenyl Quantification
The Rationale for HPLC in Biphenyl Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of compounds, including non-volatile and thermally labile substances.[1] For biphenyl, which is a non-polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[2][3] This is because the non-polar stationary phase (typically C18) interacts favorably with the non-polar biphenyl molecule, leading to good retention and separation from polar impurities.[4] The choice of a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, allows for the controlled elution of biphenyl.[4]
The expertise in choosing RP-HPLC lies in its versatility and robustness. By adjusting the mobile phase composition, gradient, and flow rate, the method can be fine-tuned to achieve optimal separation, even in complex matrices. Furthermore, UV detection is highly suitable for biphenyl due to its aromatic nature, which provides strong chromophores for sensitive detection.[5]
Experimental Protocol: Isocratic RP-HPLC Method
This protocol outlines a validated isocratic RP-HPLC method for the quantification of biphenyl.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or UV detector.[6]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
HPLC-grade acetonitrile, methanol, and water.
-
Biphenyl reference standard (≥99% purity).
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 254 nm[7] |
| Injection Volume | 10 µL[6] |
Procedure:
-
Standard Preparation: Prepare a stock solution of biphenyl in methanol. From the stock, create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing biphenyl in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, perform system suitability tests as per USP <621> guidelines.[8][9][10] This includes replicate injections of a standard solution to check for parameters like tailing factor, theoretical plates, and %RSD of peak areas.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the biphenyl standard against its concentration. Determine the concentration of biphenyl in the samples by interpolating their peak areas on the calibration curve.
Method Validation: A Trustworthy System
Method validation is a critical component of ensuring the reliability of analytical data.[11] The developed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16][17]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample. The biphenyl peak should be well-resolved from any other peaks.[16]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.[12]
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[18]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[19]
HPLC Workflow Visualization
Caption: Workflow for Biphenyl Quantification using HPLC.
Part 2: Gas Chromatography (GC) for Biphenyl Quantification
The Rationale for GC in Biphenyl Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[20] Biphenyl, with its relatively low boiling point and good thermal stability, is an ideal candidate for GC analysis.[21] The primary advantage of GC, particularly when coupled with a Mass Spectrometer (GC-MS), is its high sensitivity and specificity.[1][22]
The choice of GC is often driven by the need for trace-level quantification or the analysis of complex mixtures where the high resolving power of capillary GC columns is beneficial.[5] For biphenyl, a non-polar capillary column, such as a DB-5ms or HP-5ms, provides excellent separation based on boiling point and interaction with the stationary phase.[21]
Experimental Protocol: Capillary GC-MS Method
This protocol details a robust GC-MS method for the quantification of biphenyl.
Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[21]
-
High-purity helium as the carrier gas.
-
Biphenyl reference standard (≥99% purity).
-
Suitable solvent for sample and standard preparation (e.g., dichloromethane, hexane).[6]
-
Volumetric flasks, pipettes, and GC vials.
Chromatographic and MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio)[6] |
| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[7] |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification (m/z 154) and confirmation (m/z 77, 51) |
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of biphenyl and a series of calibration standards in a suitable solvent. Prepare the samples by dissolving them in the same solvent to a concentration within the calibration range.
-
Derivatization (If Necessary): Biphenyl itself does not require derivatization. However, if analyzing hydroxylated biphenyl metabolites, derivatization (e.g., silylation) may be necessary to increase volatility and improve peak shape.[23][24][25][26]
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: In SIM mode, monitor the characteristic ions of biphenyl. The molecular ion (m/z 154) is typically used for quantification. Construct a calibration curve and determine the concentration of biphenyl in the samples.
Method Validation for GC-MS
The validation of a GC-MS method follows similar principles to HPLC method validation, adhering to ICH guidelines.[16] Key considerations for GC-MS include:
-
Specificity/Selectivity: The use of SIM mode in MS provides a high degree of specificity, as only the characteristic ions of the analyte are monitored.[27]
-
Linearity, Accuracy, and Precision: These are determined in the same manner as for the HPLC method.
-
LOD and LOQ: GC-MS can often achieve lower detection and quantification limits compared to HPLC-UV.[1]
-
Robustness: Evaluate the effect of small changes in parameters like oven temperature ramp rate, injector temperature, and carrier gas flow rate.
GC Workflow Visualization
Caption: Workflow for Biphenyl Quantification using GC-MS.
Part 3: Comparison of HPLC and GC Methods
The choice between HPLC and GC for biphenyl quantification depends on the specific requirements of the analysis.[1][22]
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[20] |
| Analyte Suitability | Non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[20] |
| Sensitivity | Good, but generally lower than GC-MS in SIM mode.[28] | Excellent, especially with MS detection in SIM mode.[1] |
| Specificity | Good with PDA detectors, but can be limited in complex matrices. | Excellent with MS detection, providing structural information.[1] |
| Sample Preparation | Often simpler, as derivatization is not usually required for biphenyl.[1] | May require derivatization for polar metabolites to increase volatility.[23] |
| Instrumentation Cost | Generally lower for a standard HPLC-UV system.[5] | Can be higher, especially for GC-MS systems.[1] |
Expert Recommendation:
-
For routine quality control of bulk biphenyl or formulated products where high concentrations are expected and the matrix is relatively simple, HPLC-UV is a robust, reliable, and cost-effective choice.
-
For trace-level analysis, impurity profiling, or analysis in complex matrices (e.g., environmental or biological samples), the superior sensitivity and specificity of GC-MS make it the preferred technique.[22]
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantification of biphenyl compounds. The selection of the most appropriate method should be guided by a thorough evaluation of the analytical needs, including the required sensitivity, the complexity of the sample matrix, and available resources. The detailed protocols and validation guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and trustworthy analytical methods for biphenyl quantification, ensuring data integrity and regulatory compliance.
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<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. Available at: [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
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[Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry]. PubMed. Available at: [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]
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Reversed-phase chromatography. Wikipedia. Available at: [Link]
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Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Labmate Online. Available at: [Link]
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Gas chromatography-vacuum ultraviolet detection for classification and speciation of polychlorinated biphenyls in industrial mixtures. PubMed. Available at: [Link]
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Determination of biphenyl by gas and liquid chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
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Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]
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Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. Available at: [Link]
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HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available at: [Link]
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Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. Available at: [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]
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Biphenyl. PubChem. Available at: [Link]
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HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. Available at: [Link]
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Biphenyl. Wikipedia. Available at: [Link]
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Biphenyl. NIST WebBook. Available at: [Link]
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Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
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Derivatization in GC. SlideShare. Available at: [Link]
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Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available at: [Link]
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Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Available at: [Link]
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Total ion GC-MS chromatogram of the main metabolites of biphenyl (1). ResearchGate. Available at: [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]
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Application of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate in the Synthesis of c-Myc-Max Inhibitors: A Scaffolding Approach for Novel Drug Discovery
Introduction: The Challenge of Targeting c-Myc and the Promise of Biphenyl Scaffolds
The c-Myc oncoprotein, a transcription factor implicated in up to 70% of human cancers, represents a paramount yet historically "undruggable" target in oncology.[1] Its function is contingent upon the formation of a heterodimer with its partner protein, Max, which facilitates DNA binding and the subsequent transcription of genes crucial for cell proliferation, growth, and metabolism.[2] A key therapeutic strategy, therefore, is the inhibition of this vital c-Myc-Max protein-protein interaction (PPI). Small molecules that can disrupt this dimerization hold immense promise as targeted anticancer agents.[3][4]
Among the chemical scaffolds explored for c-Myc-Max inhibition, biphenyl derivatives have emerged as a promising class of compounds. The rigid, yet conformationally adaptable, biphenyl core provides an excellent platform for the precise spatial orientation of functional groups designed to interact with "hot spots" on the c-Myc protein surface, thereby preventing its association with Max.[5] While numerous biphenyl-based inhibitors have been synthesized and evaluated, the exploration of novel structural analogs is a continuous effort to enhance potency, selectivity, and pharmacokinetic properties.
This application note details a strategic approach for the utilization of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate as a versatile starting material for the synthesis of a new class of potential c-Myc-Max inhibitors. We will elucidate the rationale behind its selection, propose a detailed synthetic protocol for its conversion into a lead-like molecule, and outline the necessary biological assays for the evaluation of its inhibitory activity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
Strategic Rationale: Why this compound?
This compound is a strategically advantageous starting material for several key reasons:
-
Pre-existing Biphenyl Core: The foundational biphenyl structure is already in place, streamlining the synthetic process.
-
Orthogonal Functional Groups: The presence of a methoxy group and a methyl ester provides two distinct chemical handles that can be selectively modified. The ester can be hydrolyzed to a carboxylic acid for further derivatization (e.g., amide formation), while the methoxy group can be demethylated to a phenol, offering a site for etherification or other modifications.
-
Potential for Bioisosteric Replacement: The methoxy group at the 3-position can be explored as a bioisostere for other hydrogen bond acceptors or can be used to modulate the dihedral angle of the biphenyl rings, potentially influencing binding affinity.
-
Accessibility: Biphenyl carboxylates are generally accessible through well-established synthetic methodologies, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]
Proposed Synthetic Pathway and Detailed Protocols
The following is a proposed synthetic scheme to convert this compound into a novel, hypothetical c-Myc-Max inhibitor, Target Compound 1 . The design of Target Compound 1 is inspired by the structural motifs of known c-Myc inhibitors, incorporating a functionalized amide to mimic key interactions at the c-Myc-Max interface.
Figure 1: Proposed synthetic workflow for the conversion of this compound to a target c-Myc-Max inhibitor.
Protocol 1: Synthesis of 3-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (Intermediate 1)
This initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and deionized water.
-
Add lithium hydroxide and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 3-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure intermediate.
Causality: Saponification with a strong base like LiOH is a standard and efficient method for the hydrolysis of esters. The subsequent acidification protonates the carboxylate salt, leading to the precipitation of the less water-soluble carboxylic acid.
Protocol 2: Synthesis of Target Compound 1 via Amide Coupling
This step involves coupling the synthesized carboxylic acid with a selected amine (R-NH₂). The choice of the amine is critical and should be based on structure-activity relationship (SAR) data from known c-Myc inhibitors, aiming to introduce moieties that can engage in key interactions with the c-Myc protein.
Materials:
-
3-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq)
-
Selected amine (R-NH₂) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Methoxy-[1,1'-biphenyl]-4-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the selected amine (R-NH₂) to the reaction mixture and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Target Compound 1.
Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction, driving the amide bond formation to completion.
Characterization and Biological Evaluation
The synthesized target compound must be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Assays for c-Myc-Max Inhibition
A tiered approach is recommended for evaluating the biological activity of the newly synthesized compound.
Figure 2: Tiered workflow for the biological evaluation of putative c-Myc-Max inhibitors.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay quantitatively measures the disruption of the c-Myc-Max interaction in a cell-free system.
Principle: Recombinant c-Myc and Max proteins are labeled with a donor (e.g., Terbium) and an acceptor (e.g., d2) fluorophore, respectively. When the proteins interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Brief Protocol:
-
Titrate the test compound to a 384-well assay plate.
-
Add the labeled c-Myc and Max proteins.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ value of the compound.
Protocol 4: Cell Proliferation Assay in a c-Myc-Dependent Cancer Cell Line
This assay assesses the ability of the compound to inhibit the growth of cancer cells that are known to be dependent on c-Myc for their proliferation and survival (e.g., HL60 or Daudi cells).
Brief Protocol:
-
Seed a c-Myc-dependent cancer cell line (e.g., HL60) in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
Plot the cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that should be generated for a novel c-Myc-Max inhibitor.
| Parameter | Description | Target Value |
| IC₅₀ (TR-FRET) | Concentration of the inhibitor that causes 50% inhibition of the c-Myc-Max interaction in a biophysical assay. | < 50 µM |
| GI₅₀ (HL60 cells) | Concentration of the inhibitor that causes 50% inhibition of cell growth in a c-Myc-dependent cell line. | < 20 µM |
| Selectivity Index | Ratio of GI₅₀ in a non-c-Myc-dependent cell line to the GI₅₀ in a c-Myc-dependent cell line. | > 10 |
Conclusion and Future Directions
This compound serves as an exemplary starting scaffold for the rational design and synthesis of novel c-Myc-Max inhibitors. The outlined synthetic protocols are robust and adaptable, allowing for the generation of a library of derivatives for comprehensive structure-activity relationship studies. The proposed biological evaluation workflow provides a clear path for identifying and characterizing potent and selective inhibitors. Future work should focus on exploring a diverse range of amines in the amide coupling step and further functionalization of the biphenyl core to optimize the pharmacological properties of the resulting compounds, with the ultimate goal of developing a clinically viable therapeutic for c-Myc-driven cancers.
References
- Arkin, M. R., Tang, Y., & Wells, J. A. (2014). Small-Molecule Inhibitors of Protein-Protein Interactions: Progressing toward the Reality. Journal of Medicinal Chemistry, 57(17), 6481–6499.
- Borkin, D., He, S., Miao, H., Kempinska, K., Pollock, J., Chase, J., ... & Grembecka, J. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602.
- Brown, Z. Z., et al. (2020). Multiple Synthetic Routes to the Mini-Protein Omomyc and Coiled-Coil Domain Truncations.
- Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917.
- Fletcher, S., & Hamilton, A. D. (2006). Targeting protein-protein interactions by rational design: mimicry of protein surfaces. Journal of the Royal Society Interface, 3(7), 215-233.
- Guo, J., et al. (2009). Efficacy, pharmacokinetics, tissue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice. Cancer Chemotherapy and Pharmacology, 63(4), 615-625.
- Huang, M. J., et al. (2006). A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia.
- Illendula, A., et al. (2015). A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice. Science, 347(6223), 779-784.
- Jeong, Y. J., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2355-2367.
-
Jung, K. Y., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][6][7]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ChemMedChem, 10(7), 1245-1252.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Prochownik, E. V., & Vogt, P. K. (2010). Therapeutic targeting of Myc. Genes & Cancer, 1(6), 650-659.
- Soucek, L., et al. (2008). Modelling Myc inhibition as a cancer therapy.
- Stellas, D., et al. (2021). The long journey to bring a Myc inhibitor to the clinic. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17.
- Vo, B. T., et al. (2021). Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting. Journal of Biological Chemistry, 296, 100483.
- Wang, H., et al. (2019). FPPa-OmoMYC, a cell-penetrating mini-protein targeting the c-Myc/Max dimerization interface, for the treatment of triple-negative breast cancer. Molecular Cancer Therapeutics, 18(10), 1774-1784.
- Yin, X., et al. (2003). Low molecular weight inhibitors of Myc-Max interaction and function. Oncogene, 22(39), 6151-6159.
- Zinzalla, G., et al. (2011). A new class of c-MYC inhibitors that impair the hierarchic assembly of the c-MYC-MAX-DNA complex. ACS Chemical Biology, 6(12), 1281-1291.
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- 4. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in the Suzuki Coupling for Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The electronic nature of the aryl halide precursor—specifically the electron-donating methoxy group—can render the reaction sensitive to conditions, making optimization crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Specific Low-Yield Scenarios
This section addresses common problems observed during the synthesis. Each question details potential causes rooted in reaction kinetics and mechanism, followed by a systematic approach to resolution.
Q1: My reaction has stalled with significant unreacted aryl halide starting material. What is the likely cause and how can I fix it?
This is a classic symptom of a slow or inhibited oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[1] The aryl halide involved in this synthesis (e.g., methyl 4-bromo-2-methoxybenzoate) is considered "electron-rich" due to the powerful electron-donating effect of the methoxy group. This increases the electron density at the carbon-halogen bond, making it more difficult for the Pd(0) catalyst to insert itself.[2][3]
Possible Causes & Solutions:
-
Insufficiently Active Catalyst System: The standard Pd(PPh₃)₄ catalyst may not be active enough for this challenging substrate. Electron-rich aryl halides require a more electron-rich and sterically hindered catalyst complex to facilitate oxidative addition.[4]
-
Solution: Switch to a more robust catalyst system. This typically involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos and XPhos, are specifically designed for these types of challenging couplings and often give excellent results even at room temperature.[5][6]
-
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black.[7]
-
Solution: Ensure rigorous exclusion of oxygen. Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[8][9] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Table 1: Recommended Ligand Systems for Electron-Rich Aryl Halides
| Ligand | Palladium Precursor | Typical Loading (mol%) | Key Advantages |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3% Pd, L:Pd ratio 2:1 | Excellent for electron-rich and sterically hindered aryl chlorides/bromides.[5][10] |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3% Pd, L:Pd ratio 2:1 | Broad scope, highly active for a variety of challenging substrates. |
| P(t-Bu)₃ | Pd₂(dba)₃ | 1-3% Pd, L:Pd ratio 2:1 | Very electron-rich and effective, but can be air-sensitive.[11] |
| Pd(dppf)Cl₂ | N/A (Pre-catalyst) | 2-5% | A reliable and common choice, but may require higher temperatures for this substrate.[12] |
Q2: My primary byproduct is the homocoupling of the boronic acid. How can I prevent this?
Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is a common side reaction, often promoted by the presence of oxygen and/or excess Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[2][8][13]
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can facilitate the homocoupling pathway.[2][14]
-
Use of a Pd(II) Pre-catalyst: Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) catalyst. During this reduction step, homocoupling of the boronic acid can occur as a competing process.[2]
-
Solution 1: Consider using a direct Pd(0) source like Pd(PPh₃)₄, which does not require an initial reduction step. However, this may not be active enough for the main reaction (see Q1).
-
Solution 2: Add a mild reducing agent to the reaction mixture, such as potassium formate, to facilitate the reduction of Pd(II) to Pd(0) and minimize the concentration of free Pd(II) available for homocoupling.[14]
-
Solution 3: Ensure the reaction is well-stirred and heated promptly to the target temperature after catalyst addition to encourage the main catalytic cycle to begin quickly, outcompeting the homocoupling side reaction.
-
Diagram: Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
Q3: I'm observing significant protodeboronation of my boronic acid starting material. What's happening?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water), replacing it with a carbon-hydrogen bond.[15] This effectively removes the boronic acid from the reaction, lowering the yield. This can be particularly problematic with certain heteroaromatic or sterically hindered boronic acids.[2][15]
Possible Causes & Solutions:
-
Presence of Excess Water: While many Suzuki protocols use aqueous bases, excessive water or prolonged reaction times at high temperatures can promote protodeboronation.[15]
-
Solution: Use anhydrous solvents if your base allows, or minimize the amount of water in the reaction. If using a hydrated base (e.g., K₃PO₄·H₂O), ensure the amount is controlled.[5]
-
-
Boronic Acid Instability: Boronic acids can be unstable, especially under heating. They can dehydrate to form boroxines, which can have different reactivity.[9][16]
-
Solution: Use high-purity boronic acid and use it as fresh as possible.[17] Alternatively, switch to a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate ester.[2][15] MIDA boronates are particularly useful as they slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[18]
-
-
Catalyst-Promoted Protodeboronation: Recent studies have shown that some palladium-phosphine complexes, especially those with bulky ligands, can paradoxically accelerate protodeboronation.[19]
-
Solution: This requires careful optimization. If protodeboronation is severe with a highly bulky ligand, you may need to screen for a slightly less hindered ligand that still provides sufficient activity for the oxidative addition step.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base, and which one should I choose for a substrate with an ester group?
The base is critical for the Suzuki reaction; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][11] For your target molecule, this compound, the presence of the methyl ester is a key consideration.
-
Strong Bases (e.g., NaOH, NaOMe): These should be avoided as they can easily hydrolyze (saponify) the ester functional group, leading to the corresponding carboxylic acid and reducing the yield of the desired product.[1]
-
Moderate Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most common and suitable choices. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings.[5] Cesium carbonate (Cs₂CO₃) is more soluble and can be effective at lower temperatures.[20]
-
Mild Bases (e.g., KF): Potassium fluoride is a milder base that can be effective, particularly when trying to avoid any possibility of ester hydrolysis.[11]
Table 2: Base Selection Guide for Ester-Containing Substrates
| Base | Strength | Typical Solvent | Comments |
| K₃PO₄ | Moderate | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Often provides excellent yields for difficult couplings.[5][21] |
| Cs₂CO₃ | Moderate | Dioxane, DMF, Toluene | Higher solubility can be advantageous. Often used in anhydrous conditions.[20] |
| K₂CO₃ | Moderate | Toluene/H₂O, DMF/H₂O | A standard, cost-effective choice. May require higher temperatures.[22] |
| KF | Mild | Toluene, THF | Good choice to protect highly base-sensitive functional groups.[11] |
Q2: How do I prepare a robust experimental protocol for this reaction?
A good starting point is crucial for success. The following protocol incorporates best practices for coupling an electron-rich aryl halide.
Experimental Protocol: Optimized Suzuki Coupling
Materials:
-
Methyl 4-bromo-2-methoxybenzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL) and Water (2 mL), both thoroughly degassed
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[23]
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Q3: Can you illustrate the key catalytic cycle and potential side reactions?
Certainly. Understanding the main productive cycle in contrast to the unproductive side pathways is key to effective troubleshooting.
Diagram: Suzuki Catalytic Cycle and Competing Side Reactions
Caption: The productive Suzuki cycle versus common off-cycle side reactions.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. (n.d.). ResearchGate. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2026). ACS Catalysis. Retrieved from [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low. (2017). ResearchGate. Retrieved from [Link]
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Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Retrieved from [Link]
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Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from [Link]
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Technical Support Center: Preventing Palladium Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst stability and performance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to palladium catalyst deactivation. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and ultimately enhance the robustness of your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems observed during cross-coupling reactions, focusing on identifying the root cause of catalyst deactivation and providing actionable solutions.
Issue 1: My reaction mixture turns black and stalls. What is happening?
Q: My reaction starts, but then the solution turns black, and I observe a precipitate. The reaction progress stalls. What is the likely cause, and how can I prevent it?
A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[1][2] This is one of the most common deactivation pathways in palladium catalysis. The active, soluble Pd(0) species, which is crucial for the catalytic cycle, aggregates into larger, insoluble particles that are catalytically inactive.
Root Causes & Prevention Strategies:
-
Ligand Dissociation: The protective ligand can dissociate from the palladium center, leaving "naked" Pd(0) atoms that are prone to aggregation.[1][2] This is particularly common at elevated temperatures.
-
Solution: Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is often a starting point, a slight excess of the ligand can help stabilize the active catalytic species. However, be mindful that a large excess can sometimes inhibit the reaction.[1]
-
Solution: Choose a more appropriate ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can form more stable complexes with palladium, preventing dissociation.[2][3] Bidentate ligands, such as dppf, can also enhance stability by forming a chelate structure around the metal center.[3][4]
-
-
High Temperature: Elevated temperatures can accelerate both ligand dissociation and the rate of Pd(0) agglomeration.[2][5]
-
Solution: Run the reaction at the lowest effective temperature. It's often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
-
Oxygen Exposure: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It can also degrade many phosphine ligands, further contributing to catalyst deactivation.[1][2]
-
Solution: Ensure rigorous degassing of all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid components or by using freeze-pump-thaw cycles for more sensitive reactions.[2] Maintaining a positive pressure of an inert atmosphere throughout the reaction is critical.
-
Issue 2: My reaction is sluggish or gives low yield, even with no visible palladium black.
Q: I'm not observing the formation of palladium black, but my reaction is either very slow or provides a low yield of the desired product. What are other potential causes for catalyst deactivation or inhibition?
A: Low catalytic activity in the absence of palladium black formation often points to more subtle forms of deactivation or inhibition. These can include catalyst poisoning, sub-optimal reaction conditions, or issues with the starting materials themselves.
Potential Causes & Troubleshooting Steps:
-
Catalyst Poisoning: Impurities in reagents or solvents can act as poisons by binding to the palladium center and blocking its active sites.[6] Common culprits include sulfur-containing compounds, halides (in excess), and certain nitrogen-containing heterocycles.[6][7][8]
-
Diagnosis: Run a control reaction using highly purified reagents and anhydrous, degassed solvents. If this reaction proceeds significantly better, it strongly suggests the presence of a catalyst poison in your original materials.[6]
-
Solution: Purify all starting materials and solvents. For instance, recrystallize solid reagents and distill liquid components. If the poison is a known impurity from a synthetic step, consider adding a purification step for that intermediate.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and base can profoundly impact catalyst stability and reactivity.[1][9]
-
Solvent Effects: Certain solvents can either stabilize or destabilize the catalyst. For example, highly coordinating solvents like DMF can sometimes displace ligands, while in other cases, a coordinating solvent can prevent aggregation.[6][10][11] A solvent screen (e.g., Toluene, Dioxane, THF, 2-MeTHF) is often a valuable exercise in optimization.
-
Base Selection: The strength and solubility of the base are critical.[1] For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Anhydrous couplings using K₃PO₄ may require a small amount of water to function effectively.[12] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LiHMDS are often necessary.[2]
-
-
Incorrect Ligand Choice: The ligand not only stabilizes the catalyst but also plays a key role in modulating its reactivity. An inappropriate ligand may not facilitate a key step in the catalytic cycle, such as oxidative addition, for your specific substrates.
Experimental Protocol: Testing for Catalyst Poisoning
This protocol helps determine if impurities in your reagents or solvents are inhibiting the reaction.
-
Baseline Reaction: Set up the reaction using your standard reagents and solvents under otherwise optimized conditions. Monitor the reaction progress over time (e.g., by TLC, GC, or LC-MS) and determine the final yield.
-
High-Purity Reaction: Set up an identical reaction in parallel. However, for this reaction, use reagents and solvents of the highest available purity. This may involve:
-
Using a fresh bottle of palladium catalyst and ligand.
-
Recrystallizing solid starting materials.
-
Using anhydrous, degassed solvents from a freshly opened bottle or a solvent purification system.
-
-
Comparison: Compare the reaction profile and final yield of the high-purity reaction to the baseline reaction. A significant improvement in the high-purity setup is a strong indicator of catalyst poisoning from your standard-grade materials.[6]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand to enhance catalyst stability and activity?
A1: Ligand selection is crucial and depends on the specific cross-coupling reaction and substrates. Here are some general principles:
-
Steric Bulk: Bulky ligands (e.g., P(t-Bu)₃, XPhos, SPhos) often promote the formation of highly reactive, monoligated Pd(0) species, which can be beneficial for challenging oxidative additions with sterically hindered or electron-rich aryl halides.[7][13]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition.[3]
-
Bite Angle (for bidentate ligands): In ligands like dppf or Xantphos, the geometry imposed by the backbone (the bite angle) influences the ease of reductive elimination and can enhance catalyst stability.[3][14]
| Ligand Type | Key Characteristics | Typical Applications |
| Monodentate Phosphines | ||
| PPh₃ | Inexpensive, moderately stable | Heck, Stille, basic Suzuki |
| P(t-Bu)₃, PCy₃ | Bulky, electron-rich | Suzuki, Buchwald-Hartwig with challenging substrates |
| Buchwald-type Ligands | ||
| XPhos, SPhos, RuPhos | Very bulky, electron-rich | Suzuki, Buchwald-Hartwig, Negishi with difficult substrates |
| Bidentate Phosphines | ||
| dppf | Large bite angle, high thermal stability | Suzuki, Negishi |
| Xantphos | Wide bite angle, flexible | Carbonylation, cyanation, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, bulky | Suzuki, Heck, α-arylation of carbonyls |
Q2: Can the palladium precatalyst source affect the reaction outcome?
A2: Yes. The choice of precatalyst determines how the active Pd(0) species is generated.
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly but are often air-sensitive.
-
Well-defined precatalysts (e.g., palladacycles) are designed to generate the active Pd(0) species cleanly and efficiently under mild conditions, which can be particularly advantageous for difficult couplings.[7]
Q3: My reaction involves a pyridine or other nitrogen-containing heterocycle and is failing. What is the issue?
A3: The Lewis basic nitrogen atom in pyridines and similar heterocycles can strongly coordinate to the palladium center, acting as a catalyst poison.[7] This coordination can block the binding of your reactants and halt the catalytic cycle.
-
Solution 1: Ligand Choice: Use very bulky ligands (e.g., P(t-Bu)₃, Buchwald ligands) that can sterically hinder the coordination of the pyridine nitrogen to the palladium.[7]
-
Solution 2: Additives: In some cases, adding a Lewis acid like B(OMe)₃ can "mask" the pyridine nitrogen by coordinating to it, preventing it from poisoning the catalyst.[7]
Q4: What is the role of water in Suzuki-Miyaura cross-coupling reactions?
A4: The role of water can be complex and is not always detrimental. In many Suzuki reactions, particularly those using phosphate or carbonate bases, a small amount of water is necessary.[1][12] It can help to dissolve the inorganic base and facilitate the transmetalation step by promoting the formation of a more reactive boronate species. However, excessive water can lead to competitive protodeboronation of the boronic acid starting material, reducing the overall yield.[1] For sensitive substrates, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ might still require a few equivalents of water to proceed effectively.[12]
References
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Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
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Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Royal Society of Chemistry. [Link]
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Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. ACS Publications. [Link]
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Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI. [Link]
-
Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. ResearchGate. [Link]
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Publications. [Link]
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Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. ResearchGate. [Link]
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Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. [Link]
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Influence of the calcination temperature on the performance of Pd catalyst used in low-temperature combustion of methane. ResearchGate. [Link]
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Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. Bentham Science. [Link]
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Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. ResearchGate. [Link]
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Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
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Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. National Institutes of Health (NIH). [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. ResearchGate. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Wiley Online Library. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
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Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. AIChE. [Link]
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Heck Reaction—State of the Art. MDPI. [Link]
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Support Materials For Palladium Catalysts: Pd/C Vs Pd/Al₂O₃. Sempsa. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health (NIH). [Link]
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Troubleshooting a difficult Heck reaction. Reddit. [Link]
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Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
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How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
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Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]
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Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki-Miyaura coupling. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance for optimizing one of the most powerful C-C bond-forming reactions in modern organic synthesis. Here, you will find troubleshooting advice and frequently asked questions focused on the critical parameters of temperature and reaction time.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of temperature and reaction time in Suzuki-Miyaura coupling.
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction?
A general and effective starting point for many Suzuki-Miyaura reactions is 60 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used.[2][3] Reactions can be performed at a wide range of temperatures, from room temperature to 120 °C.[1][4] For instance, some highly active catalyst systems can facilitate the reaction at room temperature, while more challenging substrates, such as aryl chlorides, may require higher temperatures to proceed efficiently.[5][6]
Q2: How does temperature affect the Suzuki-Miyaura coupling?
Temperature influences the rate of each elementary step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] Generally, increasing the temperature increases the reaction rate.[7][8] However, excessively high temperatures can have detrimental effects, including:
-
Catalyst Decomposition: Palladium catalysts can decompose at high temperatures, leading to the formation of inactive palladium black and termination of the catalytic cycle.[4][8]
-
Increased Side Reactions: Higher temperatures can promote undesired side reactions such as homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation.[4][9]
Q3: How long should I run my Suzuki-Miyaura coupling reaction?
The optimal reaction time can vary significantly, from a few minutes to 24 hours or more.[10][11] It is crucial to monitor the reaction's progress using a suitable analytical technique like TLC, GC-MS, or LC-MS.[10] Running the reaction for an insufficient time will result in low conversion, while excessively long reaction times can lead to the accumulation of side products and decomposition of the desired product.
Q4: My reaction is slow at room temperature. Should I increase the temperature?
Yes, if your reaction is sluggish at room temperature, gradually increasing the temperature is a logical next step. A modest increase to 50-80 °C can significantly accelerate the reaction rate.[2][8][12] However, it is important to monitor for the formation of side products, as higher temperatures can sometimes favor undesired pathways.[4]
Q5: Can running the reaction at a lower temperature for a longer time improve my yield?
In some cases, yes. If you are observing significant side product formation or catalyst decomposition at higher temperatures, reducing the temperature and extending the reaction time can be a beneficial strategy. This approach can sometimes provide a cleaner reaction profile and a higher yield of the desired product.
Troubleshooting Guide: Temperature and Reaction Time Optimization
This guide provides a structured approach to troubleshooting common issues related to temperature and reaction time in Suzuki-Miyaura coupling.
Issue 1: Low or No Conversion of Starting Materials
A low or complete lack of conversion is a frequent challenge. Here’s a systematic approach to address it.
Causality Analysis:
-
Insufficient Thermal Energy: The activation energy for one or more steps in the catalytic cycle, often the oxidative addition, may not be met at the current reaction temperature.[10][12] This is particularly true for less reactive electrophiles like aryl chlorides.[12]
-
Catalyst Inactivity: The chosen catalyst may not be active enough at the set temperature.
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.
Troubleshooting Protocol:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. A common range to explore is between 60 °C and 100 °C.[4] For challenging substrates, temperatures up to 120 °C may be necessary.[4][13]
-
Extended Reaction Time: If a temperature increase is not desirable due to substrate sensitivity, extend the reaction time and monitor the progress carefully.
-
Catalyst and Ligand Screening: If temperature and time adjustments are ineffective, consider screening different palladium sources and ligands. Bulky, electron-rich phosphine ligands can often facilitate the oxidative addition of less reactive aryl halides, sometimes at lower temperatures.[12][14]
-
Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction rate and required temperature. Ensure you are using an appropriate combination for your specific substrates.
Experimental Workflow for Temperature Optimization:
Caption: Workflow for optimizing temperature in case of low conversion.
Issue 2: Formation of Significant Side Products
The presence of impurities like homocoupled products, dehalogenated starting material, or protodeboronated starting material can complicate purification and reduce the yield of the desired product.
Causality Analysis:
-
Excessive Temperature: High temperatures can accelerate side reactions.[4] For example, catalyst decomposition at elevated temperatures can lead to the formation of palladium black, which can promote homocoupling.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the accumulation of side products, especially after the limiting reagent has been consumed.
-
Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.[4][9]
Troubleshooting Protocol:
-
Reduce Reaction Temperature: Lowering the temperature can often suppress the rates of side reactions more than the desired coupling reaction.
-
Optimize Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize oxygen-mediated side reactions.[4]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes help to consume the aryl halide more efficiently and reduce side reactions.
Interplay of Temperature, Time, and Side Products:
Caption: The Suzuki-Miyaura catalytic cycle and points of temperature influence.
The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step and is significantly influenced by temperature. [10][12]Similarly, transmetalation and reductive elimination are also temperature-dependent. [15]An optimal temperature will accelerate all steps of the cycle without causing significant catalyst degradation or promoting side reactions.
References
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Available at: [Link]
-
Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction a - ResearchGate. Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Publishing. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Temperature effect on the model SM cross-coupling reaction using ligand... - ResearchGate. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications - OUCI. Available at: [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. Available at: [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. Available at: [Link]
-
Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions | ACS Omega - ACS Publications. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
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- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
How to avoid protodeboronation side reactions in Suzuki coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the common but often problematic side reaction of protodeboronation. Here, we provide in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to help you maximize the yield and reproducibility of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of arene byproduct corresponding to my boronic acid starting material. What is happening?
A1: You are likely observing the results of protodeboronation (or protodeborylation). This is a common side reaction in Suzuki coupling where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material and reducing the yield of the desired coupled product.[1][2] The key to overcoming this is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.[1]
Q2: What are the primary drivers of protodeboronation under Suzuki coupling conditions?
A2: Protodeboronation is highly dependent on your specific substrate and reaction conditions.[2] However, the most common contributing factors are:
-
Base: The reaction is often catalyzed by base, which is a required component of the Suzuki-Miyaura catalytic cycle.[3][4] Strong bases and high pH (>10) are known to significantly accelerate protodeboronation.[1][5]
-
Temperature: Elevated temperatures increase the rate of most chemical reactions, including the undesired protodeboronation pathway.[1]
-
Water: The presence of a proton source, typically water in the solvent or base, is necessary for the reaction to occur.[3]
-
Substrate Instability: Certain classes of organoboron reagents are inherently more susceptible to protodeboronation. These include electron-deficient arylboronic acids, some electron-rich heterocyclic derivatives, and vinyl- and cyclopropylboronic acids.[6]
-
Slow Catalysis: An inefficient or slow catalytic cycle gives the boronic acid more time to decompose via protodeboronation before it can participate in the desired transmetalation step.[1][7]
Q3: My boronic acid seems unstable. Should I use a boronic ester instead?
A3: Yes, this is often the most effective first step. Boronic esters, particularly pinacol esters (Bpin), N-methyliminodiacetic acid (MIDA) esters, and potassium trifluoroborates, offer significantly enhanced stability compared to their corresponding boronic acids.[3][6][8] They are generally more robust to the reaction conditions and less prone to premature decomposition.[8][9]
-
Boronic Acids: More reactive, which can lead to faster reaction times, but less stable and susceptible to degradation.[8][10]
-
Boronic Esters (Pinacol, MIDA): More stable, often crystalline solids that are easier to handle and store.[6][8] They can act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing side reactions.[2][9][11]
-
Potassium Trifluoroborates (BF3K): These tetracoordinate boron species are bench-stable and less prone to protodeboronation, often allowing for the use of near-stoichiometric amounts of the boron reagent.[12][13]
While esters provide greater stability, it is not a universal guarantee against protodeboronation, especially if the subsequent cross-coupling step remains slow.[1]
In-Depth Troubleshooting Guides
Issue 1: Significant protodeboronation is observed with my electron-deficient/heterocyclic boronic acid.
Electron-deficient or heterocyclic boronic acids are notoriously prone to protodeboronation. The strategy here is two-fold: protect the boron reagent and accelerate the productive catalytic cycle.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
-
Change the Boron Reagent (Highest Impact) :
-
Action: Replace the boronic acid with its corresponding pinacol ester (Bpin). Pinacol esters are significantly more stable.[3][8] If protodeboronation persists, consider using an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate (BF3K salt).[2][11] These reagents participate in a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition time.[9]
-
Causality: The increased steric bulk and different electronic nature of the ester group shield the boron atom from premature reaction with base and water, which is the primary mechanism for decomposition.[3]
-
-
Optimize the Base :
-
Action: Switch from strong, highly soluble bases like NaOH, KOH, or Cs2CO3 to milder, often heterogeneous inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[1][14] Potassium fluoride (KF) can also be effective.
-
Causality: The base-catalyzed mechanism for protodeboronation is highly pH-dependent.[15][16] Milder bases lower the overall basicity of the reaction medium, disfavoring the formation of the reactive boronate species [ArB(OH)3]- that is susceptible to protonolysis.[17]
-
-
Adjust the Temperature :
-
Action: Lower the reaction temperature. If you are running the reaction at 100-110 °C, try reducing it to 60-80 °C.[1]
-
Causality: While lower temperatures slow down both the desired coupling and the undesired side reaction, protodeboronation often has a lower activation energy and is thus disproportionately suppressed at lower temperatures. This allows the desired, palladium-catalyzed pathway to become the dominant kinetic outcome, especially when paired with a highly active catalyst.
-
-
Select a High-Activity Catalyst System :
-
Action: Use a modern palladium precatalyst (e.g., XPhos G3, SPhos G3) paired with a bulky, electron-rich biarylphosphine ligand.[1][14] These systems are designed to promote rapid oxidative addition and reductive elimination.
-
Causality: The goal is to make the productive catalytic cycle turnover as fast as possible. A highly active catalyst accelerates the rate of transmetalation, consuming the boronic acid in the desired pathway before it has the opportunity to decompose.[2]
-
Expert Note: While highly effective, be aware that some research suggests bulky phosphine ligands themselves can, under specific circumstances, promote a palladium-catalyzed protodeboronation pathway.[18][19][20] This is a less common pathway than the base-catalyzed one, but it highlights the importance of screening and optimization.
-
Issue 2: My reaction is sluggish at lower temperatures, but heating it causes significant protodeboronation.
This is a classic kinetic dilemma. The desired reaction has a higher activation energy than the decomposition pathway. Simply increasing the temperature accelerates both, often favoring the undesired side reaction.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
The solution is not to simply add more thermal energy, but to selectively lower the activation energy of the desired pathway using a more efficient catalyst system while moderating conditions that favor decomposition.
-
Catalyst is Key: This scenario almost always necessitates a move away from older catalyst systems like Pd(PPh₃)₄.
-
Action: Employ a highly active Buchwald-type palladacycle precatalyst (e.g., G3 or G4 precatalysts) with a ligand like SPhos, XPhos, or RuPhos. These catalysts are often active at lower temperatures (even room temperature for some substrates), allowing the Suzuki coupling to proceed efficiently without requiring high heat that would trigger protodeboronation.[14][17]
-
Causality: These advanced catalyst systems facilitate the rate-limiting steps of the catalytic cycle (often oxidative addition or reductive elimination), allowing the entire cycle to turn over at a much faster rate at lower temperatures.[17]
-
-
Solvent and Base Combination:
-
Action: Pair your advanced catalyst with a suitable base and solvent system. A common and effective combination is K₃PO₄ in a solvent like 1,4-dioxane/water or 2-MeTHF.[14][21] For extremely sensitive substrates, completely anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) may be required.[22]
-
Causality: The solvent can influence catalyst stability and the solubility/activity of the base.[23][24] An optimal combination ensures the catalyst remains active and the base is effective enough to promote transmetalation without creating an overly harsh environment that accelerates protodeboronation.
-
-
Reagents:
-
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic pinacol ester, K₃PO₄, and a stir bar.
-
Add the XPhos Pd G3 precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and place it in a pre-heated block at a moderate temperature (start by screening 60 °C, 70 °C, and 80 °C).[1]
-
Monitor the reaction by TLC or LC-MS, checking for consumption of starting material and formation of both the desired product and the protodeboronated byproduct.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate under reduced pressure for purification.[22]
-
Data Summary Table
The choice of base is one of the most critical parameters to control. The following table summarizes common bases and their general characteristics regarding protodeboronation risk.
| Base | Typical Conditions | Protodeboronation Risk | Comments |
| NaOH, KOH | Aqueous solutions | High | Strongly basic, increases pH significantly, accelerating protodeboronation.[1] |
| Cs₂CO₃ | Dioxane/H₂O, THF | High to Moderate | Highly effective base, but its high solubility and basicity can promote the side reaction. |
| K₃PO₄ | Dioxane/H₂O, Toluene | Moderate to Low | Often considered the optimal balance of reactivity and mildness. A go-to base for sensitive substrates.[1][14] |
| K₂CO₃ | Dioxane/H₂O, DME | Moderate to Low | A common and effective mild base, slightly less reactive than K₃PO₄.[1] |
| KF | Anhydrous THF, Dioxane | Low | Weak base; can be effective in suppressing protodeboronation but may lead to slower reactions.[1] |
| Organic Bases | Toluene, Dioxane | Variable | Bases like Et₃N or DIPEA are generally not effective for promoting transmetalation and are not standard choices. |
By systematically addressing the stability of the boron reagent, the choice of base, the reaction temperature, and the catalyst activity, researchers can effectively troubleshoot and minimize protodeboronation, leading to higher yields and more reliable Suzuki-Miyaura coupling outcomes.
References
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Dunsmore, C. J., & Leadbeater, N. E. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
-
Butters, M., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
-
Jana, A., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Butters, M., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
“Slow release” Suzuki‐Miyaura coupling strategy. ResearchGate. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
For the pro's (Suzuki). Reddit. [Link]
-
Butters, M., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. SpringerLink. [Link]
-
Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed. [Link]
-
General room-temperature Suzuki–Miyaura polymerization for organic electronics. Nature Communications. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Protodeboronation product. Reddit. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
Sources
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 23. arodes.hes-so.ch [arodes.hes-so.ch]
- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Biphenyl Compound Solubility for NMR Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with biphenyl compounds during Nuclear Magnetic Resonance (NMR) analysis. Biphenyl and its derivatives are prevalent scaffolds in medicinal chemistry and materials science, but their inherent hydrophobicity often complicates NMR sample preparation. This can lead to poor quality spectra, characterized by broad peaks and a low signal-to-noise ratio, ultimately hindering accurate structural elucidation.[1]
This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues. The methodologies presented are grounded in established principles of physical organic chemistry and are supplemented with practical, field-tested protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My biphenyl compound is poorly soluble in standard deuterated solvents like chloroform-d (CDCl₃). What should I try first?
A1: The principle of "like dissolves like" is the cornerstone of solvent selection.[2] Biphenyl compounds are generally non-polar, making CDCl₃ a common first choice.[3][4][5] However, substitutions on the biphenyl core can significantly alter its polarity.
Initial Troubleshooting Steps:
-
Assess Polarity: Examine the functional groups on your biphenyl derivative. The presence of polar groups (e.g., -OH, -NH₂, -COOH) will increase polarity, while non-polar moieties (e.g., alkyl chains, halogens) will decrease it.
-
Solvent Screening: If CDCl₃ fails, a systematic screening with a panel of deuterated solvents of varying polarities is recommended. It is advisable to first test solubility with small quantities of non-deuterated solvents to conserve more expensive deuterated reagents.[6]
Protocol 1: Small-Scale Solubility Test
-
Weigh approximately 1 mg of your biphenyl compound into a small vial.[6]
-
Add 0.5 mL of the test solvent.
-
Vigorously shake or vortex the vial to facilitate dissolution.[6]
-
Visually inspect for any undissolved solid. If the solution is cloudy or contains particulates, it should be filtered.[6][7]
Table 1: Common Deuterated Solvents for NMR Analysis
| Solvent | Polarity | Typical Applications | Residual Proton Peak (ppm) |
| Benzene-d₆ (C₆D₆) | Non-polar | Aromatic and hydrophobic compounds.[4] | 7.16 |
| Chloroform-d (CDCl₃) | Moderately Non-polar | Wide range of organic compounds.[3][8] | 7.26 |
| Acetone-d₆ | Moderately Polar | Compounds with intermediate polarity.[4] | 2.05 |
| Methanol-d₄ (CD₃OD) | Polar | Polar compounds, particularly those capable of hydrogen bonding.[3][9] | 3.31 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Highly Polar | Highly polar molecules, peptides, and proteins.[1][3][5][9] | 2.50 |
| Deuterium Oxide (D₂O) | Highly Polar | Water-soluble compounds and biomolecules.[1][3][8] | 4.79 |
The chemical shift of residual solvent peaks can vary slightly depending on the sample and instrument.[10][11]
Q2: I've tried multiple solvents, but my compound remains insoluble or only partially dissolves. What are my next options?
A2: When single-solvent systems are inadequate, more advanced techniques are necessary. These include the use of co-solvents, temperature adjustments, and in some cases, pH modification or the addition of solubilizing agents.
Troubleshooting Flowchart for Persistent Solubility Issues
Caption: Decision-making workflow for troubleshooting biphenyl solubility.
Co-solvent Systems:
A mixture of two miscible deuterated solvents can often achieve a "Goldilocks" polarity that a single solvent cannot. A common approach is to start with a good non-polar solvent and titrate in a polar one.
Protocol 2: Co-solvent Titration
-
Suspend your biphenyl compound in a non-polar solvent where it is sparingly soluble (e.g., CDCl₃).
-
Add a polar co-solvent (e.g., CD₃OD) dropwise while vortexing.
-
Continue adding the polar solvent until the compound fully dissolves. Be mindful that adding too much of the second solvent can sometimes cause the compound to precipitate again.
Temperature Variation:
The solubility of most compounds increases with temperature. Modern NMR spectrometers are equipped with variable temperature units that can be precisely controlled.
-
Heating: Gently warming the sample can significantly improve solubility. However, be cautious of potential sample degradation at elevated temperatures.
-
Cooling: While less common for improving solubility, cooling can sometimes be beneficial for studying dynamic processes or sharpening peaks.[12][13][14] NMR sensitivity also generally increases at lower temperatures.[12][13]
Protocol 3: Variable Temperature (VT) NMR for Solubility
-
Prepare your sample in the chosen deuterated solvent, even if it is not fully dissolved at room temperature.
-
Insert the sample into the NMR spectrometer.
-
Incrementally increase the temperature of the probe (e.g., in 5°C steps) and monitor the dissolution of the solid material.
-
Acquire the NMR spectrum once the sample is fully dissolved. Note that chemical shifts can be temperature-dependent.[15]
Q3: My biphenyl derivative has acidic or basic functional groups. Can I use pH to improve solubility?
A3: Absolutely. For biphenyls with ionizable groups (e.g., carboxylic acids, phenols, amines), adjusting the pH can dramatically increase solubility in polar solvents like D₂O or CD₃OD. The principle is to convert the neutral, less soluble form into a charged, more soluble salt.
-
For acidic compounds: Adding a small amount of a deuterated base (e.g., NaOD in D₂O) will deprotonate the acidic group, forming a soluble anion.
-
For basic compounds: Adding a deuterated acid (e.g., DCl in D₂O) will protonate the basic group, creating a soluble cation.
Important Considerations:
-
Extreme pH values can lead to sample degradation through hydrolysis or other reactions.
-
The chemical shifts of protons near the ionizable group will be highly sensitive to pH changes.
-
When working with D₂O, it is important to note that a pH meter reading should be corrected to obtain the pD value (pD = pH reading + 0.4).[16][17]
Q4: I've observed that my NMR signals are broad, even though the compound appears to be dissolved. What could be the cause?
A4: Broad NMR peaks in a seemingly dissolved sample can be indicative of several issues, with aggregation being a primary suspect for hydrophobic molecules like biphenyls.
Potential Causes of Line Broadening:
-
Aggregation: Biphenyl compounds, especially at higher concentrations, can form aggregates or micelles in solution.[6] This leads to a mixture of species with different magnetic environments and slower tumbling rates, resulting in broad signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[1][7]
-
High Viscosity: Overly concentrated samples can lead to high viscosity, which slows molecular tumbling and broadens lines.[7]
Troubleshooting Line Broadening:
-
Dilution: Prepare a more dilute sample to see if the peaks sharpen. This is a simple way to test for concentration-dependent aggregation.
-
Temperature Increase: As discussed earlier, increasing the temperature can break up aggregates and decrease viscosity, often leading to sharper signals.
-
Use of Surfactants: In challenging cases, adding a small amount of a surfactant can help to disrupt aggregates and solubilize the compound within micelles.[18][19][20] This is a more advanced technique and should be used judiciously, as the surfactant signals will also appear in the spectrum.
Experimental Workflow for Optimizing Biphenyl Solubility
Caption: A phased approach to systematically improving biphenyl solubility for NMR.
Concluding Remarks
Achieving adequate solubility of biphenyl compounds for NMR analysis is a common yet surmountable challenge. A systematic approach, beginning with logical solvent selection and progressing to more advanced techniques like co-solvent systems and temperature variation, will resolve the vast majority of cases. By understanding the underlying chemical principles and applying the protocols outlined in this guide, researchers can significantly improve the quality of their NMR data, leading to more reliable and accurate structural insights.
References
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR.
- Isotope Science / Alfa Chemistry. Common Deuterated Solvents and Their Characteristics.
- Wikipedia. Nuclear magnetic resonance spectroscopy.
- Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart.
- University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube.
- Tyagi, S., et al. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(9), 1957-1965.
- Tyagi, S., et al. (2013). NMR at low and ultralow temperatures. PubMed.
- University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution.
- ResearchGate. Sample preparation.
- Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
- NMR Sample Preparation.
Sources
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- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
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- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. myuchem.com [myuchem.com]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR at low and ultralow temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 16. labinsights.nl [labinsights.nl]
- 17. researchgate.net [researchgate.net]
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- 20. jocpr.com [jocpr.com]
Troubleshooting peak broadening and splitting in NMR spectra of biphenyls
Technical Support Center: Biphenyl NMR Spectroscopy
Welcome to the Technical Support Center for NMR analysis of biphenyls and related axially chiral compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common spectral issues, such as peak broadening and unexpected splitting, which are frequently encountered with this class of molecules. Our approach is to build from foundational principles to complex dynamic phenomena, providing not just solutions but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the aromatic peaks in my biphenyl's ¹H NMR spectrum unexpectedly broad and poorly resolved?
A1: Broad peaks in the NMR spectrum of a biphenyl derivative can stem from several sources, ranging from simple sample preparation errors to complex dynamic processes inherent to the molecule's structure. It is crucial to troubleshoot these issues systematically.
Initial Diagnostic Checklist:
-
Sample Purity & Preparation:
-
Particulate Matter: The presence of undissolved solids will severely degrade the magnetic field homogeneity (shimming), leading to broad, distorted peaks.[1][2][3][4][5] Always ensure your sample is fully dissolved and filter it if necessary.[1][5]
-
Paramagnetic Impurities: Trace amounts of paramagnetic materials, including dissolved molecular oxygen or metal ions, can cause significant line broadening.[1][2][3] Degassing the sample can sometimes resolve this issue.
-
Concentration: Overly concentrated samples can lead to increased solution viscosity or molecular aggregation, both of which slow molecular tumbling and result in broader peaks.[1][4][6] Prepare a more dilute sample and re-acquire the spectrum.
-
-
Instrumental Factors:
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.[6][7] Re-shimming the instrument, particularly the higher-order shims, is a critical step.
-
Temperature Stability: Fluctuations in temperature during the experiment can lead to peak broadening. Ensure the spectrometer's temperature control is stable.[8]
-
If these initial checks do not resolve the issue, the broadening is likely due to a chemical phenomenon, most commonly restricted rotation about the biphenyl's central C-C single bond.
The Chemistry Behind the Broadening: Atropisomerism and Dynamic Exchange
Substituted biphenyls, especially those with bulky groups in the ortho positions, experience hindered rotation around the central single bond.[9][10] This restriction can give rise to stable or slowly interconverting rotational isomers, known as atropisomers .[9][10][11]
When the rate of this rotation is on the same timescale as the NMR experiment, it leads to a phenomenon called chemical exchange broadening .[12][13] Nuclei that are in different chemical environments in the different atropisomers are rapidly exchanging, and the NMR spectrometer "sees" an average, which manifests as broad peaks.
Q2: My biphenyl has chemically equivalent protons by structure, but the NMR spectrum shows more peaks than expected, some of which are split or doubled. What is happening?
A2: This is a classic sign of atropisomerism where the rotation around the biphenyl axis is slow on the NMR timescale at the temperature of your experiment.[9][14]
Causality:
-
Slow Exchange Regime: When the interconversion between atropisomers is slow, the NMR spectrometer resolves the distinct signals for each atropisomer. If the atropisomers are enantiomers (non-superimposable mirror images), they will have identical NMR spectra in an achiral solvent. However, if they are diastereomers (which occurs if there is another chiral center in the molecule), they will have different NMR spectra.
-
Axial Chirality: The hindered rotation creates an axis of chirality along the biphenyl bond.[9] This means that even in symmetrically substituted biphenyls, protons that might appear equivalent can become diastereotopic. For example, the two protons of a CH₂ group can be in different chemical environments relative to the two different phenyl rings, leading to separate signals and potential geminal coupling.
The diagram below illustrates the equilibrium between two atropisomers of a generic ortho-substituted biphenyl.
A logical workflow for diagnosing issues in biphenyl NMR spectra.
Q3: Can the choice of solvent affect the NMR spectrum of my biphenyl?
A3: Absolutely. The solvent can influence the NMR spectrum in several ways:
-
Viscosity: More viscous solvents can slow down molecular tumbling, leading to broader peaks. [12]* Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding or π-stacking with aromatic solvents (like benzene-d₆ or toluene-d₈), can alter the chemical shifts of protons. These interactions can also affect the rotational energy barrier by stabilizing or destabilizing the ground or transition states of the atropisomers. [6]* Polarity: The polarity of the solvent can influence the equilibrium between different conformations or atropisomers if they have different dipole moments.
Troubleshooting Tip: If you are experiencing overlapping signals or suspect strong solvent effects, acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) is a valuable diagnostic step. [6]
References
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Atropisomer - Wikipedia. Wikipedia. [Link]
-
Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. Journal of Organic Chemistry. [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
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Illustrating atropisomerism in the porphyrin series using NMR spectroscopy. Analusis. [Link]
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Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. Journal of Chemical Education. [Link]
-
The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society. [Link]
-
Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. EPFL Graph Search. [Link]
-
Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar. [Link]
-
Atropisomers. The Knowles Group - Princeton University. [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018-06-09-JGK-Group-Meeting-Atropisomers.pdf]([Link] Knowles Group/files/2018-06-09-JGK-Group-Meeting-Atropisomers.pdf)
-
Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. [Link]
-
Rotational barriers of various biphenyl structures. These values were... ResearchGate. [Link]
-
Dynamic NMR Study of the Rotation around “Biphenyl-Type” Bonds in Polycyclic Sulfoxides. The Journal of Organic Chemistry. [Link]
-
Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
-
Dynamic NMR Study of the Rotation around “Biphenyl-Type” Bonds in Polycyclic Sulfoxides. ACS Publications. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Wiley Analytical Science. [Link]
-
How will increase in concentration affect HNMR Spectrum? ResearchGate. [Link]
-
NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. [Link]
-
Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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NMR Sample Preparation. Iowa State University. [Link]
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NMR Sample Preparation. Louisiana State University. [Link]
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FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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How to make an NMR sample. University of Durham. [Link]
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"Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]
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NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]
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Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. ACS Publications. [Link]
-
What is the significance of peak width in nuclear magnetic resonance spectroscopy? Quora. [Link]
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Why do the NMR peaks shift when H+ concentration and temperature are varied on the reversible hydrolysis of pyruvic acid to 2,2-dihydroxypropionate? Chemistry Stack Exchange. [Link]
-
Origin of splitting in NMR spectra. Chemguide. [Link]
-
Solvent effect on 'H nmr. ResearchGate. [Link]
-
What Causes NMR Peak Broadening? YouTube. [Link]
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Peak Splitting (n+1 rule) High Resolution Proton NMR Spectroscopy (A-level Chemistry). YouTube. [Link]
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How Does Temperature Affect NMR? YouTube. [Link]
-
Why might an NMR spectrum show broad peaks? TutorChase. [Link]
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What causes splitting patterns in proton NMR? TutorChase. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]
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Phenyl group - Wikipedia. Wikipedia. [Link]
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Peak Splitting in Proton NMR. Save My Exams. [Link]
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Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
-
Dynamic NMR. Chemistry LibreTexts. [Link]
-
Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Zeitschrift für Physikalische Chemie. [Link]
-
LOW TEMPERATURE PHASE TRANSITIONS IN BIPHENYL. Ohio State University Knowledge Bank. [Link]
-
NMR Peak Broadening. Reddit. [Link]
-
How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate. [Link]
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Technical Support Center: Strategies for Scaling Up the Synthesis of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Welcome to the dedicated technical support guide for the synthesis and scale-up of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and successfully transitioning from bench-scale to larger-scale production.
The synthesis of biaryl compounds like this compound is a cornerstone of modern organic synthesis, with wide applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the pivotal C-C bond in these molecules, valued for its functional group tolerance, high yields, and commercially available starting materials.[3][4][5] However, scaling this reaction from the milligram to the kilogram level introduces a new set of challenges that demand a thorough understanding of the reaction mechanism and careful optimization of process parameters.[6][7]
This guide provides a structured approach to navigating these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction.[4][5] This involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid or its ester derivative. For the target molecule, two primary disconnection approaches are viable:
-
Route A: Coupling of Methyl 4-halo-3-methoxybenzoate with phenylboronic acid .
-
Route B: Coupling of a halobenzene with Methyl 3-methoxy-4-(boronic acid or ester)benzoate .
The choice between these routes often depends on the commercial availability, cost, and stability of the starting materials.
Q2: How do I select the appropriate starting materials (aryl halide and boronic acid/ester)?
The reactivity of the aryl halide is a critical parameter.[5] The general reactivity trend is I > Br > OTf >> Cl.[5] While aryl iodides are the most reactive, they are also more expensive and can be less stable. Aryl bromides often provide a good balance of reactivity and cost for scale-up operations. Aryl chlorides are economically attractive but typically require more active catalyst systems (specialized ligands) to achieve efficient conversion.[8][9]
For the boron-containing partner, boronic acids are common, but their stability can be a concern, as they are susceptible to side reactions like protodeboronation (hydrolysis back to the arene).[10][11] For improved stability, especially during scale-up, using a boronic ester, such as a pinacol ester (Bpin), is highly recommended.[3][12] These esters are generally more robust, easier to handle, and less prone to degradation under reaction conditions.[13]
Q3: What is the role of the palladium catalyst and ligand, and how do I choose the right combination for scale-up?
The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling.[14]
-
Palladium Source: Pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, or stable Pd(II) complexes with phosphine ligands (e.g., PdCl₂(PPh₃)₂) are commonly used.[13] These are reduced in situ to the active Pd(0) species.[8] For large-scale work, using air-stable pre-catalysts simplifies handling.
-
Ligand: The ligand stabilizes the palladium center, influences its reactivity, and is crucial for an efficient catalytic cycle. For the Suzuki coupling of aryl bromides or chlorides, bulky, electron-rich phosphine ligands are often the top choice.[8][9] Ligands like XPhos, SPhos, and dtbpf are excellent all-rounders.[11] The choice of ligand can significantly impact reaction rate and minimize side reactions. A screening of different ligands is often a valuable exercise during initial process development.[7]
For large-scale synthesis, minimizing the catalyst loading is economically and environmentally crucial. This not only reduces costs but also simplifies the removal of residual palladium from the final product, a critical step in pharmaceutical applications.[6][9]
Q4: How does the choice of base and solvent system impact the reaction at scale?
The base and solvent are not merely reaction media; they are active participants in the catalytic cycle.
-
Base: The base activates the boronic acid partner for transmetalation.[4] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[15] The choice can depend on the solvent system and the sensitivity of functional groups on your substrates. For instance, K₃PO₄ is often effective in anhydrous conditions, which can help suppress protodeboronation.[11] A biphasic system with an aqueous solution of the base is very common.
-
Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if applicable). Common solvents include toluene, dioxane, THF, and 2-MeTHF.[5][11] Toluene is a frequent choice for industrial applications due to its cost and boiling point. The addition of water is common and often accelerates the reaction.[16] Careful degassing of all solvents and reagents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues and can stem from multiple sources. A systematic approach is key to diagnosis.
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | 1. Ensure Anaerobic Conditions: Thoroughly degas all solvents, the base solution, and the reaction vessel with an inert gas (Nitrogen or Argon). 2. Use High-Quality Reagents: Verify the quality and age of the palladium source and ligands. 3. Consider a Pre-catalyst: Use an air-stable palladium pre-catalyst that readily forms the active Pd(0) species.[8] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[8] Impurities or degradation of reagents can inhibit catalysis. |
| Poor Substrate Reactivity | 1. Switch Halide: If using an aryl chloride, consider switching to the corresponding aryl bromide for initial trials. 2. Change Ligand: For less reactive halides (e.g., electron-rich aryl chlorides), use a more electron-donating and bulky ligand (e.g., XPhos, SPhos) to promote the oxidative addition step.[8][9] | The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. More reactive halides and more active catalyst systems can overcome this barrier.[4] |
| Boronic Acid/Ester Degradation | 1. Switch to an Ester: If using a boronic acid, switch to its pinacol ester (Bpin) derivative for enhanced stability.[12] 2. Use Anhydrous Conditions: Employ a non-aqueous base like K₃PO₄ in a dry solvent (e.g., dry toluene) to minimize protodeboronation.[11] 3. Slow Addition: In some cases, slow addition of the boronic acid can maintain a low instantaneous concentration, reducing degradation.[17] | The C-B bond is susceptible to cleavage (protodeboronation), especially in the presence of water and base, which removes the key nucleophilic partner from the reaction.[10] |
| Incorrect Base/Solvent | 1. Screen Bases: Test a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[15] 2. Optimize Solvent Mixture: Vary the ratio of organic solvent to water. Sometimes, a completely anhydrous system works best. | The base's strength and solubility, along with the solvent's polarity, directly influence the rate of transmetalation and the overall reaction kinetics.[4][15] |
Issue 2: Formation of Significant Byproducts
The appearance of unexpected peaks in your analytical trace (e.g., HPLC, GC-MS) indicates side reactions are competing with your desired transformation.
Common Byproducts and Mitigation Strategies
| Byproduct | Identification & Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Forms a symmetrical biaryl (biphenyl in the case of phenylboronic acid). Often caused by the presence of oxygen, which can promote this side reaction.[18] | 1. Rigorous Degassing: Ensure the reaction is strictly anaerobic.[11] 2. Optimize Ligand: Bulky ligands can sterically hinder the formation of homocoupled products.[11] |
| Dehalogenation of Aryl Halide | The starting aryl halide is reduced to the corresponding arene (e.g., Methyl 3-methoxybenzoate). This can occur via a hydride transfer to the palladium complex.[3] | 1. Avoid Certain Solvents/Bases: Alcohols or amine bases can sometimes act as hydride sources.[3] 2. Optimize Reaction Temperature: Lowering the temperature may disfavor this pathway. |
| Protodeboronation | The boronic acid/ester is converted back to its parent arene (e.g., benzene). Caused by hydrolysis of the C-B bond.[10] | 1. Use Boronic Esters: Pinacol esters are more resistant to this pathway.[12] 2. Use Milder Bases/Anhydrous Conditions: Reduce the amount of water or switch to a base like K₃PO₄ in a dry solvent.[11] |
| Palladium Black Precipitation | A fine black precipitate forms, indicating the catalyst has aggregated and fallen out of solution.[10] This leads to a loss of catalytic activity. | 1. Ligand Selection: Ensure the ligand is robust and effectively stabilizes the Pd nanoparticles. 2. Temperature Control: Avoid excessive temperatures which can accelerate catalyst decomposition.[19] |
Issue 3: Difficulties in Product Purification and Palladium Removal
Achieving high purity is paramount, especially in pharmaceutical applications where residual palladium levels are strictly regulated.
Purification and Palladium Scavenging
| Problem | Recommended Action |
| Co-eluting Impurities | 1. Reaction Optimization: The best purification is a clean reaction. Address the root cause of byproduct formation using the guide above. 2. Recrystallization: If the product is a solid, recrystallization is a powerful and scalable purification technique. Screen various solvents to find an optimal system. 3. Chromatography: While effective at the lab scale, silica gel chromatography can be costly and generate significant waste at the process scale. It is typically used as a final polishing step if needed. |
| High Residual Palladium | 1. Aqueous Washes: Perform washes with aqueous solutions containing chelating agents like thiourea or cysteine. 2. Activated Carbon: Stirring the organic solution of the crude product with activated carbon can effectively adsorb residual palladium.[20] 3. Specialized Scavengers: Use commercially available palladium scavengers (e.g., silica- or polymer-bound thiols/amines). These can be filtered off after treatment.[6] 4. Catalyst Choice: Consider using a heterogeneous catalyst (e.g., Pd/C) which can be removed by simple filtration, though leaching can still be an issue.[14][20] |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling (Gram Scale)
This protocol is a starting point and should be optimized for your specific substrates and setup.
-
Vessel Preparation: An oven-dried, multi-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is assembled.
-
Reagent Charging: To the flask, add Methyl 4-bromo-3-methoxybenzoate (1.0 eq), phenylboronic acid pinacol ester (1.2 eq), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (e.g., XPhos, 1-4 mol%).
-
Inerting: The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Degassed toluene (or another suitable solvent) is added via cannula or syringe.
-
Base Addition: A degassed aqueous solution of K₂CO₃ (2.0-3.0 eq) is added.
-
Reaction: The mixture is heated to the target temperature (e.g., 80-100 °C) and stirred vigorously to ensure good mixing between phases. The reaction is monitored by a suitable analytical technique (TLC, HPLC, or GC).
-
Workup: Upon completion, the reaction is cooled to room temperature. The layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
Troubleshooting Workflow
Caption: Fig 2. General Troubleshooting Workflow
References
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents (US6369271B1).
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Common Byproducts in Suzuki Coupling. YouTube.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications.
- Suzuki reaction. Wikipedia.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Production of biphenyl carboxylic acid compounds. Google Patents (DE19831817C1).
- How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- 3'-(METHOXYCARBONYL)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID synthesis. Chemicalbook.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Struggling with Suzuki Reaction. r/Chempros - Reddit.
- Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Side reactions of Suzuki cross-coupling. ResearchGate.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications.
- 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
- BIPHENYL CARBOXYLIC ACID. Ataman Kimya.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. CORE.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents (US5424479A).
- Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. PubChem.
- A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org.
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCr.
- Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate.
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis. Chemicalbook.
- Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. TCI Chemicals.
- Method for preparing 4-methyl-biphenyl derivatives. Google Patents (US6407253B1).
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Chem-Impex.
- Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. TCI Chemicals.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros - Reddit.
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
- (2a) methyl [1,1'-biphenyl]-4-carboxylate. The Royal Society of Chemistry.
- Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com.
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Technical Support Center: Managing Homocoupling of Boronic Acids in the Synthesis of Polyfluorinated Biphenyls
Welcome to the technical support center dedicated to addressing a persistent challenge in modern organic synthesis: the management of boronic acid homocoupling during the Suzuki-Miyaura cross-coupling for the synthesis of polyfluorinated biphenyls. These valuable molecular scaffolds are crucial in materials science and drug development, but their synthesis is often plagued by the formation of symmetrical biaryl byproducts.[1][2][3][4][5]
This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize this undesired side reaction and maximize the yield of your target polyfluorinated biphenyls.
Section 1: Understanding the Problem: The Basics of Boronic Acid Homocoupling
Before diving into troubleshooting, it's crucial to understand the "why" behind homocoupling. This side reaction is not random; it's a competing catalytic cycle that can sometimes dominate under suboptimal conditions.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is an undesired side reaction that results in the formation of a symmetrical biaryl derived from the boronic acid coupling partner (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar). This byproduct consumes your valuable boronic acid reagent and complicates the purification of your desired polyfluorinated biphenyl product.
Q2: What are the primary mechanistic pathways for boronic acid homocoupling?
A2: There are two well-established mechanisms to consider:
-
Oxygen-Mediated Pathway: This is the most common cause. Dissolved oxygen in your reaction mixture can react with the active Palladium(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂).[6][7] This complex then reacts with two molecules of the boronic acid, ultimately leading to the homocoupled product through a series of steps involving transmetalation and reductive elimination.[6][7][8] This pathway is particularly relevant when reactions are not performed under strictly inert atmospheres.[6][7][9]
-
Palladium(II)-Mediated Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), any unreduced Pd(II) species can directly react with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer and Pd(0).[10][11][12][13] This can be a significant issue at the start of the reaction before the catalytic cycle is fully established.
-
Protonolysis/Second Transmetalation Pathway: In specific cases, particularly with sterically hindered and electron-deficient substrates like polyfluorinated arenes, a rarer mechanism involving protonolysis followed by a second transmetalation event can lead to homocoupling, even in the absence of oxygen.[14][15][16]
Q3: Why is homocoupling a more significant concern when synthesizing polyfluorinated biphenyls?
A3: The synthesis of polyfluorinated biphenyls presents a unique set of challenges that can favor homocoupling:
-
Electron-Deficient Substrates: Both the polyfluorinated aryl halide and the corresponding boronic acid are highly electron-deficient. This can slow down key steps in the desired Suzuki-Miyaura catalytic cycle, such as the oxidative addition of the aryl halide to the Pd(0) center and the subsequent transmetalation.[1][2][3][4][17]
-
Slower Desired Coupling: When the primary cross-coupling reaction is sluggish, the competing homocoupling pathway has a greater opportunity to occur.
-
Boronic Acid Instability: Polyfluorinated boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source) under basic conditions, which can lead to other side reactions.[3]
Section 2: Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
Encountering a significant amount of homocoupled byproduct can be frustrating. This section provides a systematic, step-by-step guide to diagnose and resolve the issue.
Problem: My LC-MS/GC-MS analysis shows a significant peak corresponding to the symmetrical biaryl of my boronic acid.
Follow this decision tree to pinpoint the root cause and implement the appropriate solution.
Caption: Troubleshooting Decision Tree for Homocoupling.
Detailed Actionable Solutions
Cause 1: Oxygen Contamination (The Usual Suspect)
As established, oxygen is the primary culprit in many cases of homocoupling.[9][10] Rigorous exclusion of oxygen is the first and most critical step.
Experimental Protocol: Effective Degassing of Reaction Solvents
-
Sparge with Inert Gas:
-
Assemble your reaction flask with a stir bar and seal it with a rubber septum.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that it is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes while stirring.
-
Remove the needles and maintain a positive pressure of inert gas for the duration of the reaction setup and run.
-
-
Freeze-Pump-Thaw (For Highly Sensitive Systems):
-
Place your sealed reaction flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen.
-
Once frozen, connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat this cycle at least two more times for maximum effectiveness.[10]
-
Cause 2: Suboptimal Catalyst System
The choice of palladium source and, critically, the ligand, can dramatically influence the competition between the desired cross-coupling and the undesired homocoupling.
Palladium Precatalyst:
-
Pd(II) vs. Pd(0): Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it eliminates the initial Pd(II) concentration that can lead to homocoupling.[13][18][19]
-
Mild Reducing Agents: If you must use a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[10][11][12]
| Condition | Homocoupling Byproduct (%) |
| Without Potassium Formate | ~1.0 - 2.0% |
| With Potassium Formate | < 0.2% |
| Table 1: Representative data on the effect of potassium formate in suppressing homocoupling when using a Pd(II) precatalyst.[18] |
Ligand Selection:
The ligand is arguably the most powerful tool for controlling reactivity. For challenging couplings involving electron-deficient partners, the ligand must accelerate the desired catalytic cycle to outcompete homocoupling.
-
Key Characteristics: Look for ligands that are both bulky and electron-rich .
| Ligand Type | General Characteristics | Impact on Homocoupling in Polyfluoroarene Synthesis |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | Often insufficient for challenging substrates; may allow for more homocoupling.[18] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands like SPhos, XPhos) | Sterically demanding, strong electron donors. | Highly effective at suppressing homocoupling by accelerating the desired catalytic cycle.[5][14][15][18][21] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective due to their strong binding to palladium, stabilizing the active species.[13][18] |
| Table 2: Comparative effects of different ligand types on homocoupling. |
Cause 3: Inappropriate Base and Solvent Conditions
The base and solvent system plays a crucial role in activating the boronic acid for transmetalation. For electron-poor polyfluorinated boronic acids, this step can be slow.
-
Base Selection: Weaker bases may not be sufficient. Stronger, non-nucleophilic bases are often required.
-
Solvent System: Aprotic polar solvents are generally preferred.
Section 3: Advanced Protocols & Visualizations
Visualizing the Competing Pathways
Understanding the catalytic cycles visually can clarify why certain interventions are effective.
Caption: Suzuki Cycle vs. Oxygen-Promoted Homocoupling.
General Experimental Protocol for Minimizing Homocoupling in Polyfluorinated Biphenyl Synthesis
This protocol incorporates best practices to suppress homocoupling.
-
Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the polyfluorinated aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and condenser with septa. Evacuate and backfill the apparatus with Argon or Nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1, 0.1 M) via cannula or syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Dissolve them in a small amount of the degassed solvent and transfer the mixture to the reaction flask via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the disappearance of the limiting aryl halide and the formation of both the desired product and the homocoupled byproduct.
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography or recrystallization to separate the desired biphenyl from any residual homocoupled byproduct.[22][25][26]
References
-
Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
-
Ciofini, I., & Adamo, C. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(49), 13269–13275. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. [Link]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203. [Link]
-
Takahashi, R., et al. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis, 11(24), 15029–15036. [Link]
-
Sandford, G., et al. (2005). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry, 70(17), 6542–6547. [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. PubMed. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188-13203. [Link]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls. Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. ResearchGate. [Link]
-
Various Authors. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Various Authors. (2025). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
-
Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18534-18580. [Link]
-
Vetticatt, M. J., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(42), 11098-11101. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
da Costa, A. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Chlenov, A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Miller, W. D., et al. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Vetticatt, M. J., & Powers, D. C. (2020). Oxidative Additions of Aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
Various Authors. (2025). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. ResearchGate. [Link]
-
Various Authors. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
-
Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester. [Link]
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Nichols, L. (2022). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. [Link]
-
Liu, W., et al. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Catalysis. [Link]
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Validation & Comparative
Beyond Palladium: A Comparative Guide to Alternative Catalysts for Aryl-Aryl Cross-Coupling Reactions
For decades, palladium has been the undisputed champion in the world of aryl-aryl cross-coupling reactions, the cornerstone of modern synthetic chemistry for creating complex molecules for pharmaceuticals, agrochemicals, and materials science. However, the high cost, limited reserves, and potential for toxicological concerns associated with this precious metal have spurred a vibrant and critical area of research: the development of viable, more sustainable alternatives. This guide provides an in-depth, objective comparison of the leading alternative catalyst systems, offering researchers, scientists, and drug development professionals the technical insights and practical data needed to navigate this evolving landscape.
We will move beyond a simple listing of alternatives, delving into the mechanistic nuances, practical advantages and disadvantages, and detailed experimental protocols for catalyst systems based on nickel, copper, iron, cobalt, and gold. Furthermore, we will explore the burgeoning field of metal-free and photoredox-catalyzed cross-couplings, which offer a paradigm shift in how we approach the synthesis of biaryl compounds.
The Case for Moving Beyond Palladium
While palladium catalysis is mature and highly effective, its drawbacks are significant, particularly in large-scale industrial applications. The fluctuating and high price of palladium directly impacts the cost of goods for pharmaceuticals and other high-value chemicals. Moreover, stringent regulations necessitate the removal of residual palladium from final products, adding complexity and cost to purification processes. The development of catalysts based on more earth-abundant and less toxic metals like iron and copper is not just an academic exercise but a crucial step towards greener, more economical chemical manufacturing.
Recent life-cycle analyses have added another layer of complexity to this discussion. While earth-abundant metals are intuitively more sustainable from a resource perspective, the overall environmental impact of a reaction is multifactorial. Factors such as solvent choice, energy consumption, and catalyst efficiency (loading and turnover number) play a critical role. For instance, a highly efficient palladium-catalyzed reaction in an aqueous medium can have a smaller environmental footprint than a less efficient nickel-catalyzed reaction in a toxic organic solvent.[1][2] This guide will equip you with the knowledge to make informed decisions that balance cost, efficiency, and sustainability.
Nickel: The Heir Apparent?
Nickel, sitting just above palladium in group 10 of the periodic table, shares many of its catalytic properties, making it the most explored and, arguably, the most promising direct replacement for palladium.[3]
Mechanistic Rationale: A Familiar Cycle with a Twist
The catalytic cycle for nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, closely mirrors that of palladium, proceeding through oxidative addition, transmetalation, and reductive elimination.[4] However, the smaller atomic radius and greater nucleophilicity of nickel(0) compared to palladium(0) can lead to different reactivity profiles.[5] For instance, nickel catalysts are often more effective at activating challenging substrates like aryl chlorides, which are more abundant and cheaper than their bromide and iodide counterparts.[6][7]
Catalytic Cycle of Nickel-Catalyzed Suzuki-Miyaura Coupling
A simplified representation of the catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.
Performance Comparison and Experimental Considerations
While nickel offers a significant cost advantage over palladium, direct comparisons of catalytic performance can be nuanced.[8][9] Palladium catalysts often operate at lower loadings and exhibit broader functional group tolerance. However, recent advances in ligand design for nickel have narrowed this gap considerably.[10][11]
| Parameter | Nickel Catalyst | Palladium Catalyst |
| Precursor Cost | Lower | Higher |
| Typical Loading | 1-10 mol% | 0.1-5 mol% |
| Reactivity with Ar-Cl | Generally Higher | Often requires specialized ligands |
| Functional Group Tolerance | Can be sensitive to certain groups | Generally broader |
| Air/Moisture Sensitivity | Often requires inert atmosphere | Many air-stable precatalysts available |
Representative Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from a procedure for the nickel-catalyzed coupling of heterocyclic chlorides.[12]
Materials:
-
NiCl2(PCy3)2 (pre-catalyst)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
K3PO4 (2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add NiCl2(PCy3)2 (5 mol%, 0.05 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K3PO4 (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 2-MeTHF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper: A Time-Honored Catalyst Reimagined
The Ullmann reaction, first reported in 1901, represents one of the earliest examples of a transition metal-catalyzed aryl-aryl bond formation, utilizing copper as the catalyst.[13][14] While historically plagued by harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements in ligand design have revitalized copper catalysis, making it a mild and efficient alternative to palladium.[15][16]
Mechanistic Rationale: A Departure from the Conventional
The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed through a different pathway than the palladium-catalyzed cycle.[17] It is thought to involve the formation of an organocopper(I) intermediate, which then undergoes oxidative addition with a second molecule of the aryl halide, followed by reductive elimination to form the biaryl product.[13] The role of ligands and additives is crucial in stabilizing the copper intermediates and facilitating the catalytic turnover.[18][19]
Catalytic Cycle of Copper-Catalyzed Ullmann Coupling
A proposed catalytic cycle for a Copper-catalyzed Ullmann-type cross-coupling reaction.
Performance Comparison and Experimental Considerations
Modern copper-catalyzed Ullmann reactions can be highly efficient, often with good functional group tolerance. The cost of copper catalysts is significantly lower than palladium. However, reaction times can sometimes be longer, and catalyst loadings may be higher compared to the most active palladium systems.
| Parameter | Copper Catalyst | Palladium Catalyst |
| Precursor Cost | Very Low | Higher |
| Typical Loading | 1-20 mol% | 0.1-5 mol% |
| Reaction Temperature | Often elevated (80-150 °C) | Can be room temperature with active catalysts |
| Ligand Requirement | Often necessary for efficiency | Crucial for reactivity and selectivity |
| Substrate Scope | Broad, including N- and O-nucleophiles | Very broad |
Representative Experimental Protocol: Copper-Catalyzed Ullmann Biaryl Synthesis
This protocol is a general representation of a modern ligand-accelerated Ullmann coupling.
Materials:
-
CuI (copper(I) iodide)
-
1,10-Phenanthroline (ligand)
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Cs2CO3 (caesium carbonate) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine CuI (10 mol%, 0.1 mmol), 1,10-phenanthroline (20 mol%, 0.2 mmol), the aryl iodide (1.0 mmol), the arylboronic acid (1.5 mmol), and Cs2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography.
Iron: The Eco-Friendly Workhorse
Iron is the most abundant and least expensive transition metal, making it an exceptionally attractive candidate for sustainable catalysis.[13][20] While iron-catalyzed cross-coupling reactions have been known for some time, their development has been slower than that of nickel and copper, in part due to the complex and often paramagnetic nature of the catalytically active iron species, which makes mechanistic studies challenging.[21][22][23][24]
Mechanistic Rationale: A Complex and Evolving Picture
The mechanism of iron-catalyzed cross-coupling is not as well-defined as that of palladium or nickel and is likely dependent on the specific reaction conditions (e.g., Kumada, Negishi-type).[20][25] It is generally accepted that the reaction does not proceed through a simple Fe(0)/Fe(II) cycle. Instead, radical pathways and the involvement of various iron oxidation states are often invoked.[26] The exact nature of the active catalyst is often an in-situ-formed species, and additives like N-methyl-2-pyrrolidone (NMP) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can play a crucial role in stabilizing these species and promoting catalytic activity.[23]
Performance Comparison and Experimental Considerations
Iron catalysts offer unparalleled cost and environmental advantages. However, they often require higher catalyst loadings and can have a more limited substrate scope and functional group tolerance compared to palladium and nickel.[27] β-hydride elimination can be a competing side reaction, particularly with alkyl coupling partners.[28]
| Parameter | Iron Catalyst | Palladium Catalyst |
| Precursor Cost | Extremely Low | Higher |
| Typical Loading | 5-20 mol% | 0.1-5 mol% |
| Reaction Conditions | Often requires additives (e.g., NMP, TMEDA) | Generally cleaner |
| Functional Group Tolerance | Can be limited | Generally broader |
| Mechanistic Understanding | Less developed | Well-established |
Representative Experimental Protocol: Iron-Catalyzed Kumada Cross-Coupling
This protocol is based on a procedure for the iron-catalyzed coupling of an aryl Grignard reagent with an alkyl halide.[28]
Materials:
-
FeCl3 (iron(III) chloride)
-
TMEDA (N,N,N',N'-tetramethylethylenediamine)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Alkyl halide (1.0 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add FeCl3 (5 mol%, 0.05 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add TMEDA (10 mol%, 0.1 mmol).
-
Slowly add the aryl Grignard reagent (1.2 mmol) dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.0 mmol) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry over MgSO4, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Cobalt and Gold: Niche Players with Unique Advantages
While not as broadly applied as nickel, copper, and iron, cobalt and gold have emerged as powerful catalysts for specific types of aryl-aryl bond formations.
Cobalt: Cobalt catalysts have shown exceptional promise in C-H activation/functionalization reactions for the synthesis of biaryls.[2][29][30] These reactions offer the advantage of not requiring pre-functionalized starting materials, leading to higher atom economy. The mechanisms often involve high-valent cobalt species and can be promoted by directing groups on the substrate.[31] Cobalt-catalyzed reactions can also be achieved under aerobic conditions, a significant advantage for practical applications.[29]
Gold: Gold catalysis has traditionally been associated with the activation of alkynes and allenes. However, recent discoveries have demonstrated its potential in oxidative cross-coupling reactions.[7][32][33] Gold catalysts can promote the direct arylation of arenes with arylsilanes under mild conditions, often at room temperature.[7] The mechanism is thought to involve a Au(I)/Au(III) catalytic cycle.[32][34]
The Metal-Free Frontier: Photoredox and Beyond
A truly paradigm-shifting approach to aryl-aryl cross-coupling involves the complete elimination of transition metals. These methods often rely on photoredox catalysis or base-promoted homolytic aromatic substitution.[35][36][37][38]
Visible-Light Photoredox Catalysis: This technique utilizes a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorption of visible light, can initiate a single-electron transfer (SET) process.[36] This can generate aryl radicals from aryl halides, which then undergo coupling with another aromatic ring. These reactions are often performed at room temperature and offer a high degree of functional group tolerance.[35]
General Workflow for Catalyst Screening in Aryl-Aryl Cross-Coupling
A generalized workflow for the systematic screening and optimization of alternative catalysts for aryl-aryl cross-coupling reactions.
Conclusion: A New Era of Cross-Coupling
The era of palladium's sole dominance in aryl-aryl cross-coupling is drawing to a close. While it remains a powerful and reliable tool, the development of robust, efficient, and cost-effective alternatives based on nickel, copper, iron, and other metals, as well as metal-free strategies, has provided synthetic chemists with a rich and diverse toolbox. The choice of catalyst is no longer a default but a strategic decision based on a careful consideration of cost, substrate scope, functional group tolerance, scalability, and sustainability. This guide has provided the foundational knowledge and practical insights to empower you to make those decisions with confidence, fostering innovation in the synthesis of the molecules that will shape our future.
References
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Byers, J. A., & Mako, T. L. (2016). Recent advances in iron-catalysed cross coupling reactions and their mechanistic underpinning. Chemical Society Reviews, 45(5), 1324-1349. [Link]
-
Duan, Z., et al. (2018). Cobalt-Catalyzed Aerobic Oxidative C–H/C–H Cross-Coupling of Unactivated Arenes for the Synthesis of Biaryls. Organic Letters, 20(18), 5844-5848. [Link]
-
Neidig, M. L., & Chirik, P. J. (2010). Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 43(12), 1541-1550. [Link]
-
Neidig, M. L., & Chirik, P. J. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 51(1), 132-143. [Link]
-
Neidig, M. L., et al. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 51(1), 132-143. [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester. [Link]
-
Neidig, M. L., et al. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. ResearchGate. [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. [Link]
-
Guntreddi, T., & Singh, K. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis, 8(5), 4535-4543. [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. [Link]
-
Nelson, D. J., et al. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 18(3), 449-456. [Link]
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Guntreddi, T., & Singh, K. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate. [Link]
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Wang, C., et al. (2023). Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation. Angewandte Chemie International Edition, 62(40), e202310004. [Link]
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How is an Ullmann reaction used in biaryl synthesis?. (n.d.). TutorChase. [Link]
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Byers, J. A., et al. (2015). Iron-Catalyzed Kumada Arylation of Aliphatic Alcohol-Derived Electrophiles via Sulfonate-to-Halide Substitution. Organometallics, 34(5), 894-902. [Link]
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Montgomery, J. (2012). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Accounts of Chemical Research, 45(6), 862-872. [Link]
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Neidig, M. L., et al. (2015). Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides. Journal of the American Chemical Society, 137(1), 446-456. [Link]
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Fürstner, A., et al. (2007). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 129(31), 9674-9683. [Link]
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Martin, R., et al. (2020). Cobalt-Catalyzed C(sp2)–CN Bond Activation: Cross-Electrophile Coupling for Biaryl Formation and Mechanistic Insight. ACS Catalysis, 10(21), 12781-12788. [Link]
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Comparative analysis of the biological activity of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate and its analogs
A Senior Application Scientist's Guide to Differentiating Biphenyl Isomers Using Advanced Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecules is paramount. Biphenyl scaffolds, prevalent in many drug candidates and functional materials, present a unique analytical challenge due to the existence of closely related isomers. These isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides an in-depth comparison of advanced spectroscopic techniques for the unambiguous differentiation of biphenyl isomers, grounded in experimental evidence and practical insights.
The Challenge of Biphenyl Isomerism
Biphenyls can exist as constitutional isomers (differing in the connectivity of substituents) and stereoisomers. A particularly important class of stereoisomerism in substituted biphenyls is atropisomerism , which arises from hindered rotation around the single bond connecting the two phenyl rings.[1][2] Bulky substituents in the ortho positions restrict this rotation, leading to stable, non-interconverting enantiomers that can possess distinct biological activities.[1][2] Differentiating these subtle structural variations requires sophisticated analytical strategies that go beyond routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is a cornerstone technique for isomer differentiation, providing unparalleled detail about the chemical environment and connectivity of atoms within a molecule.[3][4]
Causality Behind Experimental Choices:
The power of NMR in distinguishing biphenyl isomers lies in its sensitivity to the local electronic environment of each nucleus. Isomeric differences, whether in substituent position or stereochemistry, create unique magnetic environments that manifest as distinct chemical shifts, coupling constants, and through-space correlations.
Key Differentiating Parameters in 1D NMR:
-
Chemical Shifts (δ): Protons and carbons in different isomeric positions will experience different degrees of shielding or deshielding, leading to unique chemical shifts. Aromatic protons, for instance, typically resonate between 6.5 and 8.0 ppm, with their exact position being highly sensitive to the electronic nature and location of substituents.[3]
-
Spin-Spin Coupling Constants (J): The magnitude of the J-coupling between adjacent protons is dependent on the number of bonds separating them and provides definitive information about the substitution pattern on the aromatic rings.[3]
-
Signal Multiplicity and Integration: The number of unique signals and their integration values directly reflect the symmetry of the molecule, allowing for a clear distinction between isomers with different symmetry elements.
Advanced 2D NMR Techniques for Unambiguous Assignment:
For complex biphenyls where 1D spectra may be crowded or ambiguous, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, allowing for the tracing of connectivity within each phenyl ring.[5]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon resonances.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for establishing the connectivity between the two phenyl rings and the positions of substituents.[5]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. For atropisomers, NOESY/ROESY can provide definitive proof of the stereochemical arrangement by showing correlations between substituents on the two rings that are spatially close due to hindered rotation.
Experimental Protocol: Distinguishing Positional Isomers of a Disubstituted Biphenyl using 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the biphenyl isomer mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish proton-proton correlations within each aromatic ring.
-
HSQC Acquisition: Acquire a gradient-enhanced HSQC spectrum to correlate protons to their directly attached carbons.
-
HMBC Acquisition: Run a gradient-enhanced HMBC experiment, optimizing the long-range coupling delay (typically 50-100 ms) to observe correlations across the biphenyl linkage and to substituent groups.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., Mnova, TopSpin). Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to build a complete connectivity map for each isomer, allowing for their unambiguous differentiation.
Mass Spectrometry (MS): Probing Mass, Fragmentation, and Shape
Mass spectrometry is a powerful tool for determining molecular weight and elemental composition.[6] When coupled with separation techniques and advanced ionization methods, it can provide crucial information for isomer differentiation.
Causality Behind Experimental Choices:
While isomers have the same nominal mass, their structural differences can lead to distinct fragmentation patterns upon ionization. Furthermore, coupling MS with techniques that separate ions based on their shape, such as ion mobility spectrometry, adds another dimension of discrimination.
Key Differentiating Approaches in MS:
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), isomers can often be distinguished by their unique fragmentation pathways.[7][8] The stability of fragment ions can be highly dependent on the substituent positions.
-
The "Ortho Effect": A well-documented phenomenon in the mass spectra of halogenated biphenyls, where compounds with substituents at the 2,2'-positions exhibit an unusually intense ion corresponding to the loss of a single halogen atom.[9][10] This effect provides a reliable diagnostic tool for identifying specific ortho-substituted isomers.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile biphenyl isomers, GC provides excellent chromatographic separation prior to MS analysis, allowing for the differentiation of isomers based on their retention times and subsequent mass spectra.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for non-volatile compounds, LC-MS allows for the separation of isomers based on their polarity and interaction with the stationary phase.[7][8] Chiral stationary phases can be employed to separate atropisomeric enantiomers.[4]
Ion Mobility-Mass Spectrometry (IM-MS): A Game-Changer for Isomer Separation
IM-MS is an advanced technique that separates ions in the gas phase based on their size, shape, and charge.[12][13] This provides an additional dimension of separation that is often orthogonal to both chromatography and mass analysis.
-
Collision Cross-Section (CCS): IM-MS measures the CCS of an ion, which is a rotationally averaged value reflecting its three-dimensional structure. Isomers with different shapes will have different CCS values, allowing for their separation and identification even if they co-elute from a chromatographic column and have identical mass-to-charge ratios.[13][14] Trapped ion mobility spectrometry (TIMS) has shown the capability to separate isomers with very small differences in CCS values (as low as 2%).[14]
Experimental Protocol: Differentiation of Biphenyl Isomers using LC-IM-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the isomer mixture in a solvent compatible with the LC mobile phase.
-
LC Separation: Inject the sample onto an appropriate LC column (e.g., C18 for general separation, or a chiral column for atropisomers). Develop a gradient elution method to achieve optimal chromatographic separation.
-
Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) to generate gas-phase ions with minimal fragmentation.[6]
-
IM-MS Analysis:
-
Introduce the ions into the ion mobility cell. The instrument will measure the drift time of the ions through the cell, which is then converted to a CCS value.
-
The mobility-separated ions are then passed into the mass analyzer (e.g., a time-of-flight, TOF, analyzer) to obtain their m/z values.
-
-
Data Analysis: The resulting data will be a three-dimensional plot of retention time vs. drift time (or CCS) vs. m/z. Isomers will appear as distinct spots in this plot, allowing for their confident identification based on their unique combination of these three parameters.
Vibrational Spectroscopy (IR and Raman): Fingerprinting Molecular Structure
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[15] Since the vibrational frequencies are determined by the masses of the atoms and the strengths of the bonds between them, these techniques can provide a unique "fingerprint" for each isomer.
Causality Behind Experimental Choices:
The selection rules for IR and Raman spectroscopy are different. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if it leads to a change in the molecule's polarizability.[15] The symmetry of an isomer dictates which of its vibrational modes are IR and/or Raman active, resulting in distinct spectra.[16][17]
-
Functional Group Region: Specific substituent groups on the biphenyl scaffold will give rise to characteristic absorption bands in the IR spectrum. The exact position of these bands can be subtly influenced by the isomeric position.
-
Fingerprint Region (below 1500 cm⁻¹): This region of the IR and Raman spectra contains a complex pattern of bands arising from bending and stretching vibrations of the entire molecule. This region is highly diagnostic for differentiating between closely related isomers.
-
Symmetry and Spectral Activity: For biphenyl isomers with different point groups, group theory can be used to predict the number of IR and Raman active bands.[16] For example, a more symmetric isomer will generally have fewer bands than a less symmetric one.
Experimental Workflow: Comparative Analysis using IR and Raman
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Validating the molecular structure of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate with X-ray crystallography
A Comparative Guide to the Definitive Structural Validation of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. For a molecule such as this compound, a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry, an imprecise structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a development pipeline.
This guide provides a comprehensive comparison of the preeminent technique for absolute structure elucidation, single-crystal X-ray crystallography, with other powerful and often complementary analytical methods. We will delve into the causality behind experimental choices, presenting not just protocols but the strategic thinking that underpins robust molecular validation for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of the atomic arrangement within a molecule.[1][2] The technique is not an interpretation or a model based on indirect properties; it is a definitive visualization of the molecular structure, including precise bond lengths, angles, and stereochemistry.[3] This makes it the unequivocal gold standard for structural validation.[4]
The fundamental principle involves irradiating a perfectly ordered, single crystal of the compound with a focused beam of X-rays.[5] The electrons of the atoms within the crystal lattice diffract this X-ray beam, creating a unique, three-dimensional pattern of reflections.[6] By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be reconstructed, from which the atomic positions are precisely fitted.[6]
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a validated crystal structure is a multi-step process where each stage's success is a prerequisite for the next. This inherent sequential validation ensures the final structure's reliability.
Step 1: Crystal Growth — The Foundational Prerequisite The most critical and often challenging step is growing a single, high-quality crystal suitable for diffraction. This is because the quality of the diffraction pattern is directly proportional to the internal order of the crystal.
-
Methodology:
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where this compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. This slow process allows molecules to deposit onto a growing lattice in an ordered fashion.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Thermal Methods: Slowly cool a saturated solution, or use thermal gradients, to gently decrease solubility and promote single crystal growth.
-
-
Causality: The goal is to achieve a state of slow, controlled supersaturation. Rapid precipitation or crashing out of solution leads to the formation of polycrystalline powder or amorphous solid, which will not produce a coherent diffraction pattern.
Step 2: Data Collection
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is carefully mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer, where it is cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.
-
Data Acquisition: The crystal is rotated in the X-ray beam while a series of diffraction images are collected by a detector.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected images are processed to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the intensities of all the diffraction spots.
-
Structure Solution: Computational "direct methods" or Patterson methods are used to solve the "phase problem" and generate an initial electron density map.
-
Model Building and Refinement: An atomic model of this compound is fitted into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction data. The final refined structure provides definitive proof of the molecule's connectivity and stereochemistry.
Caption: Workflow for molecular structure validation using X-ray crystallography.
Orthogonal and Complementary Validation Techniques
While X-ray crystallography provides the definitive answer, other techniques offer crucial, complementary information and are often used for routine characterization or when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution.[1][7] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.[8]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei align in specific orientations. Radiofrequency pulses can excite them to higher energy states, and as they "relax" back, they emit signals whose frequencies (chemical shifts) are highly sensitive to their local electronic environment. Coupling patterns between adjacent nuclei reveal bonding information.
-
Experimental Protocol:
-
A small amount (~5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube and inserted into the spectrometer.
-
¹H and ¹³C NMR spectra are acquired. Further 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to establish proton-proton and proton-carbon correlations, respectively.
-
-
Expected Data for this compound:
-
¹H NMR: Distinct signals for the aromatic protons on both phenyl rings, with characteristic splitting patterns based on their substitution. Separate singlet signals would be expected for the methyl ester (-OCH₃) and methoxy (-OCH₃) groups at different chemical shifts.
-
¹³C NMR: Signals for each unique carbon atom in the molecule, including the two distinct phenyl rings, the ester carbonyl, and the two methoxy carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular mass of a compound with high accuracy.[9][10] This provides a direct confirmation of the molecular formula.
-
Principle: MS ionizes molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio.[9] High-resolution mass spectrometry (HRMS) can measure this mass with enough accuracy (often to within 5 ppm) to help confirm the elemental composition.[10]
-
Experimental Protocol:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate the molecular ion with minimal fragmentation.
-
The m/z of the most abundant ion is measured.
-
-
Expected Data: The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (C₁₅H₁₄O₃, exact mass: 242.0943).
Computational Chemistry
Computational modeling allows for the prediction of molecular structures and properties through quantum chemical calculations.[11][[“]] These methods serve as a powerful tool for corroborating experimental findings.
-
Principle: Methods like Density Functional Theory (DFT) solve approximations of the Schrödinger equation to find the lowest energy (most stable) three-dimensional geometry of a molecule.[13] This allows for the prediction of bond lengths, angles, and conformational preferences.
-
Methodology:
-
The 2D structure of the molecule is drawn in a modeling software package.
-
A basis set and computational method (e.g., B3LYP/6-31G*) are chosen.
-
A geometry optimization calculation is performed to find the minimum energy conformation.
-
-
Value: The predicted structure can be compared with the experimental X-ray data. Furthermore, properties like theoretical NMR chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment.[14]
Caption: Complementary roles of analytical techniques in structural validation.
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked, the sample availability, and the required level of certainty.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Information | Unambiguous 3D atomic structure, bond lengths/angles, stereochemistry.[3] | Atomic connectivity, chemical environment, solution conformation.[7] | Molecular weight, elemental formula (HRMS).[10] | Predicted 3D geometry, electronic properties, theoretical spectra.[11] |
| Sample State | Single Crystal | Solution | Solution/Solid | In Silico (No physical sample) |
| Sample Amount | < 1 mg (one crystal) | 5-10 mg | < 1 µg | N/A |
| Resolution | Atomic (< 1 Å) | Atomic (indirectly) | Unit mass or < 5 ppm (HRMS) | Dependent on theory/basis set |
| Key Strength | Provides definitive, absolute structural proof.[1] | Excellent for structure and dynamics in a biologically relevant state (solution).[6][15] | High sensitivity and accuracy for molecular formula confirmation.[9] | Predictive power; aids interpretation of experimental data.[[“]] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow. | Structure is an average of solution conformations; less precise than X-ray for solid state.[6][16] | Provides no information on 3D structure or atom connectivity.[17] | It is a prediction, not a measurement; must be validated by experiment.[11] |
Conclusion: An Integrated Approach to Trustworthiness
For this compound, as with any novel chemical entity, a hierarchical and integrated analytical approach is paramount for establishing irrefutable structural integrity. While NMR and high-resolution mass spectrometry can provide strong evidence for the proposed 2D structure and molecular formula, they cannot definitively establish the three-dimensional arrangement, particularly the torsional angle between the two phenyl rings, with absolute certainty.
Single-crystal X-ray crystallography is the only technique that delivers an unambiguous, high-resolution 3D structure. [18][19] Its result is the final arbiter, the ground truth against which all other data are compared. The successful growth of a crystal and subsequent diffraction experiment provides a self-validating outcome that is essential for publication, patent filings, and advancing a compound into further development stages where significant resources are at stake. The other techniques are not competitors but essential partners in a comprehensive validation strategy, providing the foundational evidence upon which the definitive crystallographic experiment is built.
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A Senior Application Scientist's Guide to Phosphine Ligand Performance in Suzuki Coupling Reactions
The Suzuki-Miyaura coupling reaction is a pillar of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] At the heart of this powerful transformation lies a palladium catalyst, the efficacy of which is critically dictated by the choice of its coordinating phosphine ligand. For researchers in pharmaceuticals and materials science, selecting the optimal ligand is a pivotal decision that directly impacts reaction efficiency, substrate scope, and overall success.
This guide provides an in-depth, objective comparison of commonly employed phosphine ligands in Suzuki coupling reactions. We will delve into the mechanistic role of these ligands, present comparative experimental data, and offer practical protocols to empower you to make informed decisions for your specific synthetic challenges.
The Decisive Role of the Phosphine Ligand: A Mechanistic Overview
The performance of a phosphine ligand in the Suzuki-Miyaura coupling is intrinsically linked to its steric and electronic properties, which influence every step of the catalytic cycle.[1] Bulky, electron-rich ligands have become the gold standard, as they generally accelerate the key steps of oxidative addition and reductive elimination.[2]
The catalytic cycle, illustrated below, highlights the critical junctures where the phosphine ligand exerts its influence:
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: Electron-rich phosphines enhance the electron density on the palladium center, which facilitates the oxidative addition of the organohalide (R-X) to the Pd(0) complex.[2][3] This is often the rate-limiting step, particularly with less reactive aryl chlorides.[3]
-
Transmetalation: While the exact mechanism is still debated, the ligand's steric bulk can play a role in facilitating the transfer of the organic group from the organoboron reagent to the palladium center.
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is promoted by sterically demanding ligands.[2] The bulkiness of the ligand is thought to encourage the two organic groups on the palladium to come closer together, favoring their elimination as the final product.
A Comparative Analysis of Prominent Phosphine Ligand Classes
The landscape of phosphine ligands for Suzuki coupling is diverse. Here, we compare the performance of some of the most widely used and effective classes.
Buchwald Biaryl Phosphines
Developed by the Buchwald group, dialkylbiaryl phosphines are among the most versatile and powerful ligands for Suzuki-Miyaura reactions.[4][5] Their success stems from a combination of steric bulk and electron-richness. Two of the most prominent members of this family are SPhos and XPhos .
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its exceptional activity, SPhos often enables reactions at low catalyst loadings and even at room temperature for aryl chlorides.[6] The dimethoxy substituents contribute to the ligand's electron-rich character and stability.[4]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly effective and versatile ligand, particularly for coupling sterically hindered substrates and heteroaryl halides.[7]
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 12 | 97 | [1] |
| SPhos | 4-Chloroanisole | 2-Methylphenylboronic acid | 0.05 (Pd) | K₃PO₄ | t-BuOH | 80 | 18 | 95 | [6] |
| XPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 93 | [7] |
cataCXium® Ligands
The cataCXium® family of ligands, particularly cataCXium® A (di(1-adamantyl)-n-butylphosphine), are characterized by their extreme bulk and electron-donating properties.[8][9] This makes them highly effective for the activation of challenging substrates, including aryl chlorides.[8]
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 2 | >99 | [8] |
| cataCXium® A | 2-Chloropyridine | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Dioxane | 100 | 16 | 94 | [8] |
Ferrocenyl Phosphines (Josiphos type)
While extensively used in asymmetric catalysis, ferrocenyl-based diphosphine ligands like those in the Josiphos family have also found application in Suzuki couplings, particularly when chirality transfer is desired. Their performance in standard Suzuki couplings is generally robust, though they are more specialized than the Buchwald-type ligands.
Ligand Selection for Specific Challenges
The choice of ligand should be tailored to the specific substrates and desired outcome of the reaction.
-
For Aryl Chlorides: Bulky, electron-rich monodentate phosphines are generally the ligands of choice. SPhos, XPhos, and cataCXium® A are excellent starting points for screening.[1][6][8]
-
For Sterically Hindered Substrates: The steric bulk of the ligand is crucial for promoting reductive elimination. XPhos and other highly hindered Buchwald ligands often perform well in these cases.[7][10]
-
For Heteroaryl Couplings: The site-selectivity in couplings of polyhalogenated heterocycles can be influenced by the ligand. Electron-rich monodentate ligands may favor one position, while bidentate ligands favor another.[11][12] A thorough screening of ligands is often necessary to achieve the desired regioselectivity.[11]
Experimental Protocol: A Framework for Ligand Screening
A systematic approach is essential for identifying the optimal ligand for a new Suzuki-Miyaura coupling reaction. The following protocol provides a general workflow for a comparative study.
Figure 2. Experimental workflow for comparing phosphine ligand performance.
Step-by-Step Methodology:
-
Preparation:
-
To an array of oven-dried reaction vials equipped with stir bars, add the phosphine ligand (typically 1-2 mol % relative to the limiting reagent).
-
In a separate flask, prepare a stock solution of the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv) in the chosen solvent (e.g., toluene, dioxane).
-
Prepare a separate stock solution of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, typically 0.5-1 mol %).
-
-
Reaction Setup (under inert atmosphere):
-
Evacuate and backfill the reaction vials with an inert gas (e.g., argon or nitrogen).
-
To each vial, add the palladium precursor stock solution, followed by the substrate/base stock solution via syringe. The final concentration is typically around 0.1 M with respect to the limiting reagent.[13]
-
Seal the vials and place them in a preheated aluminum block on a magnetic stir plate.
-
-
Reaction and Monitoring:
-
Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 2-24 hours).
-
Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete (or after a predetermined time), cool the vials to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the yield of the desired product for each ligand using an internal standard by GC or ¹H NMR, or by isolation after purification via flash column chromatography.
-
Conclusion
The judicious selection of a phosphine ligand is a critical parameter for the success of a Suzuki-Miyaura coupling reaction. While bulky, electron-rich biaryl phosphines such as SPhos and XPhos offer broad utility and high reactivity for a range of substrates, a systematic screening approach is often the most effective strategy for identifying the optimal ligand for a specific transformation. By understanding the mechanistic role of the ligand and employing a rigorous experimental workflow for comparison, researchers can unlock the full potential of this powerful cross-coupling reaction.
References
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Tshilongo, J., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. 2021. [Link]
-
Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Doyle, A. G., et al. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. 2022. [Link]
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Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
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Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016. [Link]
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Reddy, V. P., et al. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. 2013. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ujaque, G., et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. 2010. [Link]
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Sarkar, A., et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. 2010. [Link]
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Doyle, A. G., et al. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. JACS Au. 2022. [Link]
-
Maeda, S., et al. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science. 2023. [Link]
-
Gevorgyan, A., et al. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Green Chemistry. 2023. [Link]
-
Maeda, S., et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. 2023. [Link]
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Martin, R., and Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008. [Link]
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Barder, T. E., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 2005. [Link]
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Scribd. Phosphine Ligands Suzuki. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
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Morin, M. D., et al. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry. 2012. [Link]
-
Kubota, K., et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. 2021. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Yu, G.-A., et al. Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. 2015. [Link]
-
Dreher, S. D., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. 2018. [Link]
-
Singh, R. P., and Nolan, S. P. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. 2022. [Link]
-
Zhang, L., et al. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. 2020. [Link]
-
Barder, T. E., et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. 2005. [Link]
-
Jag-G, A., et al. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. 2021. [Link]
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A Senior Application Scientist's Guide to the Quantitative Purity Analysis of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate by qNMR
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the foundation upon which reliable biological and chemical data are built. For a compound like Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, an important building block in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other common analytical techniques, establishing why qNMR is often the method of choice for definitive purity determination.
The Principle and Power of qNMR
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[1] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a primary ratio method.[1] Its fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2]
By co-dissolving a precisely weighed amount of the analyte (this compound) with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated directly. This process sidesteps the need for a specific, certified reference material of the analyte itself, which is often unavailable, particularly for novel research compounds.
The purity calculation is governed by the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons generating the signal
-
MW : Molar mass
-
m : Mass
-
Purity : Purity of the standard
-
analyte : this compound
-
std : Internal Standard
Experimental Workflow & Causality
The reliability of a qNMR result is contingent on a meticulously planned and executed experiment. Each step is designed to minimize potential errors and ensure the data's integrity.
Diagram: qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Determination.
Key Experimental Choices and Their Rationale:
-
Selection of Internal Standard: This is the most critical decision in method development. The ideal standard must:
-
Possess high purity (certified and traceable).
-
Be stable under analytical conditions and non-reactive with the analyte or solvent.[3]
-
Have signals that are sharp (preferably singlets) and do not overlap with any analyte signals.[3][4]
-
Be soluble in the chosen deuterated solvent.[3]
-
For this compound, Maleic acid or Dimethyl sulfone are excellent candidates when using solvents like DMSO-d6. Their simple spectra appear in regions typically free of signals from complex organic molecules.
-
-
Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[3] DMSO-d6 is often a good starting point for aromatic compounds due to its high solubilizing power. The choice can also influence signal separation, so testing different solvents (e.g., CDCl3, MeOD) may be necessary to resolve signal overlap.[2]
-
Optimization of Acquisition Parameters:
-
Relaxation Delay (D1): This is paramount for quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and standard protons being measured. This ensures complete relaxation of the protons between pulses, making the signal intensity directly proportional to their concentration. Insufficient D1 is a common source of significant quantitative error.
-
Pulse Angle (PW): Using a 90° pulse is recommended to maximize the signal for each scan, improving the signal-to-noise ratio without compromising quantitation, provided the D1 delay is adequate.[2]
-
Step-by-Step Experimental Protocol for qNMR
-
Preparation of Internal Standard Stock Solution (Optional but Recommended):
-
Accurately weigh approximately 50 mg of a certified internal standard (e.g., Maleic Acid, Purity ≥ 99.5%) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen deuterated solvent (e.g., DMSO-d6). This minimizes weighing errors for individual samples.
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Vortex the vial until both the analyte and standard are completely dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into a well-calibrated NMR spectrometer (≥400 MHz recommended for good signal dispersion).
-
Lock and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
-
Set the key acquisition parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 20-30 seconds (a conservative value to ensure full relaxation; should be determined experimentally by T1 measurement for highest accuracy).
-
Number of Scans: 8-16 (to achieve a good signal-to-noise ratio).
-
-
-
Data Processing and Analysis:
-
Apply Fourier Transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Identify a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy protons -OCH3) and a signal for the internal standard.
-
Integrate these signals accurately.
-
Use the purity equation provided above to calculate the mass % purity of the this compound sample.
-
Comparative Analysis with Alternative Techniques
While qNMR is a powerful tool, other techniques are routinely used for purity assessment. Each has distinct advantages and limitations.
| Feature | qNMR | HPLC (UV) | GC (FID) | DSC |
| Principle | Signal intensity vs. mole count | UV absorbance vs. concentration | Flame ionization vs. carbon count | Melting point depression |
| Reference Standard | Requires a certified internal standard (chemically different) | Requires a certified standard of the analyte itself | Requires a certified standard of the analyte itself | No external standard needed |
| Selectivity | High (based on unique chemical shifts) | High (based on retention time and UV spectrum) | High (for volatile compounds) | Low (cannot distinguish impurities) |
| Accuracy | Excellent (Primary Method) | High (if analyte standard is pure) | High (if analyte standard is pure) | Good for >98.5% pure crystalline solids |
| Destructive? | No | Yes | Yes | Yes |
| Key Limitation | Lower sensitivity than chromatography; potential signal overlap. | Requires a pure, well-characterized analyte reference standard. | Analyte must be volatile and thermally stable.[5] | Not suitable for amorphous materials, salts, or when impurities and analyte form solid solutions.[6] |
Diagram: Method Selection Logic
Caption: Decision tree for selecting a purity analysis method.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry.[7] It excels at separating and detecting non-volatile impurities. However, its accuracy for absolute purity determination is entirely dependent on the availability and certified purity of a reference standard of this compound itself. Without it, HPLC can only provide relative purity (area percent), which may not be accurate if impurities have different UV responses.
-
Gas Chromatography (GC): GC offers excellent separation for volatile and thermally stable compounds.[5][8] While this compound may be amenable to GC, this method is primarily used for analyzing residual solvents or volatile impurities rather than assaying the main component unless high-temperature methods are specifically developed.[9]
-
Differential Scanning Calorimetry (DSC): DSC determines purity by measuring the depression of a substance's melting point, a colligative property.[10][11] It is an absolute method that requires no standard. However, it is only applicable to highly pure (>98.5%), crystalline materials and assumes that the impurity is soluble in the melt but not the solid.[11][12] It cannot identify or quantify specific impurities.[6]
Trustworthiness and Validation
The validity of any analytical method hinges on proper validation. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include specificity, linearity, accuracy, and precision.[13][14][15]
-
Specificity: qNMR's high resolution allows for the selection of unique signals for the analyte and standard, ensuring that other components do not interfere with the measurement. This inherent specificity is a key advantage.
-
Accuracy & Precision: When performed with care (i.e., precise weighing, optimized parameters), qNMR delivers excellent accuracy and precision, with relative standard deviations typically below 1%.[1]
-
Self-Validating Nature: The trustworthiness of qNMR comes from its reliance on a certified, stable internal standard that is chemically different from the analyte. The method's accuracy is anchored to the well-documented purity of this standard, not an assumed purity of the analyte, making the system inherently self-validating.
Conclusion
For the quantitative purity analysis of this compound, qNMR stands out as a superior method for absolute purity determination. Its status as a primary ratio method eliminates the need for a difficult-to-obtain certified reference material of the analyte itself, a common bottleneck for research and development compounds. While chromatographic methods like HPLC are indispensable for impurity profiling, and techniques like DSC offer a valuable orthogonal check for crystalline materials, qNMR provides a direct, accurate, and structurally specific measure of purity. By following a rigorous, well-rationalized protocol, researchers and drug development professionals can have high confidence in the quantitative purity values obtained by qNMR, ensuring the integrity of their subsequent scientific work.
References
-
Determination of purity by differential scanning calorimetry (DSC) . ACS Publications. Available from: [Link]
-
Gas Chromatography (GC) for Purity & Identity . CUP contract labs. Available from: [Link]
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Investigating the Purity of Substances by Means of DSC . NETZSCH Analyzing & Testing. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]
-
Determination of % purity of a compound by by Using DSC . Slideshare. Available from: [Link]
-
Purity Determination by DSC . Creative Biolabs. Available from: [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . PubMed. Available from: [Link]
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass. Available from: [Link]
-
Why Purity Matters: The Impact of Gas Quality on Chromatographic Results . Organomation. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available from: [Link]
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A Comparative Guide to the Antioxidant Properties of Methoxy-Substituted Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of various methoxy-substituted biphenyl compounds. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the structure-activity relationships that govern the efficacy of these molecules as antioxidants. By synthesizing experimental data and outlining robust testing methodologies, this document serves as a practical resource for the evaluation and development of novel antioxidant agents.
Introduction: The Role of Methoxy-Substituted Biphenyls as Antioxidants
Biphenyl and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups onto the biphenyl scaffold can profoundly influence their antioxidant properties. These functional groups are capable of donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1]
The antioxidant mechanism of phenolic compounds, including hydroxylated and methoxylated biphenyls, primarily involves the transfer of a hydrogen atom from a phenolic hydroxyl group to a free radical.[2][3][4] This process generates a more stable phenoxyl radical, which can be further stabilized by resonance, thereby terminating the radical chain reaction.[5] The presence and position of methoxy groups can modulate the antioxidant capacity by influencing the bond dissociation enthalpy (BDE) of the O-H bond in the hydroxyl group. Electron-donating groups like methoxy can lower the BDE, making hydrogen atom donation more favorable.[6][7]
This guide will delve into the nuances of how methoxy substitution impacts the antioxidant activity of biphenyl compounds, providing a comparative analysis based on established in vitro assays.
Structure-Activity Relationship: The Influence of Methoxy and Hydroxyl Groups
The antioxidant activity of methoxy-substituted biphenyls is intricately linked to the number and position of both hydroxyl and methoxy groups on the aromatic rings.
-
Hydroxyl Groups (-OH): The presence of phenolic hydroxyl groups is paramount for radical scavenging activity. These groups act as hydrogen donors to neutralize free radicals.[3][4]
-
Methoxy Groups (-OCH3): Methoxy groups are known to enhance the antioxidant activity of phenolic compounds.[6][7] Their electron-donating nature increases the electron density on the aromatic ring, which can stabilize the resulting phenoxyl radical after hydrogen donation. This stabilizing effect lowers the bond dissociation enthalpy of the phenolic O-H bond, making the compound a more effective antioxidant.
-
Steric Hindrance: The position of substituents can introduce steric hindrance, which may affect the ability of the hydroxyl group to interact with and neutralize free radicals.[8]
A study on hindered phenolic compounds highlighted that several factors influence their antioxidant activities, including the stability of the phenoxyl radical formed, the number of hydrogen atoms that can be donated, and the speed of this donation.[8] For instance, the methylation of a phenolic group in magnolol, a natural hydroxylated biphenyl, was found to reduce its reactivity against free radicals, indicating that a free hydroxyl group is crucial for potent antioxidant activity.[9]
Comparative Analysis of Antioxidant Activity: Experimental Data
To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for various methoxy-substituted biphenyl compounds and related phenols from different antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2,2'-Dihydroxy-4,4'-dimethoxybiphenyl derivative | DPPH | - | [10] |
| 2,2'-Dihydroxy-4,4'-dimethoxybiphenyl derivative | ABTS | - | [10] |
| Cota tinctoria extract (rich in phenolic compounds) | DPPH | 38 | [11] |
| Dendrobium crepidatum ethanol extract (contains phenol derivatives) | DPPH | 73.90 | [12] |
| Dendrobium crepidatum acetone extract (contains phenol derivatives) | DPPH | 99.44 | [12] |
The data suggests that plant extracts containing various phenol derivatives, including methoxylated compounds, exhibit significant antioxidant activity.[11][12] For instance, a derivative of 2,2'-dihydroxy-4,4'-dimethoxybiphenyl demonstrated a notable antiradical effect against both DPPH and ABTS radicals.[10]
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed, step-by-step methodologies for the most common assays used to evaluate the antioxidant properties of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[13]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[14]
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction Mixture: In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL) to various concentrations of the test compound (e.g., 20 µL).[14] A control containing only the DPPH solution and the solvent should also be prepared.[13]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[15]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[13][14]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
- ) / ] * 100 Where is the absorbance of the control and is the absorbance of the sample.[14] -
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[16]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[17] Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[14]
-
Reaction Mixture: Mix a small volume of the test sample (e.g., 5 µL) with a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 5 minutes) with continuous shaking.
-
Absorbance Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[16]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-probe complex.
Protocol:
-
Preparation of FRAP Reagent: The FRAP working solution is prepared fresh by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃·6H₂O solution) in a 10:1:1 ratio.[18]
-
Sample and Standard Preparation: Prepare a series of standards using a ferrous sulfate solution. Prepare the test samples at various dilutions.
-
Reaction Mixture: Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate. Then, add a larger volume of the FRAP working solution (e.g., 220 µL) to each well.
-
Incubation: Mix the contents and incubate for a specific time (e.g., 4-10 minutes) at room temperature.[19]
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of the ferrous iron standard curve.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Synthesis of Methoxy-Substituted Biphenyls
The synthesis of methoxy-substituted biphenyls can be achieved through various established methods in organic chemistry. A prominent and versatile approach is the Suzuki-Miyaura coupling reaction.[20] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a base.[20] For instance, 4'-Methoxy[1,1'-biphenyl]-2,5-diol can be synthesized by coupling a protected 2,5-dihydroxyaryl halide with 4-methoxyphenylboronic acid, followed by deprotection.[20] The Ullmann coupling reaction is another method that has been used for the synthesis of sterically hindered methoxylated polychlorinated biphenyl derivatives.[21]
Conclusion and Future Directions
Methoxy-substituted biphenyl compounds represent a promising class of antioxidants with tunable properties based on their substitution patterns. The presence of both hydroxyl and methoxy groups is crucial for their radical scavenging activity. This guide has provided a framework for understanding the structure-activity relationships of these compounds and has detailed the standard methodologies for their evaluation.
Future research should focus on synthesizing a broader range of methoxy-substituted biphenyls and conducting systematic comparative studies of their antioxidant activities using the assays described herein. Furthermore, investigating their effects in more complex biological systems, such as cell cultures and in vivo models, will be essential to validate their potential as therapeutic agents for oxidative stress-related diseases.
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A Comparative Guide to Biphenyl Derivatives as Inhibitors of c-Myc-Max Dimerization
The c-Myc oncoprotein, a pivotal transcription factor frequently deregulated in a majority of human cancers, represents a high-value, albeit challenging, therapeutic target.[1][2] Its function is critically dependent on the formation of a heterodimer with its obligate partner, Max, which facilitates DNA binding and subsequent transcriptional activation of genes involved in cell proliferation, growth, and metabolism.[3] Consequently, the disruption of the c-Myc-Max protein-protein interaction (PPI) has emerged as a promising strategy for anticancer drug development. This guide provides a comprehensive assessment of biphenyl derivatives as inhibitors of this crucial interaction, with a focus on the well-characterized compound 10074-G5 and its more potent analogs. We will delve into their inhibitory potency, structure-activity relationships, and the key experimental methodologies used for their evaluation.
The Landscape of Biphenyl-Based c-Myc-Max Inhibitors
The small molecule 10074-G5 was one of the first identified inhibitors of the c-Myc-Max interaction.[4] Extensive research has since led to the development of analogs with improved potency, offering valuable insights into the chemical features required for effective inhibition.
Mechanism of Action
Biphenyl derivatives like 10074-G5 exert their inhibitory effect by directly binding to the bHLH-ZIP (basic helix-loop-helix leucine zipper) domain of the c-Myc monomer.[2][4] This binding induces a conformational change in c-Myc, rendering it unable to productively dimerize with Max.[2] This mechanism prevents the formation of the transcriptionally active c-Myc-Max heterodimer, thereby inhibiting the expression of c-Myc target genes.
Caption: Mechanism of c-Myc-Max dimerization and its inhibition.
Comparative Inhibitory Potency
The inhibitory potency of biphenyl derivatives has been evaluated using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
| Compound | Assay Type | Target | IC50 (µM) | Reference(s) |
| 10074-G5 | EMSA | c-Myc-Max Dimerization | 146 | [1] |
| Cell Proliferation (Daudi) | 15.6 | [2] | ||
| Cell Proliferation (HL-60) | 13.5 | [1] | ||
| JY-3-094 | EMSA | c-Myc-Max Dimerization | 33 | [5] |
| Cell Proliferation (Daudi/HL-60) | >50 | [6] | ||
| 3jc48-3 | EMSA | c-Myc-Max Dimerization | 34 | [7] |
| Cell Proliferation (Daudi/HL-60) | Single-digit µM | [7] |
Note: EMSA (Electrophoretic Mobility Shift Assay) measures the inhibition of the c-Myc-Max-DNA complex formation in a cell-free system. Cell proliferation assays measure the compound's effect on the growth of cancer cell lines that are dependent on c-Myc activity.
Structure-Activity Relationship (SAR) and the Evolution of Potency
The development of more potent analogs of 10074-G5 has been guided by a systematic exploration of its structure-activity relationship. A key finding was that the ortho-biphenyl moiety could be replaced with a para-carboxyphenyl group, leading to the creation of JY-3-094.[4] This modification resulted in a nearly five-fold increase in potency in inhibiting c-Myc-Max dimerization in vitro.[8] The carboxylic acid group is thought to form a crucial electrostatic interaction within the c-Myc binding pocket.
However, the improved in vitro potency of JY-3-094 did not translate to cellular activity, as the charged carboxylic acid group hinders its ability to cross the cell membrane.[6][9] This led to the development of prodrugs, where the carboxylic acid is esterified. These prodrugs can more readily enter cells, where intracellular esterases cleave the ester group to release the active JY-3-094.[9] Further optimization of the biphenyl scaffold led to the development of 3jc48-3, a congener of 10074-G5 that is approximately five times more potent at inhibiting c-Myc-Max dimerization and exhibits significantly improved cellular activity.[7]
Experimental Methodologies for Assessing Inhibitory Potency
A multi-faceted approach employing a combination of biochemical and cell-based assays is crucial for a thorough assessment of c-Myc-Max inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique to quantify the binding affinity and kinetics of small molecules to their protein targets.[10]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol for SPR-based c-Myc-Max Inhibition Assay:
-
Protein Immobilization:
-
Recombinantly express and purify the bHLH-ZIP domain of human c-Myc.
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified c-Myc protein onto the sensor surface via amine coupling to achieve a target immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the biphenyl derivative in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the c-Myc-functionalized surface and a reference flow cell (without c-Myc) to obtain binding sensorgrams.
-
Include a buffer-only injection for double referencing.
-
After each injection, regenerate the sensor surface with a short pulse of a mild denaturant (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Inhibition
EMSA is a classic technique to assess the ability of an inhibitor to disrupt the formation of the c-Myc-Max-DNA complex.[11]
Detailed Protocol for EMSA:
-
Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides containing a consensus c-Myc binding site (E-box sequence: 5'-CACGTG-3').
-
Label one of the oligonucleotides with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.
-
-
Binding Reaction:
-
In a reaction tube, combine recombinant c-Myc and Max proteins in a binding buffer.
-
Add varying concentrations of the biphenyl derivative or vehicle control (DMSO) and incubate to allow for potential inhibition of dimerization.
-
Add the labeled DNA probe to the reaction mixture and incubate to allow for DNA binding.
-
-
Electrophoresis and Detection:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to the c-Myc-Max-DNA complex and the free probe.
-
Calculate the percentage of inhibition for each concentration of the biphenyl derivative and determine the IC50 value.
-
Cell-Based Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of an inhibitor to suppress c-Myc-dependent gene transcription in a cellular context.[12]
Detailed Protocol for c-Myc Luciferase Reporter Assay:
-
Cell Culture and Transfection:
-
Culture a suitable human cancer cell line with high c-Myc activity (e.g., HeLa or HCT116).
-
Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a c-Myc-responsive promoter and a control plasmid constitutively expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the biphenyl derivative or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of c-Myc transcriptional activity for each compound concentration and determine the IC50 value.
-
Selectivity and Off-Target Effects
An ideal c-Myc-Max inhibitor should exhibit high selectivity for the target interaction over other related PPIs. The biphenyl derivative 10074-G5 and its analog JY-3-094 have demonstrated good selectivity, with no significant inhibition of Max-Max homodimer formation.[6] However, comprehensive selectivity profiling against a broader panel of bHLH-ZIP transcription factors is essential to fully characterize the specificity of these compounds and predict potential off-target effects.
Conclusion and Future Directions
Biphenyl derivatives, particularly the 10074-G5 series, represent a promising class of c-Myc-Max dimerization inhibitors. The iterative process of structure-activity relationship studies has successfully yielded analogs with significantly improved in vitro and cellular potency. However, challenges related to bioavailability and metabolic stability remain key hurdles for their clinical translation.[2]
Future research should focus on:
-
Improving Pharmacokinetic Properties: Further chemical modifications to enhance solubility, metabolic stability, and oral bioavailability are crucial.
-
Comprehensive Selectivity Profiling: Systematic evaluation against a wide range of transcription factor dimers is necessary to ensure target specificity and minimize off-target effects.
-
In Vivo Efficacy Studies: Rigorous testing in relevant animal models of cancer is required to validate the therapeutic potential of these inhibitors.
The continued development of potent and selective biphenyl-based inhibitors holds the promise of a novel therapeutic strategy for a wide range of c-Myc-driven cancers. The experimental frameworks outlined in this guide provide a robust foundation for the continued evaluation and optimization of these and other emerging c-Myc-Max inhibitors.
References
- Wang, H., Chauhan, J., & Prochownik, E. V. (2013). Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5. Oncotarget, 4(6), 936–947.
- Clausen, D. M., Guo, J., Parise, R. A., Beumer, J. H., Egorin, M. J., Lazo, J. S., Prochownik, E. V., & Eiseman, J. L. (2010). In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization. Journal of Pharmacology and Experimental Therapeutics, 335(3), 715–727.
- Yap, J. L., Wang, H., & Fletcher, S. (2013). Pharmacophore identification of c-Myc inhibitor 10074-G5. Bioorganic & Medicinal Chemistry Letters, 23(1), 370–373.
- Wang, H., Chauhan, J., & Prochownik, E. V. (2013). Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5. Oncotarget, 4(6), 936–947.
-
IC 50 s of JY-3-094 and Group B Myc Inhibitors - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- Wang, H., Follis, A. V., & Prochownik, E. V. (2015). A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. Journal of Biological Methods, 2(3), e24.
- Berg, T. (2008). Small-molecule antagonists of Myc/Max dimerization inhibit Myc-induced transformation of chicken embryo fibroblasts. Proceedings of the National Academy of Sciences, 105(34), 12277-12282.
-
BPS Bioscience. (n.d.). Myc Reporter Kit (Myc signaling pathway). Retrieved January 15, 2026, from [Link]
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Chauhan, J., Wang, H., & Fletcher, S. (2014). methyl-5-(7-nitrobenzo[c][2][5][7]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc-max Dimerization. ChemMedChem, 9(10), 2274–2285.
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 15, 2026, from [Link]
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The Fulcrum of Reactivity: A Comparative Guide to Inorganic vs. Organic Bases in Suzuki-Miyaura Cross-Coupling
For the modern chemist engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its widespread adoption in pharmaceuticals, agrochemicals, and materials science is a testament to its versatility and functional group tolerance.[2][3] At the heart of this powerful transformation lies a component often selected by habit rather than rational design: the base. The choice between an inorganic and an organic base is not merely a matter of convention; it is a critical parameter that dictates reaction efficiency, substrate scope, and even the mechanistic pathway.[4]
This guide offers an in-depth comparative analysis of inorganic and organic bases in the Suzuki-Miyaura reaction, moving beyond simple protocols to explore the fundamental principles that govern their performance. By understanding the causality behind base selection, researchers can unlock new avenues for reaction optimization and innovation.
The Pivotal Role of the Base in the Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial, multifaceted role, primarily in the transmetalation step.[6][7] Its main function is to activate the organoboron species (typically a boronic acid), rendering it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[8]
Computational and experimental studies have shown that the base reacts with the boronic acid to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻).[9][10][11] This negatively charged species is more adept at displacing the halide or triflate ligand on the palladium complex, thus driving the catalytic cycle forward. However, the role of the base is not always straightforward, with some studies suggesting it can also influence the rate of reductive elimination and even interact directly with the palladium center.[7]
Caption: The pivotal role of the base in activating the boronic acid for transmetalation.
Inorganic Bases: The Workhorses of Suzuki-Miyaura Coupling
Inorganic bases are the most commonly employed activators in Suzuki-Miyaura reactions, with carbonates, phosphates, hydroxides, and fluorides being the most prevalent.[6][12] Their popularity stems from their broad effectiveness, ready availability, and often lower cost.
Performance Characteristics:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are perhaps the most widely used bases. Sodium and potassium carbonate are cost-effective and efficient for a wide range of substrates.[12] Cesium carbonate, although more expensive, often provides superior yields, particularly with challenging or sterically hindered substrates.[6] Its higher solubility in many organic solvents can also be advantageous.[13]
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that has proven particularly effective for coupling reactions involving heteroaryl substrates and for preventing side reactions that can occur with other bases.[6]
-
Hydroxides (NaOH, KOH): While strong and inexpensive, the high nucleophilicity of hydroxide bases can lead to undesired side reactions, such as the hydrolysis of ester functional groups.[6]
-
Fluorides (KF, CsF): Fluoride ions are thought to play a unique role in activating the boronic acid. They are particularly useful for reactions involving base-sensitive substrates.[12]
Advantages:
-
High Efficacy: Generally provide high yields for a broad range of substrates.
-
Cost-Effective: Many inorganic bases, such as sodium and potassium carbonate, are inexpensive.
-
Well-Established: Their use is extensively documented in the literature, providing a wealth of starting points for reaction optimization.
Disadvantages:
-
Heterogeneity: Many inorganic bases have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures that can sometimes result in reproducibility issues.
-
Strong Basicity/Nucleophilicity: Stronger bases like hydroxides can be incompatible with sensitive functional groups.[6]
-
Work-up: The removal of inorganic salts during work-up can sometimes be cumbersome.
Organic Bases: A Milder and More Soluble Alternative
Organic bases, typically amines, have emerged as valuable alternatives to their inorganic counterparts, offering advantages in specific applications. Common examples include triethylamine (TEA), diisopropylethylamine (DIPEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[14][15]
Performance Characteristics:
-
Triethylamine (TEA) and DIPEA: These are commonly used, relatively weak organic bases. Their primary advantage lies in their solubility in organic solvents, leading to homogeneous reaction conditions. They are often employed when substrates are sensitive to stronger inorganic bases.[15] In some cases, TEA can even be used as both the base and the solvent.[8][10]
-
DBU and DABCO: These are stronger, non-nucleophilic amidine and diamine bases, respectively.[14][16] They have been successfully used in Suzuki-Miyaura reactions, particularly in microwave-promoted protocols in aqueous media.[14]
Advantages:
-
Homogeneity: Their solubility in organic solvents provides homogeneous reaction conditions, which can lead to more reproducible results and milder reaction conditions.
-
Milder Basicity: Often less harsh than strong inorganic bases, making them more compatible with base-sensitive functional groups.[15]
-
Simplified Work-up: Being organic, they and their corresponding salts can often be removed more easily during work-up (e.g., by aqueous extraction).
Disadvantages:
-
Lower Efficacy (in some cases): In direct comparisons, organic bases like TEA have sometimes been shown to give lower yields than optimized inorganic base systems.[11][17]
-
Potential for Catalyst Inhibition: Some amine bases can coordinate to the palladium center, potentially inhibiting catalytic activity.[5][7]
-
Cost and Handling: Some organic bases can be more expensive and may have unpleasant odors or higher volatility.
Comparative Performance Data
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent. The following table summarizes comparative data from various studies to provide a general overview of performance.
| Base Type | Base | Typical Yield Range (%) | Key Characteristics & Considerations |
| Inorganic | Na₂CO₃ | 90-98%[6][11] | Cost-effective, widely applicable, often a good starting point for optimization. |
| K₃PO₄ | 88-98%[6] | Strong, non-nucleophilic, excellent for heteroaryl and sterically hindered substrates. | |
| Cs₂CO₃ | 90-99%[6] | Often provides the highest yields, especially for challenging substrates; higher cost. | |
| NaOH/KOH | 70-92%[6] | Strong and inexpensive, but can cause hydrolysis of sensitive functional groups. | |
| Organic | Triethylamine (TEA) | 70-90% (highly variable)[8][11][17] | Milder, soluble, good for base-sensitive substrates; may give lower yields than inorganic bases. |
| DBU/DABCO | Good to excellent (in specific applications)[14] | Strong, non-nucleophilic, effective in microwave-assisted and aqueous reactions. |
Experimental Protocols
To illustrate the practical application of these principles, detailed protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using a representative inorganic and organic base are provided below.
Protocol 1: Suzuki-Miyaura Coupling using Potassium Phosphate (Inorganic Base)
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction using K₃PO₄.
Methodology:
-
To a dry Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 5 mL of anhydrous toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using Triethylamine (Organic Base)
Caption: Step-by-step workflow for a Suzuki-Miyaura reaction using triethylamine.
Methodology:
-
In a round-bottom flask, combine 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and palladium(II) acetate (11 mg, 0.05 mmol).
-
Add 5 mL of triethylamine.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC (typically requires longer reaction times, potentially 12-24 hours).
-
Once the reaction is complete, dilute the mixture with diethyl ether (25 mL).
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove triethylamine, followed by saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Strategic Choice for Optimal Outcomes
The choice between an inorganic and an organic base in the Suzuki-Miyaura cross-coupling reaction is a critical decision that should be guided by the specific requirements of the transformation. Inorganic bases, particularly carbonates and phosphates, remain the robust and reliable workhorses for a vast array of applications, often providing superior yields. Organic bases, on the other hand, offer a milder and more homogeneous reaction environment, which can be advantageous for substrates with sensitive functional groups.
As a senior application scientist, I encourage my fellow researchers to move beyond rote application of standard conditions and to embrace a more nuanced, mechanism-informed approach to base selection. By understanding the interplay between the base, substrate, catalyst, and solvent, we can not only optimize existing transformations but also pave the way for the discovery of novel and more efficient catalytic systems. The humble base, often overlooked, is in fact the fulcrum upon which the success of the Suzuki-Miyaura reaction often balances.
References
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Amatore, C., Le Duc, G., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(34), 11189-11205. [Link]
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Zhang, P., & Wang, J. (2018). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. Synthetic Communications, 48(24), 3131-3139. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]
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Leadbeater, N. E., & Williams, V. A. (2005). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. Tetrahedron Letters, 46(22), 3847-3850. [Link]
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Palomo, L. L. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Welle, A., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(31), 5393-5396. [Link]
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The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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ACS Publications. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568-2573. [Link]
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Safety Operating Guide
Proper Disposal of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS No. 175152-70-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework to ensure this compound is managed responsibly, protecting both laboratory personnel and the environment.
Hazard Assessment and Risk Profile
Based on data from analogous biphenyl compounds, this compound should be handled as a hazardous substance. The primary risks are associated with skin, eye, and respiratory tract irritation, with potential for harm if ingested.[3][4][5][6][7] Furthermore, many biphenyl derivatives are classified as toxic to aquatic life, necessitating containment from environmental release.[1][8]
| Hazard Class | Anticipated Risk | GHS Hazard Statement (Inferred) | Source (Analogous Compounds) |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [6] |
| Skin Irritation | Causes skin irritation | H315 | [2][3][5][6][7][9] |
| Eye Irritation | Causes serious eye irritation | H319 | [2][3][5][6][7][9] |
| STOT-SE | May cause respiratory irritation | H335 | [5][6][9] |
| Aquatic Hazard | Toxic to aquatic life | H400/H410 | [1][8] |
Personnel Protection and Immediate Safety
Before handling the compound or its waste, adherence to standard laboratory safety protocols is mandatory. The causality behind these choices is to create a barrier between the researcher and the potential chemical hazard, minimizing exposure routes.
-
Engineering Controls: All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10] An eyewash station and safety shower must be readily accessible.[5][11]
-
Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact.
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber).[5][12] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes to the eyes.[3][5]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned to protect skin and clothing.
-
Step-by-Step Disposal Protocol
Disposal of this compound must follow a systematic process that ensures safety, regulatory compliance, and environmental protection. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [10][13][14]
Step 1: Waste Segregation
The fundamental principle of chemical waste management is segregation to prevent dangerous reactions.[14][15]
-
Designate a Waste Stream: this compound is a non-halogenated organic solid .[12][14][15][16] It must be collected in a waste container specifically designated for this category.
-
Avoid Co-mingling: Do not mix this waste with:
Step 2: Containerization and Labeling
Proper containment and labeling are legally required and essential for the safety of all personnel, including waste handlers.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is free from damage or deterioration.
-
Labeling: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations.
-
The primary hazards: "Irritant," "Harmful if Swallowed," "Environmental Hazard."
-
The date accumulation started.
-
The name of the Principal Investigator and the laboratory location.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[10] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[10]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[10][12] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Minor Spills (Solid):
-
Decontaminating Empty Containers:
-
"Empty" containers that held the pure substance must be treated as hazardous waste themselves.
-
If institutional policy allows for container disposal after decontamination, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [13] Collect it in the appropriate non-halogenated solvent waste stream.
-
Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.
-
Step 5: Arranging for Final Disposal
-
Professional Disposal: All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][16][17]
-
Request Pickup: Once the waste container is full (leaving at least 10% headspace for expansion) or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), submit a waste pickup request to your EHS office.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this structured disposal strategy, researchers can ensure a safe and compliant laboratory environment, upholding their responsibility to both their colleagues and the broader community.
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Methyl 3-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylate. PubChem. Retrieved from [Link]
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Personal protective equipment for handling Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
As a Senior Application Scientist, I understand that working with novel chemical entities like Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate requires a proactive and rigorous approach to safety. This guide is structured to provide you—my fellow researchers and drug development professionals—with immediate, actionable intelligence for the safe handling of this compound. We will move beyond a simple checklist to a framework of understanding why specific precautions are necessary, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: A Conservative Approach
Given that specific toxicological data for this compound is not extensively published, we must adopt a conservative safety posture based on the known hazards of analogous chemical structures, such as other biphenyl carboxylic acids and their derivatives.[1][2][3] The primary anticipated hazards are summarized below.
| Hazard | GHS Classification (Anticipated) | Rationale & Immediate Precaution |
| Skin Irritation | Category 2 | Biphenyl compounds can cause skin irritation upon contact.[1][2][3] Action: Prevent all skin contact by using appropriate gloves and a lab coat. |
| Serious Eye Irritation | Category 2A | As with most chemical powders, direct contact with the eyes can cause serious irritation or damage.[1][2][3] Action: Mandate the use of chemical splash goggles. |
| Respiratory Irritation | STOT SE, Category 3 | Fine chemical powders are easily aerosolized and can irritate the respiratory tract upon inhalation.[2][3][4] Action: Handle the solid form only in a ventilated enclosure, such as a chemical fume hood. |
Core Personal Protective Equipment (PPE) Directives
Your first line of defense is a physical barrier.[5] The selection of PPE must be tailored to the specific task you are performing. Never underestimate the risk, especially when handling the pure, solid compound.[6][7]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory where this chemical is present.
-
Handling Liquids/Solutions: Chemical splash goggles are required when handling solutions of the compound to protect against splashes.[8]
-
High-Risk Operations: A face shield worn over chemical splash goggles is necessary when there is a significant risk of splashing or energetic reaction (e.g., large-scale reactions, pressure reactions).[9][10]
Hand Protection
-
Glove Selection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide good protection against incidental splashes of a wide range of chemicals and are a suitable starting point.[9][11]
-
Causality: The goal of gloves is not to provide permanent protection but to prevent immediate contact and serve as an indicator of contamination. Inspect gloves for any signs of degradation or puncture before each use.[9]
-
Protocol: Remove and replace gloves immediately upon known contamination. Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards. Always wash hands thoroughly after removing gloves.[8]
Body Protection
-
A clean, buttoned laboratory coat must be worn at all times to protect skin and personal clothing from contamination.[6] For procedures involving larger quantities or a high likelihood of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Critical Precaution: Standard surgical masks do not offer protection against chemical dusts and are not appropriate.[12]
-
Handling Solids: When weighing or otherwise handling the solid powder form of this compound, engineering controls are the primary method of protection. All such work must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[4][7]
-
If Engineering Controls are Insufficient: If a risk assessment determines that engineering controls cannot adequately limit exposure, a NIOSH-approved respirator (e.g., an N95 or higher) is required. Use of respirators necessitates enrollment in your institution's respiratory protection program, including fit testing and training.[9]
Operational Plan: PPE in Practice
The following table outlines the required PPE for specific laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Work in a chemical fume hood or ventilated enclosure.[4] |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood. |
| Running Reactions | Safety Glasses (minimum); Goggles if splash risk | Nitrile Gloves | Lab Coat | Work in a chemical fume hood. |
| Work-up & Purification | Chemical Splash Goggles | Nitrile Gloves | Lab Coat & Chemical Apron | Work in a chemical fume hood. |
| Handling Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | As required by waste contents. |
PPE Donning and Doffing Protocol
Properly removing PPE is as critical as putting it on to prevent self-contamination. The sequence is designed to remove the most contaminated items first.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan: Contaminated Materials
All materials, including PPE, that come into contact with this compound must be disposed of as hazardous chemical waste.[11][13] Never dispose of contaminated items in the regular trash.[14]
| Waste Stream | Description | Disposal Container & Procedure |
| Solid Chemical Waste | Unused or waste this compound powder. | Place in a clearly labeled, sealed, and compatible hazardous waste container (e.g., HDPE jar). Label with "Hazardous Waste," the chemical name, and associated hazards.[15] |
| Liquid Chemical Waste | Solutions containing the compound, and solvent rinses of contaminated glassware. | Collect in a sealed, compatible, and labeled hazardous waste container (e.g., glass or HDPE bottle). Do not mix incompatible waste streams.[11][14] |
| Contaminated PPE & Debris | Used gloves, weigh boats, contaminated paper towels, etc. | Place in a designated solid hazardous waste container, separate from non-hazardous trash. This is often a lined cardboard box or a dedicated plastic drum. |
The following decision tree guides the disposal process for materials generated during your work.
Caption: Waste Segregation Decision Workflow.
By adhering to these directives, you are not just following rules; you are participating in a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they are the final authority on procedure and disposal.[7]
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- SAFETY DATA SHEET - 4'-Methoxybiphenyl-4-carboxylic acid. (2024, March 31). Fisher Scientific.
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- SAFETY DATA SHEET - 3-Methoxyphenylmagnesium bromide. (2025, December 28). Fisher Scientific.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.).
- SAFETY DATA SHEET - 2-Methoxy-4-methylphenol. (2024, March 2). Sigma-Aldrich.
- SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-methoxy-. (2025, September 17). Thermo Fisher Scientific.
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- General Rules for Working with Chemicals. (n.d.). Compliance and Risk Management.
- Part D: Chemical Safety Procedures for Laboratories. (2020, January). UW-La Crosse.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPAL.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- 3'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid - Safety Data Sheet. (n.d.). Synquest Labs.
- HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August 4).
- FM67797 - Safety Data Sheet. (2023, August 2).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
